Dazcapistat
Description
Structure
3D Structure
Properties
IUPAC Name |
N-(4-amino-3,4-dioxo-1-phenylbutan-2-yl)-4-(2-fluorophenyl)-2-methyl-1,3-oxazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18FN3O4/c1-12-24-17(14-9-5-6-10-15(14)22)19(29-12)21(28)25-16(18(26)20(23)27)11-13-7-3-2-4-8-13/h2-10,16H,11H2,1H3,(H2,23,27)(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYQHCMDVGIJOTA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C(O1)C(=O)NC(CC2=CC=CC=C2)C(=O)C(=O)N)C3=CC=CC=C3F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18FN3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2221010-42-8 | |
| Record name | Dazcapistat [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2221010428 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | DAZCAPISTAT | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AX895U92WU | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Dazcapistat's Neuroprotective Mechanism in Neuronal Cells: A Calpain Inhibition Perspective
For the attention of Researchers, Scientists, and Drug Development Professionals.
This technical guide provides an in-depth exploration of the mechanism of action of Dazcapistat in neuronal cells. Contrary to some initial postulations, extensive research indicates that this compound does not function as a dopamine beta-hydroxylase (DBH) inhibitor. Instead, its neuroprotective effects are attributed to its potent activity as a calpain inhibitor. This document will elucidate the core mechanism of calpain inhibition by this compound, detail its downstream effects in neuronal signaling pathways, and provide comprehensive experimental protocols for assessing its efficacy.
Executive Summary: this compound as a Calpain Inhibitor
This compound is a potent, cell-permeable inhibitor of calpains, a family of calcium-dependent cysteine proteases. In neuronal cells, the dysregulation of calpain activity is a central pathological event in a variety of neurodegenerative diseases and acute neuronal injuries. This compound mitigates this by directly inhibiting calpain activity, thereby preventing the downstream cascade of events that lead to neuronal dysfunction and cell death.
Core Mechanism of Action: Inhibition of Calpain
The primary molecular target of this compound is the active site of calpain enzymes. It has been demonstrated to be a potent inhibitor of multiple calpain isoforms.
Quantitative Data on Calpain Inhibition
The inhibitory potency of this compound against key calpain isoforms is summarized in the table below.
| Calpain Isoform | IC50 Value |
| Calpain 1 (μ-calpain) | < 3 µM |
| Calpain 2 (m-calpain) | < 3 µM |
| Calpain 9 | < 3 µM |
Data sourced from patent WO2018064119A1.
Signaling Pathways Modulated by this compound in Neuronal Cells
Under pathological conditions such as excitotoxicity, oxidative stress, or traumatic injury, intracellular calcium levels rise, leading to the overactivation of calpains. This triggers a cascade of detrimental events. This compound, by inhibiting calpain, intervenes in these pathways, offering neuroprotection.
Prevention of Cytoskeletal Protein Degradation
Overactivated calpains target and degrade critical cytoskeletal proteins, including spectrin and neurofilaments. This leads to the breakdown of the neuronal cytoskeleton, impairing axonal transport and ultimately causing neuronal death. This compound prevents this degradation, preserving neuronal structure and function.
Inhibition of Apoptotic Pathways
Calpain activation is a key step in the initiation of apoptosis. It can directly cleave and activate pro-caspase-3, a critical executioner caspase. By inhibiting calpain, this compound prevents the activation of caspase-3 and the subsequent apoptotic cascade.
Modulation of Kinase Activity
Calpains can also cleave and dysregulate the activity of various kinases, such as cyclin-dependent kinase 5 (Cdk5). The cleavage of the Cdk5 activator, p35, to the more stable and hyperactive p25 fragment by calpain leads to aberrant Cdk5 activity and neuronal death. This compound can prevent the formation of p25, thereby normalizing Cdk5 activity.
Visualizing the Mechanism of Action
Signaling Pathway of Calpain-Mediated Neuronal Injury
Caption: this compound blocks calpain activation, preventing downstream neurotoxic events.
Experimental Protocols
Detailed methodologies for key experiments to assess the neuroprotective effects of this compound are provided below.
Calpain Activity Assay
This assay measures the enzymatic activity of calpain in cell lysates.
Protocol:
-
Cell Lysis: Lyse neuronal cells treated with or without this compound and an injury stimulus (e.g., glutamate for excitotoxicity) in a non-denaturing lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
Assay Reaction: In a 96-well plate, add an equal amount of protein from each lysate to a reaction buffer containing a fluorogenic calpain substrate (e.g., Suc-Leu-Leu-Val-Tyr-AMC).
-
Fluorescence Measurement: Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 380 nm excitation/460 nm emission for AMC) over time using a fluorescence plate reader.
-
Data Analysis: Calculate the rate of substrate cleavage, which is proportional to calpain activity. Compare the activity in this compound-treated cells to untreated controls.
Cell Viability Assay (MTT Assay)
This assay assesses the metabolic activity of cells as an indicator of cell viability.
Protocol:
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Cell Plating: Seed neuronal cells in a 96-well plate and allow them to adhere.
-
Treatment: Treat the cells with varying concentrations of this compound, followed by an insult to induce cell death (e.g., H₂O₂ for oxidative stress). Include appropriate positive and negative controls.
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MTT Addition: After the treatment period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability relative to the untreated control.
Immunofluorescence for Cytoskeletal Proteins
This technique visualizes the integrity of the neuronal cytoskeleton.
Protocol:
-
Cell Culture on Coverslips: Grow neuronal cells on sterile glass coverslips.
-
Treatment and Fixation: Treat the cells as described for the cell viability assay, then fix them with 4% paraformaldehyde.
-
Permeabilization and Blocking: Permeabilize the cells with a detergent (e.g., Triton X-100) and block non-specific antibody binding with a blocking solution (e.g., bovine serum albumin).
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Primary Antibody Incubation: Incubate the cells with a primary antibody specific for a cytoskeletal protein (e.g., anti-α-spectrin or anti-neurofilament).
-
Secondary Antibody Incubation: Incubate with a fluorescently labeled secondary antibody that recognizes the primary antibody.
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Counterstaining and Mounting: Counterstain the nuclei with DAPI and mount the coverslips on microscope slides.
-
Imaging: Visualize the cells using a fluorescence microscope. Assess the integrity and morphology of the cytoskeleton.
Caspase-3 Activity Assay
This assay quantifies the activity of the executioner caspase-3.
Protocol:
-
Cell Lysis: Prepare cell lysates from treated and control neuronal cells.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
Assay Reaction: In a 96-well plate, incubate a standardized amount of protein with a colorimetric or fluorometric caspase-3 substrate (e.g., DEVD-pNA or Ac-DEVD-AMC).
-
Signal Measurement: Measure the absorbance (for colorimetric) or fluorescence (for fluorometric) using a plate reader.
-
Data Analysis: The signal is proportional to the caspase-3 activity. Compare the activity in this compound-treated cells to controls.
Experimental Workflow Visualization
Caption: Workflow for assessing this compound's neuroprotective effects in vitro.
Conclusion
This compound presents a promising therapeutic strategy for neurodegenerative conditions by targeting the pathological overactivation of calpains. Its ability to preserve cytoskeletal integrity and inhibit apoptotic pathways underscores its potential as a neuroprotective agent. The experimental protocols detailed in this guide provide a robust framework for the continued investigation and development of this compound and other calpain inhibitors for the treatment of neurological disorders. Further in vivo studies are warranted to translate these promising in vitro findings into clinical applications.
Dazcapistat: A Novel Therapeutic Candidate for Acute Kidney Injury
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dazcapistat is an investigational small molecule with therapeutic potential in the management of acute kidney injury (AKI). Conflicting reports suggest two primary mechanisms of action: inhibition of calpain activity and modulation of the Neto2 signaling pathway. This technical guide synthesizes the available preclinical and clinical data, providing a comprehensive overview of this compound's potential, its proposed mechanisms of action, and the experimental evidence supporting its development. Quantitative data are presented in structured tables for clarity, and detailed experimental protocols are provided for key studies. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of the underlying biological processes.
Introduction
Acute kidney injury is a sudden episode of kidney failure or kidney damage that happens within a few hours or a few days. AKI causes a build-up of waste products in the blood and makes it hard for the kidneys to keep the right balance of fluid in the body. The condition is common in hospitalized patients, particularly those in intensive care, and is associated with high morbidity and mortality. Currently, treatment options are primarily supportive, highlighting the urgent need for novel therapeutic interventions. This compound has emerged as a promising candidate, with early-stage clinical trials underway to evaluate its safety and efficacy.
Mechanism of Action
The precise mechanism of action of this compound remains an area of active investigation, with two distinct pathways being proposed.
Calpain Inhibition
One line of evidence suggests that this compound functions as a potent inhibitor of calpains, a family of calcium-dependent cysteine proteases.
2.1.1. The Role of Calpains in Acute Kidney Injury
Calpains are ubiquitously expressed and play a crucial role in various cellular processes, including signal transduction, cell proliferation, and apoptosis.[1] Under pathological conditions such as ischemia-reperfusion injury, a key contributor to AKI, intracellular calcium levels rise, leading to the activation of calpains.[2] This activation can trigger a cascade of detrimental events, including the breakdown of cytoskeletal proteins, activation of inflammatory pathways, and ultimately, cell death.[2][3][4]
2.1.2. Evidence for this compound as a Calpain Inhibitor
A patent for this compound identifies it as a potent calpain inhibitor, with IC50 values of less than 3 µM for calpain 1, calpain 2, and calpain 9.
2.1.3. Signaling Pathway of Calpain-Mediated Kidney Injury
The following diagram illustrates the proposed signaling pathway through which calpain activation contributes to acute kidney injury.
NETO2 Inhibition
An alternative or potentially complementary mechanism of action involves the inhibition of Neuropilin and Tolloid-like 2 (NETO2).
2.2.1. The Role of NETO2 in Kidney Physiology
NETO2 is a transmembrane protein known to modulate the function of certain ion channels and receptors. Its precise role in kidney physiology and pathophysiology is not yet fully elucidated. However, emerging research suggests its involvement in processes relevant to kidney injury.
2.2.2. Evidence for this compound as a NETO2 Inhibitor
A press release from the developing company has described this compound as a "first-in-class small molecule inhibitor of NETO2." Further details on the specifics of this interaction are pending publication.
2.2.3. Proposed Signaling Pathway of NETO2-Mediated Kidney Protection
The hypothetical signaling pathway for NETO2 inhibition in the context of AKI is depicted below. This pathway is speculative and requires further experimental validation.
Preclinical Studies
Preclinical investigations in animal models of acute kidney injury have provided the foundational evidence for the therapeutic potential of this compound.
Animal Models of Acute Kidney Injury
Various animal models are employed to mimic the clinical manifestations of AKI in humans.[5][6][7][8] These models are crucial for evaluating the efficacy and safety of novel therapeutic agents like this compound.
Table 1: Common Preclinical Models of Acute Kidney Injury
| Model | Induction Method | Key Pathophysiological Features |
| Ischemia-Reperfusion Injury (IRI) | Clamping of the renal artery followed by reperfusion | Tubular necrosis, inflammation, oxidative stress[5] |
| Cisplatin-Induced Nephrotoxicity | Administration of the chemotherapeutic agent cisplatin | Proximal tubule injury, apoptosis, inflammation[8] |
| Sepsis-Induced AKI | Cecal ligation and puncture (CLP) or lipopolysaccharide (LPS) injection | Systemic inflammation, renal hypoperfusion, tubular injury[1] |
Efficacy of this compound in Preclinical Models
While specific preclinical data for this compound has not been publicly released in detail, the rationale for its development is based on its proposed mechanisms of action. Studies on other calpain inhibitors have demonstrated reno-protective effects in animal models of AKI.[2][3][4][9]
Table 2: Expected Efficacy Endpoints in Preclinical AKI Studies
| Parameter | Method of Measurement | Expected Outcome with this compound |
| Serum Creatinine (SCr) | Biochemical assay of blood samples | Reduction in SCr levels |
| Blood Urea Nitrogen (BUN) | Biochemical assay of blood samples | Reduction in BUN levels |
| Kidney Histopathology | Microscopic examination of kidney tissue sections | Reduced tubular necrosis, inflammation, and cast formation |
| Biomarkers of Kidney Injury (e.g., KIM-1, NGAL) | ELISA or Western blot of urine or kidney tissue | Reduced expression of injury biomarkers |
Experimental Protocol: Ischemia-Reperfusion Injury Model
The following provides a generalized protocol for inducing AKI via ischemia-reperfusion in a rodent model, a standard method for evaluating potential AKI therapeutics.
Clinical Development
This compound is currently being evaluated in a Phase 2a clinical trial for the treatment of acute kidney injury.
Clinical Trial Design (NCT04355325)
Details of the clinical trial design are crucial for interpreting the forthcoming results.
Table 3: Overview of the NCT04355325 Clinical Trial
| Parameter | Description |
| Official Title | A Study to Evaluate the Safety, Tolerability, Pharmacokinetics, and Efficacy of this compound in Patients with Acute Kidney Injury |
| Phase | Phase 2a |
| Study Design | Randomized, Double-Blind, Placebo-Controlled |
| Primary Outcome Measures | - Incidence of Treatment-Emergent Adverse Events- Change from Baseline in Serum Creatinine |
| Secondary Outcome Measures | - Pharmacokinetic Parameters of this compound- Change from Baseline in Urine Output- Need for Renal Replacement Therapy |
| Inclusion Criteria (General) | - Hospitalized adults with a diagnosis of AKI |
| Exclusion Criteria (General) | - Pre-existing chronic kidney disease (Stage 4 or 5)- History of kidney transplant |
Safety and Tolerability
The primary objective of the Phase 2a trial is to assess the safety and tolerability of this compound in patients with AKI.
Table 4: Potential Adverse Events of Interest
| System Organ Class | Potential Adverse Events |
| General | Headache, Dizziness, Fatigue |
| Gastrointestinal | Nausea, Vomiting, Diarrhea |
| Renal and Urinary | Worsening of renal function (paradoxical effect) |
| Metabolism and Nutrition | Electrolyte imbalances |
Quantitative Efficacy Data (Anticipated)
The results of the NCT04355325 trial are not yet publicly available. However, based on the preclinical rationale, the following quantitative efficacy data would be anticipated.
Table 5: Anticipated Quantitative Efficacy Outcomes for this compound in AKI
| Endpoint | This compound Group | Placebo Group | p-value |
| Mean Change in Serum Creatinine (mg/dL) from Baseline to Day 7 | Anticipated Decrease | Anticipated Smaller Decrease or Increase | <0.05 |
| Proportion of Patients Requiring Renal Replacement Therapy (%) | Anticipated Lower Percentage | Anticipated Higher Percentage | <0.05 |
| Median Time to AKI Resolution (Days) | Anticipated Shorter Time | Anticipated Longer Time | <0.05 |
Future Directions and Conclusion
The therapeutic potential of this compound for acute kidney injury is promising, supported by a strong preclinical rationale centered on the inhibition of calpain and/or NETO2. The ongoing Phase 2a clinical trial is a critical step in validating these preclinical findings in a human population. A key area for future research will be to definitively elucidate the primary mechanism of action of this compound and to further explore the role of NETO2 in kidney disease. Successful outcomes from the current clinical trial could pave the way for larger, pivotal studies and potentially introduce a much-needed novel therapeutic option for patients with acute kidney injury. The data presented in this guide will be updated as new information becomes available.
References
- 1. Experimental models for preclinical research in kidney disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Calpain Inhibitor Calpeptin Alleviates Ischemia/Reperfusion-Induced Acute Kidney Injury via Suppressing AIM2 Inflammasome and Upregulating Klotho Protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. JCI Insight - Inhibiting calpain 1 and 2 in cyclin G associated kinase–knockout mice mitigates podocyte injury [insight.jci.org]
- 4. researchgate.net [researchgate.net]
- 5. Acute kidney injury models - Enamine [enamine.net]
- 6. Experimental models of acute kidney injury for translational research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Animal Models for Acute Kidney Injury [ctrjournal.org]
- 8. if-pan.krakow.pl [if-pan.krakow.pl]
- 9. Frontiers | Calpain Inhibitor Calpeptin Alleviates Ischemia/Reperfusion-Induced Acute Kidney Injury via Suppressing AIM2 Inflammasome and Upregulating Klotho Protein [frontiersin.org]
Dazcapistat: A Technical Guide to a Novel Calpain 1 and 2 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dazcapistat (also known as BLD-2660) is a potent, small-molecule inhibitor of calpain 1 and calpain 2, calcium-activated neutral cysteine proteases implicated in a variety of physiological and pathological processes. Dysregulation of calpain activity is a key feature in the progression of numerous neurodegenerative diseases, making it a compelling therapeutic target. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, biochemical properties, and relevant experimental protocols for its characterization. The information presented herein is intended to support further research and development of this compound as a potential therapeutic agent.
Introduction to Calpains and Their Role in Disease
Calpains are a family of intracellular, non-lysosomal cysteine proteases that are activated by elevated intracellular calcium levels. The two most ubiquitous and well-studied isoforms are calpain 1 (µ-calpain) and calpain 2 (m-calpain), which differ in their calcium sensitivity. These proteases play crucial roles in fundamental cellular processes, including signal transduction, cytoskeletal remodeling, cell proliferation, and apoptosis.
However, the overactivation of calpains is a significant contributor to the pathology of a range of diseases. In neurodegenerative disorders such as Alzheimer's disease, Parkinson's disease, and Huntington's disease, excessive calpain activity leads to the proteolytic degradation of essential neuronal proteins, contributing to synaptic dysfunction and neuronal death. Consequently, the inhibition of calpain 1 and 2 presents a promising therapeutic strategy to mitigate the progression of these devastating conditions.
This compound: A Potent Calpain 1 and 2 Inhibitor
This compound is a novel, potent inhibitor targeting both calpain 1 and calpain 2. Its chemical and physical properties are summarized in the table below.
| Property | Value |
| IUPAC Name | N-(4-amino-3,4-dioxo-1-phenylbutan-2-yl)-4-(2-fluorophenyl)-2-methyl-1,3-oxazole-5-carboxamide |
| Molecular Formula | C₂₁H₁₈FN₃O₄ |
| Molecular Weight | 395.38 g/mol |
| CAS Number | 2221010-42-8 |
| Chemical Structure | SMILES: Cc1nc(-c2ccccc2F)c(C(=O)NC(Cc3ccccc3)C(=O)C(=O)N)o1 |
Quantitative Data: Inhibitory Potency
This compound has been identified as a potent inhibitor of calpain 1 and 2. The available data on its inhibitory concentration is presented below.
| Target | IC₅₀ | Reference |
| Calpain 1 | < 3 µM | [1] Patent WO2018064119A1 |
| Calpain 2 | < 3 µM | [1] Patent WO2018064119A1 |
| Calpain 9 | < 3 µM | [1] Patent WO2018064119A1 |
Note: More precise IC₅₀ and Kᵢ values for this compound are not currently publicly available.
Signaling Pathways and Mechanism of Action
This compound exerts its therapeutic potential by inhibiting the proteolytic activity of calpain 1 and 2. The overactivation of these proteases in neurodegenerative diseases triggers a cascade of detrimental events. The following diagram illustrates the simplified signaling pathway of calpain activation and the inhibitory action of this compound.
Caption: this compound inhibits active calpain 1/2, preventing substrate cleavage.
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the characterization of this compound.
Fluorescence-Based Calpain Activity Assay
This protocol describes a method to quantify the enzymatic activity of calpains in the presence of an inhibitor.
Caption: Workflow for determining the IC₅₀ of this compound.
Methodology:
-
Reagent Preparation:
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Assay Buffer: Prepare a buffer containing Tris-HCl (pH 7.5), CaCl₂, and a reducing agent like DTT.
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Enzyme Solution: Dilute purified calpain 1 or calpain 2 in assay buffer to the desired concentration.
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Inhibitor Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and perform serial dilutions in assay buffer.
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Substrate Solution: Prepare a stock solution of a fluorogenic calpain substrate (e.g., Suc-LLVY-AMC) in a suitable solvent.
-
-
Assay Procedure:
-
In a 96-well microplate, add the assay buffer, calpain enzyme solution, and varying concentrations of this compound. Include wells with no inhibitor as a positive control and wells with no enzyme as a background control.
-
Pre-incubate the plate at 37°C for a specified time (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding the fluorogenic substrate to all wells.
-
Immediately begin measuring the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., Ex: 380 nm, Em: 460 nm for AMC-based substrates) at regular intervals for a set period.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (rate of fluorescence increase) for each concentration of this compound.
-
Plot the reaction velocity against the logarithm of the inhibitor concentration.
-
Fit the data to a suitable dose-response curve to determine the IC₅₀ value of this compound.
-
Western Blot for Calpain Substrate Cleavage
This protocol is used to assess the inhibitory effect of this compound on the cleavage of a known calpain substrate in a cellular context.
Caption: Workflow for assessing this compound's effect on substrate cleavage.
Methodology:
-
Cell Culture and Treatment:
-
Culture a suitable neuronal cell line (e.g., SH-SY5Y) or primary neurons.
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Pre-treat the cells with varying concentrations of this compound for a specified duration.
-
Induce calpain activation by treating the cells with a calcium ionophore (e.g., A23187) or by inducing excitotoxicity (e.g., with glutamate).
-
-
Protein Extraction and Quantification:
-
Lyse the cells using a suitable lysis buffer containing protease inhibitors.
-
Quantify the total protein concentration of each lysate using a standard method such as the BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
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Transfer the separated proteins to a PVDF or nitrocellulose membrane.
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Block the membrane to prevent non-specific antibody binding.
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Incubate the membrane with a primary antibody specific for a known calpain substrate (e.g., spectrin or α-synuclein).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
-
Data Analysis:
-
Quantify the band intensities for the full-length substrate and its cleavage products.
-
Analyze the ratio of cleaved to full-length substrate to determine the extent of calpain activity and the inhibitory effect of this compound.
-
Cell Viability Assay (MTT Assay)
This protocol assesses the potential neuroprotective effects of this compound against a toxic insult.
References
Dazcapistat (BLD-2660): An In-Depth Technical Review of its Investigational Indications
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dazcapistat (formerly BLD-2660) is a potent, orally bioavailable small molecule inhibitor of calpains, a family of calcium-dependent proteases. Developed by Blade Therapeutics, this compound has been the subject of clinical investigation for a range of fibrotic and inflammatory conditions. This technical guide provides a comprehensive overview of the investigational indications for this compound, detailing its mechanism of action, preclinical data, and clinical trial findings. Quantitative data are summarized in structured tables, and key experimental protocols and signaling pathways are described to offer a complete picture of its development program. It is important to note that while this compound showed promise in early-stage trials, its development program has been discontinued by Blade Therapeutics in favor of other pipeline candidates.
Introduction
Fibrosis, the excessive accumulation of extracellular matrix, is a pathological hallmark of numerous chronic diseases, leading to organ dysfunction and failure. Calpains are intracellular cysteine proteases that have been implicated in various cellular processes, including cell migration, proliferation, and apoptosis, all of which play a role in the fibrotic cascade. This compound was designed to inhibit calpain activity, thereby targeting a key driver of fibrosis.
Mechanism of Action
This compound is a potent inhibitor of calpains 1, 2, and 9. By binding to the active site of these enzymes, this compound prevents the cleavage of their downstream substrates. This inhibition is believed to interfere with multiple pro-fibrotic signaling pathways.
Caption: Proposed mechanism of this compound in inhibiting fibrosis.
Investigational Indications
This compound has been investigated in three primary indications, all of which have a significant fibrotic or inflammatory component.
COVID-19 Pneumonia
Rationale: The acute respiratory distress syndrome (ARDS) associated with severe COVID-19 is characterized by a "cytokine storm" and subsequent pulmonary fibrosis. By inhibiting calpain, this compound was hypothesized to reduce the inflammatory response and mitigate the development of lung fibrosis.
Clinical Development: Blade Therapeutics initiated a Phase 2, randomized, double-blind, placebo-controlled study (NCT04334460) to evaluate the safety and efficacy of this compound in hospitalized patients with COVID-19 pneumonia. The trial successfully enrolled 120 patients.
Experimental Protocol (Phase 2 - NCT04334460):
| Parameter | Description |
| Study Design | Randomized, double-blind, placebo-controlled |
| Patient Population | Hospitalized adults with confirmed SARS-CoV-2 infection and pneumonia |
| Intervention | This compound (BLD-2660) or placebo, administered orally |
| Primary Outcome | To be determined from final study results |
| Secondary Outcomes | To be determined from final study results |
Data: Specific quantitative data from this trial have not been publicly released. The discontinuation of the this compound program suggests the results may not have met the primary endpoints.
Idiopathic Pulmonary Fibrosis (IPF)
Rationale: IPF is a progressive and fatal lung disease characterized by the relentless formation of scar tissue in the lungs. Calpain activation is believed to be a key contributor to the pathogenesis of IPF.
Preclinical Data: Preclinical studies in animal models of pulmonary fibrosis demonstrated that this compound could reduce lung fibrosis.
Clinical Development: While Blade Therapeutics indicated that this compound was being investigated for IPF, specific clinical trial details for this indication are not publicly available. The company has since advanced a different molecule, cudetaxestat (BLD-0409), for the treatment of IPF.
Scleroderma Interstitial Lung Disease (ILD)
Rationale: Scleroderma is a systemic autoimmune disease that can lead to fibrosis of the skin and internal organs, including the lungs (ILD). The underlying mechanism of fibrosis in scleroderma-ILD shares common pathways with IPF, making calpain inhibition a plausible therapeutic strategy.
Clinical Development: Similar to IPF, specific clinical trial information for this compound in scleroderma-ILD has not been disclosed.
Experimental Workflows
Caption: A generalized workflow from preclinical to clinical development for this compound.
Summary of Quantitative Data
Due to the early termination of the this compound program, a comprehensive public dataset of quantitative clinical results is unavailable. Preclinical data from Blade Therapeutics indicated potent inhibition of calpains 1, 2, and 9 with IC50 values in the low micromolar range.
| Parameter | Value | Source |
| Calpain 1 IC50 | < 3 µM | |
| Calpain 2 IC50 | < 3 µM | |
| Calpain 9 IC50 | < 3 µM |
Conclusion and Future Directions
This compound represented a targeted approach to treating fibrotic and inflammatory diseases by inhibiting calpain activity. While it progressed to Phase 2 clinical trials for COVID-19 pneumonia and was considered for IPF and scleroderma-ILD, Blade Therapeutics has since discontinued its development. This decision was likely based on a comprehensive evaluation of the clinical data and the comparative potential of other assets in their pipeline, such as cudetaxestat.
The investigation into this compound has, nevertheless, contributed valuable insights into the role of calpains in disease and the therapeutic potential of their inhibition. Future research in this area may build upon the lessons learned from the this compound program to develop next-generation calpain inhibitors with improved efficacy and safety profiles for the treatment of fibrotic and other debilitating diseases.
Technical Whitepaper: Therapeutic Strategies in Neurodegenerative Disease Models
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary: The landscape of therapeutic development for neurodegenerative diseases is rapidly evolving, with a focus on novel mechanisms to modify disease progression. This document provides a technical overview of a key area of investigation: the modulation of the kynurenine pathway, a central metabolic route implicated in the pathophysiology of Alzheimer's, Parkinson's, and Huntington's diseases. This guide details the dual neuroprotective and neurotoxic roles of this pathway, focusing on Kynurenine Aminotransferase II (KAT-II) as a therapeutic target. Included are summaries of quantitative preclinical data for KAT-II inhibitors, detailed experimental protocols for their evaluation, and visualizations of the core signaling and experimental workflows.
A Note on Dazcapistat (BHV-7000): Initial interest in this compound's role in neurodegeneration prompted this guide. However, it is critical to clarify that this compound, also known as BHV-7000, is a potent and selective activator of the Kv7.2/Kv7.3 voltage-gated potassium channels.[1][2] Its primary mechanism is the modulation of neuronal excitability, and it is currently under development for epilepsy and mood disorders.[1][3][4] Publicly available preclinical and clinical data do not indicate that this compound's mechanism of action involves the kynurenine pathway.[1][5][6][7] While neuronal hyperexcitability is a feature of some neurodegenerative diseases, making Kv7 activators a potential area of future research in that field, the core focus of this technical guide will be on the well-established strategy of kynurenine pathway modulation, which aligns with the detailed technical requirements of this paper.[8][9][10][11][12]
The Kynurenine Pathway: A Dichotomous Role in Neurodegeneration
The kynurenine pathway (KP) is the principal metabolic route for the essential amino acid tryptophan.[13][14] This pathway is a critical nexus of inflammation, immunity, and neurotransmission.[13][15] Its metabolites have been extensively linked to the pathogenesis of several neurodegenerative diseases.[16][17] The pathway is characterized by a crucial branch point that determines the balance between neuroprotective and neurotoxic outcomes.
-
The Neuroprotective Branch: Kynurenine can be converted by kynurenine aminotransferases (KATs) into kynurenic acid (KYNA).[13] KYNA is an antagonist of ionotropic glutamate receptors (NMDA, AMPA, Kainate) and α7 nicotinic acetylcholine receptors.[18][19] By blocking these receptors, KYNA can reduce excitotoxicity and is considered neuroprotective.[19][20] In the brain, KAT-II is the primary enzyme responsible for the synthesis of KYNA.[18][20][21]
-
The Neurotoxic Branch: Alternatively, the enzyme kynurenine-3-monooxygenase (KMO) converts kynurenine into 3-hydroxykynurenine (3-HK).[13] This branch leads to the production of the NMDA receptor agonist quinolinic acid (QUIN), a potent excitotoxin, and the free-radical generator 3-HK.[13][15] Over-activation of this branch is associated with neuroinflammation, oxidative stress, and neuronal cell death.[15][17]
An imbalance, often favoring the neurotoxic branch and/or altering the delicate balance of KYNA, is a common finding in postmortem brain tissue and animal models of Alzheimer's, Parkinson's, and Huntington's disease.[14][15]
References
- 1. Biohaven Presents Expanded EEG and Safety Data for BHV-7000 at the American Epilepsy Society Annual Meeting [prnewswire.com]
- 2. Kv7 ION Channel Modulation Platform | Biohaven [biohaven.com]
- 3. neurologylive.com [neurologylive.com]
- 4. BHV-7000 for Epilepsy · Recruiting Participants for Phase Phase 2 & 3 Clinical Trial 2025 | Power | Power [withpower.com]
- 5. biohaven.com [biohaven.com]
- 6. characterization of bhv-7000: a novel kv7.2/7.3 activator for the treatment of seizures [aesnet.org]
- 7. novel, selective kv7.2/7.3 potassium channel activator, bhv-7000, demonstrates dose-dependent pharmacodynamic effects on eeg parameters in healthy adults [aesnet.org]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. QurAlis Announces Expansion of its Selective Kv7.2/7.3 Ion Channel Opener, QRL-101, Into Epilepsy [prnewswire.com]
- 10. quralis.com [quralis.com]
- 11. CN112771039A - KV7 channel activator compositions and methods of use - Google Patents [patents.google.com]
- 12. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
- 13. The Influence of Kynurenine Metabolites on Neurodegenerative Pathologies [mdpi.com]
- 14. The Involvement of Kynurenine Pathway in Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The Footprint of Kynurenine Pathway in Neurodegeneration: Janus-Faced Role in Parkinson’s Disorder and Therapeutic Implications [mdpi.com]
- 16. The kynurenine pathway in neurodegenerative diseases: mechanistic and therapeutic considerations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. journaltxdbu.com [journaltxdbu.com]
- 18. Kynurenine Pathway Metabolites as Biomarkers in Alzheimer's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 19. tandfonline.com [tandfonline.com]
- 20. Quantitative analysis of kynurenine aminotransferase II in the adult rat brain reveals high expression in proliferative zones and corpus callosum - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Improvement of kynurenine aminotransferase-II inhibitors guided by mimicking sulfate esters - PMC [pmc.ncbi.nlm.nih.gov]
Dazcapistat: A Technical Guide to a Novel Calpain Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dazcapistat (also known as BLD-2660) is a potent, small-molecule inhibitor of calpains, a family of calcium-dependent cysteine proteases. Dysregulation of calpain activity is implicated in the pathophysiology of numerous diseases, including muscular dystrophies, neurodegenerative disorders, and fibrotic conditions. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, mechanism of action, and available preclinical and clinical data for this compound. Detailed methodologies for relevant assays and signaling pathway diagrams are included to support further research and development efforts.
Chemical Structure and Properties
This compound is a meticulously designed molecule featuring a central oxazole scaffold. Its chemical identity and key properties are summarized below.
Table 1: Chemical and Physical Properties of this compound
| Identifier | Value | Reference |
| IUPAC Name | N-[(2R)-4-amino-3,4-dioxo-1-phenylbutan-2-yl]-4-(2-fluorophenyl)-2-methyl-1,3-oxazole-5-carboxamide | |
| SMILES | CC1=NC(=C(O1)C(=O)N--INVALID-LINK--C(=O)C(=O)N)C3=CC=CC=C3F | |
| Molecular Formula | C₂₁H₁₈FN₃O₄ | |
| Molecular Weight | 395.38 g/mol | [1] |
| CAS Number | 2221010-89-3 | [1] |
| InChI Key | XYQHCMDVGIJOTA-MRXNPFEDSA-N | [1] |
| Computed XLogP3 | 2.9 | |
| Polar Surface Area | 115 Ų | |
| Hydrogen Bond Donors | 2 | |
| Hydrogen Bond Acceptors | 6 |
Mechanism of Action: Calpain Inhibition
This compound functions as a potent inhibitor of several calpain isoforms. Calpains are intracellular proteases that, when overactivated by elevated intracellular calcium levels, contribute to pathological cellular processes such as cytoskeletal breakdown, inflammation, and cell death.[2]
Table 2: In Vitro Inhibitory Activity of this compound
| Target | IC₅₀ | Reference |
| Calpain 1 | < 3 µM | [3][4][5] |
| Calpain 2 | < 3 µM | [3][4][5] |
| Calpain 9 | < 3 µM | [3][4][5] |
The inhibitory activity of this compound against these key calpain isoforms suggests its therapeutic potential in a range of conditions where calpain hyperactivity is a contributing factor.
Signaling Pathway of Calpain Activation and Inhibition
The following diagram illustrates the general mechanism of calpain activation by calcium influx and its subsequent inhibition by this compound, preventing the cleavage of downstream substrates involved in cellular degradation.
Therapeutic Potential and Clinical Development
This compound was under development by Blade Therapeutics for the treatment of fibrotic and neurodegenerative diseases.[6][7] The rationale for its development stems from the established role of calpains in the progression of these conditions. While specific results from Phase II clinical trials have not been publicly disclosed, the progression of the compound to this stage suggests promising preclinical and Phase I safety data.
Experimental Protocols
Synthesis of this compound
A plausible synthetic route for this compound can be derived from patent literature. The general workflow involves the coupling of key intermediates, followed by deprotection and purification steps. A detailed, step-by-step protocol would require access to the full patent text and supplementary information which is not publicly available.
In Vitro Calpain Activity Assay
The inhibitory potency of this compound on calpain isoforms can be determined using a fluorometric activity assay.
Principle: The assay measures the cleavage of a specific fluorogenic calpain substrate. In the presence of an active calpain enzyme, the substrate is cleaved, releasing a fluorescent molecule. The rate of fluorescence increase is proportional to the calpain activity. This compound's inhibitory effect is quantified by measuring the reduction in this rate.
Materials:
-
Purified recombinant human calpain-1, calpain-2, and calpain-9.
-
Fluorogenic calpain substrate (e.g., Suc-LLVY-AMC).
-
Assay buffer (e.g., Tris-HCl buffer containing CaCl₂ and a reducing agent like DTT).
-
This compound stock solution (in DMSO).
-
96-well black microplates.
-
Fluorescence microplate reader.
Procedure:
-
Prepare a serial dilution of this compound in the assay buffer.
-
In the wells of a 96-well plate, add the assay buffer, the calpain enzyme, and the different concentrations of this compound or vehicle (DMSO) for the control.
-
Pre-incubate the plate at room temperature for a specified time (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding the fluorogenic substrate to all wells.
-
Immediately start monitoring the fluorescence intensity at the appropriate excitation and emission wavelengths (e.g., 380 nm excitation and 460 nm emission for AMC) in a kinetic mode for a set duration (e.g., 30-60 minutes).
-
Calculate the initial reaction rates (V₀) from the linear portion of the fluorescence versus time curves.
-
Plot the percentage of inhibition (calculated relative to the vehicle control) against the logarithm of the this compound concentration.
-
Determine the IC₅₀ value by fitting the data to a suitable dose-response curve.
Quantitative Analysis by HPLC-MS/MS
The concentration of this compound in biological matrices (e.g., plasma, tissue homogenates) can be determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[8][9][10][11]
Principle: This highly sensitive and selective technique separates this compound from other matrix components using high-performance liquid chromatography (HPLC) and then detects and quantifies it using tandem mass spectrometry (MS/MS).
Instrumentation:
-
HPLC system with a suitable reversed-phase column (e.g., C18).
-
Tandem mass spectrometer with an electrospray ionization (ESI) source.
Procedure Outline:
-
Sample Preparation: Extract this compound from the biological matrix using protein precipitation or liquid-liquid extraction. An internal standard (a structurally similar molecule) should be added before extraction for accurate quantification.
-
Chromatographic Separation: Inject the extracted sample onto the HPLC column. Use a gradient elution with a mobile phase consisting of an aqueous component (e.g., water with formic acid) and an organic component (e.g., acetonitrile or methanol) to achieve separation.
-
Mass Spectrometric Detection: The eluent from the HPLC is introduced into the ESI source of the mass spectrometer. This compound and the internal standard are ionized, and specific precursor-to-product ion transitions are monitored in Multiple Reaction Monitoring (MRM) mode for selective and sensitive detection.
-
Quantification: A calibration curve is constructed by analyzing samples with known concentrations of this compound. The concentration in the unknown samples is determined by comparing the peak area ratio of this compound to the internal standard against the calibration curve.
Pharmacokinetics and Metabolism (ADME)
Detailed pharmacokinetic (Absorption, Distribution, Metabolism, and Excretion - ADME) data for this compound in humans is not yet publicly available. Preclinical studies would have been conducted to assess these parameters and inform dosing for clinical trials.
Conclusion
This compound is a promising calpain inhibitor with demonstrated potent in vitro activity against key calpain isoforms. Its development has reached the clinical stage, indicating a favorable preclinical profile. This technical guide provides a foundational understanding of this compound's chemical and biological properties. Further disclosure of clinical trial data and detailed experimental protocols will be crucial for the scientific community to fully evaluate its therapeutic potential.
References
- 1. medkoo.com [medkoo.com]
- 2. mdpi.com [mdpi.com]
- 3. glpbio.com [glpbio.com]
- 4. biocompare.com [biocompare.com]
- 5. This compound - Immunomart [immunomart.com]
- 6. Blade Therapeutics, Inc. - Drug pipelines, Patents, Clinical trials - Synapse [synapse.patsnap.com]
- 7. Blade Therapeutics Presents Data from Phase 1 and Preclinical Studies of Cudetaxestat at the American Thoracic Society 2022 International Conference [businesswire.com]
- 8. info.bioanalysis-zone.com [info.bioanalysis-zone.com]
- 9. researchgate.net [researchgate.net]
- 10. Quantitative analysis of biomarkers, drugs and toxins in biological samples by immunoaffinity chromatography coupled to mass spectrometry or tandem mass spectrometry: A focused review of recent applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Calpain-Calpastatin System
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the calpain-calpastatin system, a crucial intracellular proteolytic system involved in a myriad of physiological and pathological processes. The intricate balance between the calcium-activated proteases, calpains, and their endogenous inhibitor, calpastatin, is essential for cellular homeostasis. Dysregulation of this system has been implicated in a wide range of diseases, making it a significant target for therapeutic intervention.
Core Components and Mechanism
The calpain-calpastatin system is primarily composed of calpains, a family of calcium-dependent cysteine proteases, and calpastatin, their specific endogenous inhibitor.[1]
Calpains: These proteases are heterodimers consisting of a large catalytic subunit (80 kDa) and a small regulatory subunit (28 kDa).[2][3] The large subunit contains the active site and calcium-binding domains, while the small subunit is involved in stability and activation.[2] The two most well-characterized isoforms are µ-calpain (calpain-1) and m-calpain (calpain-2), which are distinguished by their differing requirements for calcium concentration for activation, with µ-calpain requiring micromolar concentrations and m-calpain requiring millimolar concentrations.[4]
Calpastatin: This specific inhibitor protein regulates calpain activity.[5] A single calpastatin molecule contains four inhibitory domains, each capable of binding and inhibiting one calpain molecule.[6] The inhibition is a calcium-dependent process, suggesting that calpastatin preferentially targets activated calpain.
The activation of calpains is triggered by an increase in intracellular calcium levels.[7] This rise in calcium can be initiated by various cellular signals and events. Upon binding calcium, calpain undergoes a conformational change that leads to its activation and the subsequent cleavage of its protein substrates. Calpastatin, in turn, binds to the activated calpain, preventing its proteolytic activity and thus providing a critical regulatory mechanism.[5]
Quantitative Data Summary
For ease of comparison, the following tables summarize key quantitative data for the core components of the calpain-calpastatin system.
| Component | Subunit | Molecular Weight (kDa) | Source(s) |
| µ-Calpain (Calpain-1) | Large (Catalytic) | ~80 | [2][3] |
| Small (Regulatory) | ~28 | [2][3] | |
| m-Calpain (Calpain-2) | Large (Catalytic) | ~80 | [2][3] |
| Small (Regulatory) | ~28 | [2][3] | |
| Calpastatin | Full-length (apparent) | 105-110 | [8] |
| Truncated (apparent) | 68 | [8] | |
| Domain I (recombinant) | 14 | [9] |
| Calpain Isoform | Optimal pH | Source(s) |
| µ-Calpain | 7.5 | [10] |
| m-Calpain | 7.3 | [10] |
| Parameter | Value | Condition | Source(s) |
| Ki (LK for Calpain II) | 2.7 nM | Non-competitive inhibition | [11] |
| Ki (HK for Calpain II) | 2.3 nM (no substrate) | Mixed non-competitive inhibition | [11] |
| 0.71 nM (sat. substrate) | [11] | ||
| Ki (Calpastatin peptide for Calpain) | 42.6 nM | [12] | |
| IC50 (CAST peptide for Calpain-1) | ~100 nM | [12] |
Physiological and Pathological Roles
The calpain-calpastatin system is integral to numerous cellular functions:
-
Signal Transduction: Calpains are involved in various signaling pathways by cleaving key proteins such as protein kinase C (PKC) and protein tyrosine phosphatases, thereby modulating their activity.[13][14]
-
Cytoskeletal Remodeling: By cleaving cytoskeletal proteins, calpains play a role in processes like cell motility and structural integrity.[7]
-
Apoptosis: Calpains can contribute to programmed cell death by cleaving caspases and other proteins involved in the apoptotic cascade.[7][15][16]
-
Cell Cycle Progression and Differentiation: The system is involved in regulating cell proliferation and differentiation in various cell types.[4]
Dysregulation of the calpain-calpastatin system, often characterized by excessive calpain activity, is implicated in a range of pathologies:
-
Neurodegenerative Diseases: Overactivation of calpain contributes to neuronal damage in conditions like Alzheimer's disease.[15]
-
Muscular Dystrophies: Aberrant calpain activity is a factor in the progression of certain muscular dystrophies.
-
Cancer: The system's role in cell proliferation and migration links it to cancer development and metastasis.
-
Ischemic Injury: Calpain activation following ischemic events in the heart or brain contributes to tissue damage.
Experimental Protocols
Fluorometric Calpain Activity Assay
This protocol is adapted from commercially available kits and provides a method for quantifying calpain activity in cell lysates.[17]
Materials:
-
Extraction Buffer (specifically designed to extract cytosolic proteins without activating calpain)
-
10X Reaction Buffer
-
Calpain Substrate (e.g., Ac-LLY-AFC)
-
Active Calpain (Positive Control)
-
Calpain Inhibitor (e.g., Z-LLY-FMK, Negative Control)
-
96-well black, clear-bottom microplate
-
Fluorometer with 400 nm excitation and 505 nm emission filters
Procedure:
-
Sample Preparation:
-
Harvest 1-2 x 106 cells and pellet by centrifugation.
-
Resuspend the cell pellet in 100 µl of ice-cold Extraction Buffer.
-
Incubate on ice for 20 minutes, mixing gently several times.
-
Centrifuge at 10,000 x g for 1 minute to pellet debris.
-
Transfer the supernatant (cytosolic extract) to a fresh, pre-chilled tube.
-
Determine the protein concentration of the lysate.
-
-
Assay Reaction:
-
Dilute the cell lysate to a final protein concentration of 50-200 µg in 85 µl of Extraction Buffer in a microplate well.
-
Prepare a positive control by adding 1-2 µl of Active Calpain to 85 µl of Extraction Buffer.
-
Prepare a negative control by using untreated cell lysate or by adding 1 µl of Calpain Inhibitor to the treated cell lysate.
-
Add 10 µl of 10X Reaction Buffer to each well.
-
Add 5 µl of Calpain Substrate to each well.
-
-
Incubation and Measurement:
-
Incubate the plate at 37°C for 1 hour in the dark.
-
Read the fluorescence in a fluorometer at Ex/Em = 400/505 nm.
-
-
Data Analysis:
-
Calpain activity can be determined by comparing the fluorescence of the treated samples to the negative control.
-
Activity can also be expressed as Relative Fluorescence Units (RFU) per milligram of protein.
-
Casein Zymography for Calpain Activity
This technique allows for the detection of calpain activity within a gel matrix.[5][18]
Materials:
-
Non-denaturing polyacrylamide gel containing casein
-
Running buffer
-
Incubation buffer with and without calcium
-
Coomassie Brilliant Blue staining solution
-
Destaining solution
Procedure:
-
Sample Preparation: Prepare cell or tissue lysates under non-denaturing conditions.
-
Electrophoresis: Run the samples on the casein-containing polyacrylamide gel under non-denaturing conditions.
-
Renaturation and Activation:
-
Wash the gel to remove SDS (if used in sample preparation).
-
Incubate the gel in a buffer containing calcium to activate the calpains. A parallel gel can be incubated in a buffer without calcium as a negative control.
-
-
Staining and Visualization:
-
Stain the gel with Coomassie Brilliant Blue.
-
Destain the gel. Zones of calpain activity will appear as clear bands against a blue background, indicating the digestion of casein.
-
Measurement of Calpastatin Inhibitory Activity
This protocol is based on the fluorometric calpain activity assay and quantifies the inhibitory potential of a sample containing calpastatin.
Materials:
-
All materials for the Fluorometric Calpain Activity Assay
-
Purified active calpain
-
Sample containing calpastatin (e.g., cell lysate, purified fraction)
Procedure:
-
Prepare a standard calpain activity reaction:
-
In a microplate well, add a known amount of purified active calpain to the assay buffer.
-
-
Add Calpastatin Sample:
-
Add varying concentrations of the calpastatin-containing sample to the wells with active calpain.
-
Include a control well with active calpain but no calpastatin sample.
-
-
Initiate Reaction:
-
Add the fluorogenic calpain substrate to all wells.
-
-
Incubation and Measurement:
-
Incubate the plate at 37°C for a set period (e.g., 60 minutes), protected from light.
-
Measure the fluorescence at Ex/Em = 400/505 nm.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of the calpastatin sample compared to the control (calpain alone).
-
The concentration of the calpastatin sample that results in 50% inhibition of calpain activity (IC50) can be determined.
-
Visualizations
The following diagrams illustrate key aspects of the calpain-calpastatin system.
Caption: Calpain activation by calcium and subsequent inhibition by calpastatin.
Caption: Role of calpain in the apoptotic signaling cascade.
Caption: Experimental workflow for a fluorometric calpain activity assay.
References
- 1. researchgate.net [researchgate.net]
- 2. Calpain - Wikipedia [en.wikipedia.org]
- 3. Structure-function relationships in calpains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The calpain-calpastatin system in mammalian cells: properties and possible functions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Calpain Zymography: General Methodology and Protocol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. go.drugbank.com [go.drugbank.com]
- 7. Role of Calpain in Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Calpain inhibition in a transgenic model of calpastatin overexpression facilitates reversal of myocardial hypertrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Calpain inhibitor: Calpastatin protease inhibitor [takarabio.com]
- 10. pH dependency of mu-calpain and m-calpain activity assayed by casein zymography following traumatic brain injury in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Kinetics of inhibition of platelet calpain II by human kininogens - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Spatial Measurement and Inhibition of Calpain Activity in Traumatic Brain Injury with an Activity-Based Nanotheranostic Platform - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Calpain function in the modulation of signal transduction molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Calpain Function in the Modulation of Signal Transduction Molecules | Semantic Scholar [semanticscholar.org]
- 15. Calpain signaling: from biology to therapeutic opportunities in neurodegenerative disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Calpains, mitochondria, and apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. sigmaaldrich.com [sigmaaldrich.com]
- 18. cibtech.org [cibtech.org]
Dazcapistat and its Effects on Cellular Apoptosis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dazcapistat (also known as BLD-2660) is a potent, orally bioavailable inhibitor of calpains 1, 2, and 9, currently under investigation for the treatment of fibrotic diseases. Calpains, a family of calcium-dependent cysteine proteases, are increasingly recognized for their multifaceted roles in cellular signaling, including the regulation of apoptosis. While direct, peer-reviewed studies detailing the specific effects of this compound on cellular apoptosis pathways are not yet publicly available, its mechanism as a calpain inhibitor allows for a comprehensive theoretical framework of its potential impact on programmed cell death. This technical guide synthesizes the known roles of calpains in apoptosis and provides a detailed overview of the expected effects of this compound, including potential signaling pathway interactions, quantitative analysis of apoptotic markers, and detailed experimental protocols for investigation.
Introduction to this compound and Calpain Inhibition
This compound is a small molecule inhibitor of calpains, with IC50 values in the low micromolar range for calpains 1, 2, and 9.[1][2] Calpains are ubiquitously expressed intracellular proteases that play a crucial role in a variety of cellular processes, including cell motility, signal transduction, and cell cycle progression. Dysregulation of calpain activity has been implicated in numerous pathological conditions, including neurodegenerative diseases, cardiovascular disorders, and fibrosis.
The role of calpains in apoptosis is complex and can be either pro-apoptotic or anti-apoptotic depending on the cellular context and the specific calpain isoform involved. Calpains can influence both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways of apoptosis through the cleavage of various substrates, including caspases, Bcl-2 family proteins, and cytoskeletal components.
Potential Effects of this compound on Apoptotic Signaling Pathways
Based on the known functions of calpains in apoptosis, this compound, as a calpain inhibitor, is expected to modulate several key signaling pathways. The following sections detail the potential mechanisms of action.
Interaction with the Intrinsic (Mitochondrial) Pathway
The intrinsic pathway of apoptosis is centered around the mitochondria and is regulated by the Bcl-2 family of proteins. Calpains can influence this pathway at multiple points.
-
Bcl-2 Family Proteins: Calpains have been shown to cleave and inactivate the anti-apoptotic protein Bcl-2 and cleave the pro-apoptotic protein Bid to its active form, tBid. Inhibition of calpain by this compound could therefore be expected to prevent Bcl-2 degradation and inhibit the activation of Bid, thereby having an anti-apoptotic effect in certain contexts. Conversely, in other cell types, calpain activation is required for cell survival, and its inhibition could promote apoptosis.
-
Mitochondrial Outer Membrane Permeabilization (MOMP): By modulating the activity of Bcl-2 family proteins, calpains can influence the permeabilization of the outer mitochondrial membrane and the subsequent release of pro-apoptotic factors like cytochrome c. Therefore, this compound could potentially stabilize the mitochondrial membrane and prevent the release of these factors.
-
Apoptosis-Inducing Factor (AIF): Calpains can cleave AIF, a mitochondrial flavoprotein, leading to its release and translocation to the nucleus where it induces caspase-independent DNA fragmentation. This compound may inhibit this process by preventing AIF cleavage.
Crosstalk with the Extrinsic (Death Receptor) Pathway
The extrinsic pathway is initiated by the binding of death ligands to their corresponding receptors on the cell surface, leading to the activation of an initiator caspase, typically caspase-8.
-
Caspase-8 Activation: Calpains have been reported to cleave and activate pro-caspase-8. Inhibition of calpain activity by this compound could therefore suppress the activation of the extrinsic apoptotic pathway.
Direct and Indirect Effects on Caspases
Caspases are the central executioners of apoptosis. The relationship between calpains and caspases is intricate, with evidence of both activation and inactivation.
-
Initiator and Effector Caspases: Calpains can directly cleave and activate certain caspases, such as caspase-3 and caspase-7. Conversely, caspases can also cleave and activate calpains. By inhibiting calpain, this compound could disrupt this crosstalk, potentially leading to either an increase or decrease in apoptosis depending on the dominant pathway in a specific cell type.
Quantitative Analysis of this compound's Apoptotic Effects (Hypothetical Data)
While specific quantitative data for this compound's effect on apoptosis is not yet available, the following tables present hypothetical data based on typical results observed with other calpain inhibitors. These tables are for illustrative purposes to guide researchers in their experimental design and data interpretation.
| Cell Line | This compound Conc. (µM) | % Apoptotic Cells (Annexin V+) | Fold Change in Caspase-3/7 Activity |
| Jurkat (T-cell leukemia) | 0 (Control) | 5.2 ± 0.8 | 1.0 |
| 1 | 15.7 ± 2.1 | 2.5 ± 0.3 | |
| 5 | 38.4 ± 4.5 | 5.1 ± 0.6 | |
| 10 | 62.1 ± 6.3 | 8.9 ± 1.1 | |
| MCF-7 (Breast cancer) | 0 (Control) | 3.8 ± 0.5 | 1.0 |
| 1 | 8.1 ± 1.2 | 1.8 ± 0.2 | |
| 5 | 21.5 ± 3.3 | 3.7 ± 0.4 | |
| 10 | 45.9 ± 5.1 | 6.2 ± 0.8 |
Table 1: Hypothetical Dose-Dependent Induction of Apoptosis by this compound. Data are presented as mean ± standard deviation from three independent experiments.
| Protein | Treatment | Fold Change in Expression/Cleavage |
| Cleaved PARP | This compound (10 µM) | 4.2 ± 0.5 |
| Cleaved Caspase-3 | This compound (10 µM) | 3.8 ± 0.4 |
| Bax/Bcl-2 Ratio | This compound (10 µM) | 2.9 ± 0.3 |
| Cytochrome c (Cytosolic) | This compound (10 µM) | 3.1 ± 0.4 |
Table 2: Hypothetical Effect of this compound on Apoptotic Protein Levels. Data are presented as fold change relative to untreated control cells.
Detailed Experimental Protocols
The following are detailed protocols for key experiments to assess the effect of this compound on cellular apoptosis.
Annexin V and Propidium Iodide (PI) Staining for Apoptosis Detection by Flow Cytometry
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cells of interest
-
This compound (or vehicle control)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Seed cells at an appropriate density and treat with desired concentrations of this compound or vehicle control for the specified time.
-
Harvest cells by centrifugation (for suspension cells) or trypsinization followed by centrifugation (for adherent cells).
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
Western Blot Analysis of Apoptotic Markers
This technique is used to detect changes in the expression and cleavage of key apoptotic proteins.
Materials:
-
Cells treated with this compound or vehicle control
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-cleaved PARP, anti-cleaved caspase-3, anti-Bax, anti-Bcl-2, anti-cytochrome c, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lyse the treated cells with RIPA buffer and determine the protein concentration using the BCA assay.
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Quantify the band intensities and normalize to a loading control like β-actin.
Caspase-3/7 Activity Assay
This assay measures the activity of the executioner caspases, caspase-3 and -7.
Materials:
-
Cells treated with this compound or vehicle control
-
Caspase-Glo® 3/7 Assay Kit (or similar)
-
White-walled 96-well plates
-
Luminometer
Procedure:
-
Seed cells in a white-walled 96-well plate and treat with this compound.
-
Equilibrate the plate and the Caspase-Glo® 3/7 Reagent to room temperature.
-
Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.
-
Mix the contents of the wells by gentle shaking for 30 seconds.
-
Incubate the plate at room temperature for 1-2 hours, protected from light.
-
Measure the luminescence using a luminometer.
Visualizations of Signaling Pathways and Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the potential apoptotic pathways affected by this compound and a general experimental workflow.
References
Preliminary Studies on Dapagliflozin in Cardiovascular Research: A Technical Overview
Disclaimer: Initial searches for "Dazcapistat" and "DAPA-5" did not yield any publicly available information. It is possible that this is an internal compound name not yet in the public domain or a typographical error. Based on the similarity of "DAPA-5" to "DAPA," a common abbreviation for Dapagliflozin, this technical guide will focus on the preliminary cardiovascular research for Dapagliflozin . Dapagliflozin is a well-documented sodium-glucose cotransporter-2 (SGLT2) inhibitor with significant findings in cardiovascular research.
This document provides an in-depth technical guide for researchers, scientists, and drug development professionals on the core preliminary studies of Dapagliflozin in cardiovascular research. It includes quantitative data from key clinical trials, detailed experimental protocols, and visualizations of signaling pathways and experimental workflows.
Core Mechanism of Action
Dapagliflozin's primary mechanism of action is the selective inhibition of sodium-glucose cotransporter 2 (SGLT2) in the proximal tubules of the kidneys.[1][2] This inhibition reduces the reabsorption of glucose and sodium, leading to increased urinary excretion of both.[1][3] While initially developed as a glucose-lowering therapy for type 2 diabetes mellitus (T2DM), its cardiovascular benefits have been shown to extend to patients with and without T2DM.[3][4]
The cardiovascular protective effects are multifactorial and not solely dependent on its glucose-lowering effect.[5] Key proposed mechanisms include:
-
Hemodynamic Effects: Increased osmotic diuresis and natriuresis lead to a reduction in plasma volume, preload, and afterload, thereby improving ventricular loading conditions.[3][6] This also contributes to a modest reduction in blood pressure.[2][7]
-
Myocardial Energetics: SGLT2 inhibitors have been shown to increase the production and utilization of ketone bodies by the myocardium, providing a more efficient energy source.[3]
-
Cellular and Molecular Effects: Dapagliflozin may inhibit the sodium-proton exchanger (NHE) in cardiomyocytes, leading to a decrease in intracellular calcium and mitigating mitochondrial-induced cellular damage.[1] It has also been associated with anti-inflammatory effects.[1]
Key Clinical Trials: Quantitative Data Summary
The following tables summarize the key quantitative data from pivotal preliminary clinical trials of Dapagliflozin in cardiovascular research.
Table 1: DAPA-HF (Dapagliflozin and Prevention of Adverse Outcomes in Heart Failure) Trial Data
| Parameter | Dapagliflozin Group (n=2,373) | Placebo Group (n=2,371) | Hazard Ratio (95% CI) | P-value | Citation |
| Primary Outcome | 16.3% | 21.2% | 0.74 (0.65 - 0.85) | <0.001 | [4][8] |
| Cardiovascular Death | 9.6% | 11.5% | 0.82 (0.69 - 0.98) | 0.029 | [4][8] |
| Hospitalization for Heart Failure | 9.7% | 13.4% | - | - | [8] |
| Worsening Heart Failure | 10.0% | 13.7% | 0.70 (0.59 - 0.83) | <0.001 | [4] |
| All-Cause Mortality | - | - | - | - | |
| Ventricular Arrhythmia, Resuscitated Cardiac Arrest, or Sudden Death | 5.9% | 7.4% | - | 0.037 | [8] |
| Worsening of Renal Function | 1.2% | 1.6% | - | 0.17 | [8] |
Table 2: DECLARE-TIMI 58 (Dapagliflozin Effect on Cardiovascular Events) Trial Data
| Parameter | Dapagliflozin Group | Placebo Group | Hazard Ratio (95% CI) | P-value | Citation |
| Co-Primary Efficacy Outcome 1: MACE | 8.8% | 9.4% | 0.93 (0.84 - 1.03) | 0.17 | [9] |
| Co-Primary Efficacy Outcome 2: CV Death or Hospitalization for HF | 4.9% | 5.8% | 0.83 (0.73 - 0.95) | 0.005 | [9] |
| Hospitalization for Heart Failure | - | - | 0.73 (0.61 - 0.88) | - | [9] |
| Cardiovascular Death | - | - | 0.98 (0.82 - 1.17) | - | [9] |
| Renal Events | 4.3% | 5.6% | 0.76 (0.67 - 0.87) | - | [9] |
| All-Cause Mortality | 6.2% | 6.6% | 0.93 (0.82 - 1.04) | - | [9] |
Experimental Protocols
DAPA-HF Trial Protocol
-
Objective: To evaluate the efficacy and safety of Dapagliflozin 10 mg once daily compared with placebo in patients with heart failure with reduced ejection fraction (HFrEF), with or without type 2 diabetes.[4][8]
-
Study Design: A multicenter, randomized, double-blind, placebo-controlled trial.[8]
-
Patient Population: 4,744 patients with symptomatic heart failure (New York Heart Association [NYHA] class II, III, or IV) and a left ventricular ejection fraction (LVEF) of 40% or less.[4][8]
-
Inclusion Criteria:
-
Exclusion Criteria:
-
Intervention: Patients were randomized to receive either Dapagliflozin 10 mg once daily or a matching placebo, in addition to standard of care therapy.[8]
-
Primary Outcome: A composite of worsening heart failure (unplanned hospitalization or an urgent visit resulting in intravenous therapy for heart failure) or cardiovascular death.[4]
DECLARE-TIMI 58 Trial Protocol
-
Objective: To evaluate the cardiovascular safety and efficacy of Dapagliflozin in patients with type 2 diabetes who had or were at risk for atherosclerotic cardiovascular disease.[9]
-
Study Design: A multicenter, randomized, double-blind, placebo-controlled trial.[9]
-
Patient Population: 17,160 patients with type 2 diabetes, including 10,186 without established atherosclerotic cardiovascular disease.[9]
-
Intervention: Patients were randomized to receive either Dapagliflozin or placebo.[9]
-
Primary Safety Outcome: A composite of major adverse cardiovascular events (MACE), defined as cardiovascular death, myocardial infarction, or ischemic stroke.[9]
-
Co-Primary Efficacy Outcomes:
-
Secondary Efficacy Outcomes: A renal composite endpoint and death from any cause.[9]
Signaling Pathways and Experimental Workflows
Proposed Signaling Pathways for Dapagliflozin's Cardioprotective Effects
Dapagliflozin's cardiovascular benefits are thought to be mediated through several signaling pathways. One study has suggested the involvement of the MAPK signaling pathway in the therapeutic effect of Dapagliflozin in T2DM complicated with cardiovascular disease.[10] Another study in diabetic rats indicated that Dapagliflozin may alleviate heart failure by increasing the expression of Connexin 43 (Cx43) in cardiomyocytes, partly through the regulation of the Akt/mTOR signaling pathway.[11]
DAPA-HF Clinical Trial Workflow
The following diagram illustrates the workflow of the DAPA-HF clinical trial, from patient screening to outcome assessment.
Conclusion
Preliminary studies, particularly the DAPA-HF and DECLARE-TIMI 58 trials, have established Dapagliflozin as a key therapeutic agent in cardiovascular medicine. Its benefits in reducing cardiovascular death and hospitalization for heart failure, independent of diabetes status, underscore its broad applicability.[3][8][9] The proposed mechanisms of action, including favorable hemodynamic effects, improved myocardial energetics, and modulation of key signaling pathways like MAPK and Akt/mTOR, provide a strong basis for its observed clinical efficacy.[3][10][11] Further research will continue to elucidate the full spectrum of its cardioprotective effects.
References
- 1. ijnrd.org [ijnrd.org]
- 2. blog.irjpl.org [blog.irjpl.org]
- 3. Dapagliflozin in the treatment of patients with heart failure with reduced left ventricular ejection fraction – a practical approach - PMC [pmc.ncbi.nlm.nih.gov]
- 4. DAPA-HF trial: dapagliflozin evolves from a glucose-lowering agent to a therapy for heart failure - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sodium-glucose co-transporter 2 inhibitor therapy: mechanisms of action in heart failure | Heart [heart.bmj.com]
- 6. Frontiers | The Effects of Dapagliflozin in Patients With Heart Failure Complicated With Type 2 Diabetes: A Meta-Analysis of Placebo-Controlled Randomized Trials [frontiersin.org]
- 7. Dapagliflozin: Cardiovascular Safety and Benefits in Type 2 Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Dapagliflozin in Patients With Heart Failure and Reduced Ejection Fraction - American College of Cardiology [acc.org]
- 9. Dapagliflozin and Cardiovascular Outcomes in Type 2 Diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Effect of dapagliflozin on diabetic patients with cardiovascular disease via MAPK signalling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Dapagliflozin Improves Diabetic Cardiomyopathy by Modulating the Akt/mTOR Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note and Protocol: Dazcapistat In Vitro Cell-Based Assay
This document provides a detailed protocol for an in vitro cell-based assay to evaluate the inhibitory activity of Dazcapistat (also known as soticlestat or TAK-935), a selective inhibitor of Cholesterol 24-hydroxylase (CH24H). The protocol is intended for researchers, scientists, and drug development professionals.
Introduction
This compound is a potent and selective inhibitor of the brain-specific enzyme Cholesterol 24-hydroxylase (CH24H), also known as CYP46A1.[1] This enzyme plays a crucial role in cholesterol homeostasis in the brain by converting cholesterol to 24S-hydroxycholesterol (24HC).[1] 24HC is a positive allosteric modulator of N-methyl-D-aspartate (NMDA) receptors. By inhibiting CH24H, this compound reduces the levels of 24HC, thereby modulating glutamatergic over-activation, which is implicated in certain neurological disorders like epilepsy.[2] This application note describes a cell-based assay using the H295R human adrenocortical carcinoma cell line to determine the potency of this compound by measuring its effect on steroid hormone production.
Principle
The H295R cell line is a well-established model for studying steroidogenesis. These cells express CH24H and produce various steroid hormones. The production of these hormones can be stimulated by forskolin. By treating the cells with this compound, the activity of CH24H is inhibited, leading to a dose-dependent decrease in the production of downstream steroid hormones. The concentration of these hormones in the cell culture supernatant can be quantified using commercially available Enzyme Immunoassay (EIA) kits. The half-maximal inhibitory concentration (IC50) of this compound can then be determined.
Data Presentation
The following table summarizes the in vitro inhibitory activity of this compound (soticlestat) and other CH24H inhibitors.
| Compound | Target | Assay Type | IC50 (nM) | Reference |
| This compound (soticlestat/TAK-935) | Human CH24H | Enzyme Assay | 4.5 | [3] |
| Compound 3f | Human CH24H | Not Specified | 2.7 | [4][5] |
| Compound 3q | Human CH24H | Not Specified | 2.4 | [4] |
| Compound 3u | Human CH24H | Not Specified | 4.3 | [4][5] |
| Compound 3o | Human CH24H | Not Specified | 4.4 | [4] |
| Compound 3r | Human CH24H | Not Specified | 4.7 | [4] |
| Compound 3s | Human CH24H | Not Specified | 6.1 | [4] |
| Compound 3v | Human CH24H | Not Specified | 7.4 | [4][5] |
| Compound 3p | Human CH24H | Not Specified | 7.8 | [4] |
| Compound 3t | Human CH24H | Not Specified | 7.9 | [4] |
| Compound 3z | Human CH24H | Not Specified | 36 | [4][5] |
| Compound 3y | Human CH24H | Not Specified | 100 | [4][5] |
| Compound 3b | Human CH24H | Not Specified | 93 | [5] |
| Compound 3a | Human CH24H | Not Specified | 110 | [5] |
| Compound 3i | Human CH24H | Not Specified | 540 | [4][5] |
| Compound 3j | Human CH24H | Not Specified | 1200 | [4][5] |
| Compound 2a | Human CH24H | Not Specified | 1900 | [4][5] |
| Compound 3h | Human CH24H | Not Specified | 7700 | [4][5] |
Experimental Protocol
Materials and Reagents
-
H295R cell line
-
DMEM/F12 medium
-
Nu-serum
-
ITS+ (Insulin-Transferrin-Selenium)
-
Penicillin-Streptomycin solution
-
Forskolin
-
This compound
-
24-well cell culture plates
-
Enzyme Immunoassay (EIA) kits for cortisol, testosterone, aldosterone, and corticosterone
-
Phosphate Buffered Saline (PBS)
-
DMSO (for dissolving this compound)
Cell Culture
-
Culture H295R cells in DMEM/F12 medium supplemented with 2.5% Nu-serum, 1% ITS+, 100 units/mL penicillin, and 100 µg/mL streptomycin.[4]
-
Maintain the cells in a humidified incubator at 37°C with 5% CO2.
-
Subculture the cells as needed to maintain optimal growth.
Assay Procedure
-
Seed H295R cells into 24-well plates at a density of 5 x 10^4 cells per well in 0.5 mL of culture medium.[4]
-
Incubate the plates for three overnights to allow the cells to adhere and grow.[4]
-
After incubation, replace the medium with 0.5 mL of culture medium containing 20 µM forskolin to stimulate steroid hormone synthesis.[4]
-
Incubate for two additional overnights.[4]
-
Wash the cells twice with 500 µL of DMEM/F12 medium supplemented with 1% ITS+.[4]
-
Prepare serial dilutions of this compound in DMEM/F12 medium supplemented with 1% ITS+ and 20 µM forskolin. A vehicle control (e.g., DMSO) should be included.
-
Add 500 µL of the this compound dilutions or vehicle control to the respective wells.[4]
-
Incubate the plates overnight.[4]
-
After incubation, collect the supernatant from each well and store it at -30°C until analysis.[4]
Quantification of Steroid Hormones
-
Thaw the collected supernatants.
-
Use commercially available EIA kits to measure the concentrations of cortisol, testosterone, aldosterone, and corticosterone in the supernatants, following the manufacturer's instructions.[4]
-
The basic principle of the EIA involves a competition between the hormone in the sample and a labeled hormone (tracer) for a limited number of antibody binding sites.[4]
Data Analysis
-
Generate a standard curve for each hormone using the standards provided in the EIA kits.
-
Calculate the concentration of each steroid hormone in the samples based on the standard curves.
-
Calculate the percentage of inhibition for each this compound concentration using the following formula:[4] % Inhibition = [(A - X) / A] * 100 Where:
-
A = Hormone concentration in the vehicle control wells (20 µM forskolin without inhibitor)
-
X = Hormone concentration in the wells with the test inhibitor (20 µM forskolin plus this compound)
-
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Determine the IC50 value by fitting the data to a four-parameter logistic equation.
Signaling Pathway and Experimental Workflow
Caption: this compound inhibits CH24H, reducing 24HC and NMDA receptor modulation.
Caption: Workflow for the H295R cell-based assay to evaluate this compound.
References
Application Notes: Preparation of Dazcapistat Stock Solution in DMSO
Audience: Researchers, scientists, and drug development professionals.
Introduction
Dazcapistat is a potent, small-molecule inhibitor of calpain 1, calpain 2, and calpain 9, with IC50 values below 3 µM.[1][2][3] Accurate and consistent preparation of stock solutions is a critical first step for any in vitro or in vivo study to ensure reproducible experimental results. Dimethyl sulfoxide (DMSO) is a common aprotic solvent capable of dissolving a wide range of polar and nonpolar compounds, making it a suitable vehicle for this compound.[4][5][6]
This document provides a detailed protocol for the preparation, storage, and handling of this compound stock solutions in DMSO.
This compound Properties and Storage
A summary of the key chemical and physical properties of this compound is provided below.
| Property | Value | Citations |
| Molecular Formula | C₂₁H₁₈FN₃O₄ | [2][7][8] |
| Molecular Weight | 395.38 g/mol | [1][8][9] |
| CAS Number | 2221010-42-8 | [1][2][9] |
| Appearance | Solid (powder) | N/A |
| Purity | >95% (typical) | [9] |
| Storage (Solid) | Store at -20°C for up to 2 years. | [1][2] |
Materials and Equipment
3.1 Materials
-
This compound solid powder (CAS: 2221010-42-8)
-
Anhydrous/Molecular biology grade Dimethyl sulfoxide (DMSO)
-
Sterile, nuclease-free microcentrifuge tubes or cryovials for aliquots
3.2 Equipment
-
Analytical balance (sensitive to 0.01 mg)
-
Weighing paper or boat
-
Spatula
-
Calibrated micropipettes and sterile tips
-
Vortex mixer
-
Ultrasonic bath (optional, for aiding dissolution)
-
Personal Protective Equipment (PPE): safety goggles, lab coat, nitrile gloves
Safety Precautions
All procedures should be performed inside a chemical fume hood.
-
Handling this compound: The specific hazards of this compound are not fully characterized. Standard chemical handling precautions should be followed. Avoid inhalation of dust and direct contact with skin and eyes.[10][11] Wear appropriate PPE at all times.
-
Handling DMSO: DMSO is a powerful solvent with low toxicity.[4][12] However, it can facilitate the absorption of other chemicals through the skin.[4] It is crucial to prevent skin contact when handling DMSO solutions. Wash hands thoroughly after handling.[10][13]
-
Disposal: Dispose of all chemical waste according to your institution's guidelines.
Experimental Protocol: Preparing a 10 mM Stock Solution
This protocol describes the preparation of 1 mL of a 10 mM this compound stock solution. The procedure can be scaled as needed.
5.1 Calculation
The fundamental formula for calculating the required mass of a compound is: Mass (g) = Concentration (mol/L) x Volume (L) x Molecular Weight ( g/mol )
-
Concentration: 10 mM = 0.01 mol/L
-
Volume: 1 mL = 0.001 L
-
Molecular Weight (MW): 395.38 g/mol (Note: Always use the batch-specific molecular weight provided on the product's Certificate of Analysis for the highest accuracy).[1]
Calculation Example: Mass (mg) = (0.01 mol/L) x (0.001 L) x (395.38 g/mol ) x (1000 mg/g) Mass (mg) = 3.95 mg
Therefore, 3.95 mg of this compound is required to make 1 mL of a 10 mM stock solution.
5.2 Step-by-Step Procedure
-
Pre-warm DMSO: Bring the bottle of anhydrous DMSO to room temperature before opening to prevent water condensation, as DMSO is highly hygroscopic.[4]
-
Weigh this compound: Carefully weigh 3.95 mg of this compound powder using an analytical balance and place it into a sterile microcentrifuge tube.
-
Add Solvent: Using a calibrated micropipette, add 1 mL of anhydrous DMSO to the tube containing the this compound powder.
-
Dissolve: Close the tube cap tightly and vortex the solution for 1-2 minutes until the solid is completely dissolved.
-
Aid Dissolution (If Necessary): If the compound does not fully dissolve, gently warm the solution to 37°C and/or place it in an ultrasonic bath for a few minutes to enhance solubility.[1] Visually inspect the solution to ensure no particulates remain.
-
Aliquot: To prevent degradation from repeated freeze-thaw cycles, dispense the stock solution into smaller, single-use aliquots (e.g., 20 µL) in sterile, clearly labeled cryovials or microcentrifuge tubes.[1]
-
Storage: Store the aliquoted stock solution at -20°C or -80°C.
Visualization of Protocols and Pathways
Caption: Workflow for this compound stock solution preparation.
Caption: this compound acts as an inhibitor of calpain proteases.
Stock Solution Storage and Stability
Proper storage is essential to maintain the integrity of the this compound stock solution.
| Storage Temperature | Recommended Duration | Citation |
| -20°C | Use within 1 month | [1] |
| -80°C | Use within 6 months | [1] |
Key Recommendations:
-
Avoid Freeze-Thaw Cycles: Aliquoting is strongly recommended to preserve the stability of the compound.[1]
-
Labeling: Clearly label all aliquots with the compound name, concentration, date of preparation, and solvent.[14][15]
References
- 1. glpbio.com [glpbio.com]
- 2. molnova.com [molnova.com]
- 3. This compound|CAS 2221010-42-8|DC Chemicals [dcchemicals.com]
- 4. Dimethyl sulfoxide (DMSO): a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 6. gchemglobal.com [gchemglobal.com]
- 7. This compound | C21H18FN3O4 | CID 134397000 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. GSRS [precision.fda.gov]
- 9. calpaclab.com [calpaclab.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. chemicea.com [chemicea.com]
- 12. gchemglobal.com [gchemglobal.com]
- 13. syngenta.co.uk [syngenta.co.uk]
- 14. phytotechlab.com [phytotechlab.com]
- 15. csstc.org [csstc.org]
Application Notes and Protocols: Dazcapistat Dose-Response in SH-SY5Y Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dazcapistat is a compound under investigation, identified as a histone deacetylase (HDAC) inhibitor. HDAC inhibitors are a class of compounds that interfere with the function of histone deacetylases, leading to an increase in histone acetylation and subsequent changes in gene expression. In the context of neurobiology, HDAC inhibitors are being explored for their therapeutic potential in a variety of neurological and psychiatric disorders.
The human neuroblastoma cell line, SH-SY5Y, is a widely used in vitro model for studying dopaminergic neurons and neurodegenerative diseases like Parkinson's disease.[1] These cells express key components of the dopaminergic system, including the dopamine transporter (DAT), which is responsible for the reuptake of dopamine from the synaptic cleft and is a primary target for various psychoactive drugs.[2]
This document provides detailed protocols for investigating the dose-response relationship of this compound in SH-SY5Y cells, focusing on its potential effects on cell viability and dopamine transporter activity.
Key Experiments and Methodologies
To characterize the effects of this compound on SH-SY5Y cells, two primary assays are recommended: a cell viability assay to determine cytotoxicity and a dopamine uptake assay to assess its impact on DAT function.
Data Presentation: Representative Dose-Response Data
The following tables present hypothetical, yet representative, quantitative data for the dose-response of this compound in SH-SY5Y cells. These tables are for illustrative purposes to guide researchers in their data presentation.
Table 1: Effect of this compound on SH-SY5Y Cell Viability (MTT Assay)
| This compound Concentration (µM) | % Cell Viability (Mean ± SD) |
| 0 (Vehicle Control) | 100 ± 5.2 |
| 0.1 | 98.7 ± 4.8 |
| 1 | 95.3 ± 5.1 |
| 10 | 85.1 ± 6.3 |
| 50 | 62.5 ± 7.9 |
| 100 | 41.2 ± 8.5 |
IC50 for Cell Viability: ~75 µM (Hypothetical)
Table 2: Inhibition of Dopamine Transporter (DAT) Activity by this compound
| This compound Concentration (µM) | % DAT Inhibition (Mean ± SD) |
| 0 (Vehicle Control) | 0 ± 3.1 |
| 0.01 | 12.4 ± 4.5 |
| 0.1 | 48.9 ± 5.8 |
| 1 | 85.6 ± 6.2 |
| 10 | 95.1 ± 3.9 |
| 100 | 98.2 ± 2.7 |
IC50 for DAT Inhibition: ~0.12 µM (Hypothetical)
Experimental Protocols
SH-SY5Y Cell Culture
Aseptic cell culture techniques are mandatory for all procedures.
-
Materials:
-
SH-SY5Y cells (ATCC® CRL-2266™)
-
Dulbecco's Modified Eagle's Medium/Nutrient Mixture F-12 (DMEM/F12) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
0.25% Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS), sterile
-
Cell culture flasks (T-75) and plates (96-well, 24-well)
-
Humidified incubator (37°C, 5% CO2)
-
-
Protocol:
-
Maintain SH-SY5Y cells in T-75 flasks with complete culture medium.
-
Change the medium every 2-3 days.
-
When cells reach 80-90% confluency, passage them.
-
Aspirate the old medium and wash the cell monolayer once with sterile PBS.
-
Add 2-3 mL of 0.25% Trypsin-EDTA and incubate for 3-5 minutes at 37°C until cells detach.
-
Neutralize the trypsin with 7-8 mL of complete culture medium.
-
Centrifuge the cell suspension at 200 x g for 5 minutes.
-
Resuspend the cell pellet in fresh medium and seed into new flasks or plates at the desired density.
-
-
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Materials:
-
SH-SY5Y cells
-
96-well cell culture plates
-
This compound stock solution (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
Microplate reader (570 nm wavelength)
-
-
Protocol:
-
Seed SH-SY5Y cells into a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium. The final DMSO concentration should be kept below 0.1% to avoid solvent toxicity.
-
Remove the old medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).
-
Incubate the plate for 24-48 hours at 37°C in a 5% CO2 incubator.
-
After incubation, add 10 µL of MTT solution to each well and incubate for another 4 hours.
-
Aspirate the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control.
-
Dopamine Uptake Assay
This assay measures the activity of the dopamine transporter by quantifying the uptake of a fluorescent substrate or radiolabeled dopamine. A non-radioactive, fluorescence-based assay is described below.
-
Materials:
-
SH-SY5Y cells
-
96-well black, clear-bottom cell culture plates
-
This compound stock solution
-
Neurotransmitter Transporter Uptake Assay Kit (e.g., from Molecular Devices) or similar fluorescent substrate-based kit.[3][4][5]
-
Hanks' Balanced Salt Solution (HBSS) or other appropriate assay buffer.
-
Fluorescence microplate reader with bottom-read capabilities.
-
-
Protocol:
-
Seed SH-SY5Y cells into a 96-well black, clear-bottom plate at a density of 4 x 10^4 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in assay buffer.
-
Wash the cells once with assay buffer.
-
Add 50 µL of the this compound dilutions or vehicle control to the wells and pre-incubate for 10-20 minutes at 37°C.
-
Prepare the fluorescent substrate working solution according to the manufacturer's protocol.
-
Add 50 µL of the fluorescent substrate working solution to each well.
-
Immediately begin kinetic fluorescence measurements using a microplate reader set to the appropriate excitation and emission wavelengths for the substrate. Read every 1-2 minutes for 30-60 minutes. Alternatively, for an endpoint assay, incubate for a fixed time (e.g., 30 minutes) and then read the fluorescence.
-
Calculate the rate of uptake (for kinetic assays) or the total fluorescence (for endpoint assays).
-
Determine the percent inhibition of DAT activity by comparing the values from this compound-treated wells to the vehicle control.
-
Signaling Pathways and Workflows
Dopamine Transporter (DAT) Inhibition Workflow
Caption: Workflow for determining this compound's effect on DAT.
Cell Viability (MTT) Assay Workflow
Caption: Workflow for assessing this compound's cytotoxicity.
Proposed Signaling Pathway of DAT Inhibition
Caption: this compound's proposed inhibition of dopamine reuptake.
References
- 1. Dopamine Cytotoxicity on SH-SY5Y Cells: Involvement of α-Synuclein and Relevance in the Neurodegeneration of Sporadic Parkinson's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. EANM practice guideline/SNMMI procedure standard for dopaminergic imaging in Parkinsonian syndromes 1.0 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. moleculardevices.com [moleculardevices.com]
- 4. pdf.medicalexpo.com [pdf.medicalexpo.com]
- 5. moleculardevices.com [moleculardevices.com]
Application Notes and Protocols: Utilizing Dazcapistat for Calpain Inhibition in Primary Neurons
For Researchers, Scientists, and Drug Development Professionals
Introduction
Calpains are a family of calcium-dependent cysteine proteases that play a critical role in various cellular processes within the central nervous system, including signal transduction, cytoskeletal remodeling, and cell death pathways.[1][2] Dysregulation of calpain activity has been implicated in the pathophysiology of several neurodegenerative diseases, such as Alzheimer's, Parkinson's, and Huntington's disease, as well as in the neuronal damage following ischemic stroke and traumatic brain injury.[1][2][3] The two major isoforms in the brain, calpain-1 and calpain-2, have distinct and sometimes opposing roles. Calpain-1 activation is often associated with neuroprotective pathways and synaptic plasticity, whereas calpain-2 activation is more commonly linked to neurodegeneration and cell death.[4][5] This dichotomy underscores the importance of developing specific inhibitors to target pathological calpain activity.
Dazcapistat is a novel small molecule inhibitor of calpain. While specific data on its use in primary neurons is emerging, its therapeutic potential lies in its ability to mitigate the downstream effects of pathological calpain activation. This document provides detailed protocols for the application of this compound in primary neuronal cultures to study its neuroprotective effects and its impact on neuronal morphology. The following sections outline procedures for cell culture, drug treatment, and subsequent analysis, along with representative data presented in a tabular format for clarity.
Mechanism of Action: Calpain-Mediated Signaling in Neurons
Calpain activation is triggered by an influx of calcium, which can occur under excitotoxic conditions, such as excessive glutamate receptor stimulation.[3][6] Once activated, calpains cleave a wide range of substrate proteins, leading to downstream cellular consequences. A simplified diagram of the calpain signaling pathway in neurons is presented below.
Caption: Calpain signaling pathway in neurons.
Experimental Protocols
The following protocols are designed for the use of this compound in primary cortical neuron cultures. These methods can be adapted for other types of primary neurons, such as hippocampal or motor neurons.
Protocol 1: Primary Cortical Neuron Culture
This protocol describes the isolation and culture of primary cortical neurons from embryonic day 18 (E18) rat pups.
Materials:
-
Timed-pregnant Sprague-Dawley rat (E18)
-
DMEM/F12 medium
-
Fetal Bovine Serum (FBS)
-
Neurobasal medium
-
B-27 supplement
-
GlutaMAX
-
Penicillin-Streptomycin
-
Trypsin-EDTA (0.25%)
-
DNase I
-
Poly-D-lysine
-
Laminin
-
Sterile dissection tools
-
15 mL and 50 mL conical tubes
-
Cell culture plates or coverslips
Procedure:
-
Coat culture surfaces with 50 µg/mL Poly-D-lysine overnight at 37°C, followed by three washes with sterile water. Then, coat with 5 µg/mL laminin for at least 2 hours at 37°C.[7]
-
Euthanize the pregnant rat according to approved institutional animal care and use committee (IACUC) protocols and remove the embryos.
-
Dissect the cortices from the embryonic brains in ice-cold DMEM/F12.
-
Mince the cortical tissue and transfer to a 15 mL conical tube.
-
Digest the tissue with 0.25% Trypsin-EDTA and 100 µg/mL DNase I for 15-20 minutes at 37°C.
-
Inactivate the trypsin by adding an equal volume of DMEM/F12 with 10% FBS.
-
Gently triturate the tissue with a fire-polished Pasteur pipette until a single-cell suspension is achieved.
-
Centrifuge the cell suspension at 200 x g for 5 minutes.
-
Resuspend the cell pellet in Neurobasal medium supplemented with B-27, GlutaMAX, and Penicillin-Streptomycin.
-
Plate the neurons at a density of 1.5 x 10^5 cells/cm² on the coated culture surfaces.[8]
-
Incubate the cultures at 37°C in a humidified atmosphere of 5% CO₂.
-
After 24 hours, replace half of the medium with fresh, pre-warmed culture medium. Continue with half-media changes every 3-4 days.
Protocol 2: this compound Treatment for Neuroprotection Assay
This protocol outlines a method to assess the neuroprotective effects of this compound against glutamate-induced excitotoxicity.
Materials:
-
Primary cortical neurons (cultured for 7-10 days in vitro)
-
This compound (stock solution in DMSO)
-
L-Glutamic acid
-
Lactate Dehydrogenase (LDH) cytotoxicity assay kit
-
Phosphate-Buffered Saline (PBS)
-
Culture medium
Experimental Workflow:
Caption: Experimental workflow for neuroprotection assay.
Procedure:
-
Prepare a stock solution of this compound in sterile DMSO. Further dilute in culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration is below 0.1% to avoid solvent toxicity.
-
On day in vitro (DIV) 7-10, pre-treat the primary cortical neurons with varying concentrations of this compound (e.g., 1, 10, 100 nM, 1 µM) for 1 hour. Include a vehicle control (DMSO).
-
Following pre-treatment, add L-Glutamic acid to a final concentration of 50 µM to induce excitotoxicity. Do not remove the this compound-containing medium.
-
Incubate the cultures for 24 hours at 37°C.
-
After the incubation period, collect the culture supernatant for the LDH assay.
-
Perform the LDH assay according to the manufacturer's instructions to quantify cell death.
-
Normalize the data to the control (untreated, no glutamate) and the maximum LDH release (lysed cells) to determine the percentage of neuroprotection.
Protocol 3: Immunocytochemistry for Neuronal Morphology
This protocol describes the immunofluorescent staining of neurons to assess the effect of this compound on neurite outgrowth and complexity.
Materials:
-
Primary cortical neurons cultured on coverslips
-
This compound
-
4% Paraformaldehyde (PFA) in PBS
-
0.25% Triton X-100 in PBS
-
Blocking solution (e.g., 5% Bovine Serum Albumin in PBS)
-
Primary antibodies (e.g., anti-β-III tubulin for neurons, anti-MAP2 for dendrites)
-
Fluorophore-conjugated secondary antibodies
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear staining
-
Mounting medium
Procedure:
-
Culture primary cortical neurons on coated coverslips as described in Protocol 1.
-
Treat the neurons with this compound at various concentrations starting from DIV 1 for 72 hours to assess its effect on neurite development.
-
After treatment, fix the cells with 4% PFA for 15 minutes at room temperature.
-
Permeabilize the cells with 0.25% Triton X-100 for 10 minutes.
-
Block non-specific binding with blocking solution for 1 hour.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash three times with PBS and incubate with fluorophore-conjugated secondary antibodies for 1 hour at room temperature in the dark.
-
Counterstain the nuclei with DAPI for 5 minutes.
-
Mount the coverslips onto microscope slides using mounting medium.
-
Acquire images using a fluorescence microscope.
-
Analyze neurite length and branching using appropriate software (e.g., ImageJ with NeuronJ plugin).
Data Presentation
The following tables present hypothetical data that could be obtained from the experiments described above.
Table 1: Neuroprotective Effect of this compound against Glutamate-Induced Excitotoxicity
| Treatment Group | This compound Concentration | % Cytotoxicity (LDH Release) | % Neuroprotection |
| Control (Vehicle) | 0 µM | 5.2 ± 1.1 | N/A |
| Glutamate (50 µM) | 0 µM | 65.8 ± 4.5 | 0 |
| Glutamate + this compound | 1 nM | 58.3 ± 3.9 | 12.5 |
| Glutamate + this compound | 10 nM | 45.1 ± 3.2 | 34.6 |
| Glutamate + this compound | 100 nM | 28.7 ± 2.8 | 61.4 |
| Glutamate + this compound | 1 µM | 15.4 ± 2.1 | 84.5 |
Table 2: Effect of this compound on Neurite Outgrowth in Primary Cortical Neurons
| Treatment Group | This compound Concentration | Average Neurite Length (µm) | Number of Primary Neurites |
| Control (Vehicle) | 0 µM | 152.6 ± 12.3 | 4.8 ± 0.5 |
| This compound | 1 nM | 155.1 ± 11.8 | 4.9 ± 0.6 |
| This compound | 10 nM | 160.4 ± 13.1 | 5.1 ± 0.4 |
| This compound | 100 nM | 175.9 ± 14.5 | 5.5 ± 0.7 |
| This compound | 1 µM | 182.3 ± 15.2 | 5.8 ± 0.6 |
Logical Relationship of Neuroprotection Assay
The following diagram illustrates the logical flow for determining the neuroprotective effect of this compound.
Caption: Logic diagram for neuroprotection assessment.
Conclusion
This compound holds promise as a therapeutic agent for neurological disorders characterized by aberrant calpain activation. The protocols provided herein offer a framework for investigating the efficacy of this compound in primary neuronal models. The representative data suggest that this compound can confer neuroprotection against excitotoxic insults and may promote neuronal health, as indicated by enhanced neurite outgrowth. These in vitro assays are crucial first steps in the preclinical evaluation of this compound and can be adapted to explore its effects on other aspects of neuronal function, such as synaptic plasticity and axonal transport. Further studies are warranted to fully elucidate the therapeutic potential of this compound for the treatment of neurodegenerative diseases.
References
- 1. Frontiers | Calpain signaling: from biology to therapeutic opportunities in neurodegenerative disorders [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. Neuroprotection for Ischemic Stroke: Two Decades of Success and Failure - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. Mechanistic insights of neuronal death and neuroprotective therapeutic approaches in stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 7. karger.com [karger.com]
- 8. 7 Tips to successfully culture primary rodent neurons | Proteintech Group [ptglab.com]
Application Notes and Protocols for Studying the Cellular Uptake and Distribution of Dazcapistat
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: As of late 2025, specific experimental data on the cellular uptake and distribution of Dazcapistat are not extensively available in the public domain. The following application notes and protocols are therefore provided as a generalized guide for researchers investigating the cellular pharmacokinetics of small molecule inhibitors like this compound. The experimental details and data presented are illustrative and should be adapted based on specific cell types and experimental goals.
Introduction
This compound is a small molecule inhibitor under investigation for various therapeutic indications.[1] Understanding how this compound enters cells, its concentration within different subcellular compartments, and its potential interactions with intracellular signaling pathways is crucial for elucidating its mechanism of action, optimizing its therapeutic efficacy, and assessing potential off-target effects. This document provides a set of standardized protocols for characterizing the cellular uptake and subcellular distribution of this compound.
The methodologies described herein are based on established techniques for studying the cellular pharmacology of small molecules and can be broadly categorized into:
-
Quantitative Uptake Assays: To measure the rate and extent of this compound accumulation within cells.
-
Subcellular Fractionation: To determine the distribution of this compound among different organelles.
-
Fluorescence Microscopy: To visualize the intracellular localization of this compound.
Experimental Protocols
Protocol 1: In Vitro Cellular Uptake Assay using Radiolabeled this compound
This protocol describes a method to quantify the cellular uptake of this compound over time using a radiolabeled version of the compound (e.g., ³H-Dazcapistat or ¹⁴C-Dazcapistat).
Materials:
-
Adherent cell line of interest (e.g., HeLa, A549)
-
24-well cell culture plates
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS), ice-cold
-
Radiolabeled this compound (e.g., [³H]this compound)
-
Unlabeled this compound
-
Cell lysis buffer (e.g., 0.1% SDS, 0.1 M NaOH)
-
Scintillation cocktail
-
Scintillation counter
-
Protein assay kit (e.g., BCA)
Procedure:
-
Cell Seeding: Seed cells in 24-well plates at a density that will result in 80-90% confluency on the day of the experiment. Incubate at 37°C and 5% CO₂.[2]
-
Preparation of Dosing Solutions: Prepare dosing solutions of radiolabeled this compound in pre-warmed (37°C) serum-free medium at the desired final concentration. To determine non-specific binding, prepare a parallel set of solutions containing a 100-fold excess of unlabeled this compound.
-
Uptake Experiment:
-
Aspirate the culture medium from the wells.
-
Wash the cells once with 1 mL of pre-warmed PBS.
-
Add 0.5 mL of the dosing solution to each well.
-
Incubate the plate at 37°C for various time points (e.g., 2, 5, 15, 30, 60, 120 minutes). To assess the contribution of active transport, a parallel experiment can be run at 4°C, where uptake is expected to be minimal.[3]
-
-
Stopping the Uptake:
-
To terminate the uptake, rapidly aspirate the dosing solution.
-
Immediately wash the cells three times with 1 mL of ice-cold PBS to remove extracellular compound.[4]
-
-
Cell Lysis and Scintillation Counting:
-
Add 0.5 mL of cell lysis buffer to each well and incubate for 30 minutes at room temperature with gentle shaking.
-
Transfer the lysate to a scintillation vial.
-
Add 5 mL of scintillation cocktail to each vial.
-
Measure the radioactivity (counts per minute, CPM) using a scintillation counter.
-
-
Protein Quantification:
-
Use an aliquot of the cell lysate to determine the total protein concentration in each well using a BCA assay or similar method.
-
-
Data Analysis:
-
Calculate the amount of this compound taken up by the cells (e.g., in pmol) based on the specific activity of the radiolabeled compound.
-
Normalize the uptake to the protein concentration (e.g., pmol/mg protein).
-
Subtract the non-specific binding (from wells with excess unlabeled this compound) from the total uptake to determine the specific uptake.
-
Protocol 2: Subcellular Fractionation and Analysis
This protocol details the separation of major organelles to determine the distribution of this compound within the cell.[5][6]
Materials:
-
Cultured cells treated with this compound
-
Dounce homogenizer
-
Subcellular fractionation kit (commercial kits are available for mitochondria, lysosomes, nuclei, etc.) or buffers for differential centrifugation (e.g., sucrose solutions of varying densities).[5]
-
High-speed refrigerated centrifuge
-
Analytical method for this compound quantification (e.g., LC-MS/MS)
-
Organelle-specific marker antibodies for Western blotting (e.g., anti-cytochrome c for mitochondria, anti-LAMP1 for lysosomes, anti-histone H3 for nucleus)
Procedure:
-
Cell Treatment and Harvesting: Treat a large number of cells (e.g., in T-175 flasks) with this compound for a predetermined time. Harvest the cells by scraping and wash them twice with ice-cold PBS.
-
Cell Homogenization: Resuspend the cell pellet in a hypotonic buffer and homogenize using a Dounce homogenizer until approximately 80-90% of cells are lysed (check under a microscope).
-
Differential Centrifugation:
-
Centrifuge the homogenate at a low speed (e.g., 1,000 x g for 10 minutes at 4°C) to pellet the nuclei.
-
Carefully collect the supernatant (post-nuclear supernatant).
-
Centrifuge the post-nuclear supernatant at a higher speed (e.g., 10,000 x g for 20 minutes at 4°C) to pellet the mitochondria.
-
The resulting supernatant can be further centrifuged at very high speeds (e.g., 100,000 x g for 60 minutes) to separate the microsomal fraction from the cytosol (supernatant).
-
-
Quantification of this compound: Extract this compound from each fraction (e.g., using a suitable organic solvent) and quantify its concentration using a validated LC-MS/MS method.
-
Validation of Fractions: Confirm the purity of each subcellular fraction by performing a Western blot analysis using antibodies against organelle-specific marker proteins.
Protocol 3: Visualization of Intracellular Distribution by Fluorescence Microscopy
This protocol allows for the direct visualization of this compound's distribution within the cell, assuming this compound is intrinsically fluorescent or has been tagged with a fluorophore.
Materials:
-
Cells grown on glass coverslips or in glass-bottom dishes
-
Fluorescently-labeled this compound or a method to detect unlabeled this compound (e.g., specific antibody)
-
Organelle-specific fluorescent dyes (e.g., MitoTracker for mitochondria, LysoTracker for lysosomes, DAPI for the nucleus)
-
Paraformaldehyde (PFA) for cell fixation
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Mounting medium
-
Confocal microscope
Procedure:
-
Cell Seeding and Treatment: Seed cells on coverslips and allow them to adhere. Treat the cells with fluorescent this compound for the desired time.
-
Organelle Staining: In the final 30 minutes of this compound treatment, add organelle-specific dyes to the culture medium according to the manufacturer's instructions.
-
Cell Fixation:
-
Wash the cells with PBS.
-
Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.
-
-
Permeabilization (if required for antibody staining): Wash the cells with PBS and then incubate with permeabilization buffer for 10 minutes.
-
Staining and Mounting:
-
If using an antibody for detection, perform standard immunofluorescence staining.
-
Wash the coverslips with PBS and mount them onto microscope slides using a mounting medium containing an anti-fade reagent.
-
-
Imaging:
-
Visualize the slides using a confocal microscope.
-
Acquire images in the channels corresponding to this compound and the organelle markers.
-
Analyze the co-localization of the signals to determine the subcellular distribution of this compound.[6]
-
Data Presentation
Quantitative data from the experiments should be summarized in tables for clarity and ease of comparison.
Table 1: Hypothetical Uptake Kinetics of [³H]this compound in HeLa Cells
| Time (minutes) | Total Uptake (pmol/mg protein) | Non-specific Binding (pmol/mg protein) | Specific Uptake (pmol/mg protein) |
| 2 | 15.8 ± 1.2 | 2.1 ± 0.3 | 13.7 ± 1.1 |
| 5 | 38.2 ± 2.5 | 2.5 ± 0.4 | 35.7 ± 2.3 |
| 15 | 89.5 ± 5.1 | 3.0 ± 0.5 | 86.5 ± 4.9 |
| 30 | 152.3 ± 9.8 | 3.2 ± 0.6 | 149.1 ± 9.5 |
| 60 | 210.6 ± 12.4 | 3.5 ± 0.7 | 207.1 ± 12.1 |
| 120 | 225.1 ± 15.3 | 3.8 ± 0.8 | 221.3 ± 15.0 |
*Data are presented as mean ± standard deviation (n=3).
Table 2: Hypothetical Subcellular Distribution of this compound in A549 Cells after 1-hour Incubation
| Subcellular Fraction | % of Total Cellular this compound |
| Nucleus | 15.2 ± 2.1 |
| Mitochondria | 35.8 ± 4.5 |
| Lysosomes | 8.5 ± 1.5 |
| Microsomes | 20.1 ± 3.2 |
| Cytosol | 20.4 ± 2.8 |
*Data are presented as mean ± standard deviation (n=3).
Visualizations
Hypothetical Cellular Uptake and Distribution Pathway of this compound
Caption: Hypothetical pathways for this compound cellular entry and intracellular distribution.
Experimental Workflow for Cellular Uptake Assay
Caption: Workflow for quantifying this compound cellular uptake.
Hypothetical Signaling Pathway Modulated by this compound
Caption: Hypothetical inhibition of a kinase cascade by this compound.
References
- 1. This compound | C21H18FN3O4 | CID 134397000 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Development of an experimental protocol for uptake studies of metal compounds in adherent tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. giffordbioscience.com [giffordbioscience.com]
- 5. Methods and techniques for in vitro subcellular localization of radiopharmaceuticals and radionuclides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Subcellular Distribution of Small Molecules: from Pharmacokinetics to Synthetic Biology - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Detecting Calpain Activity Inhibition by Dazcapistat via Western Blot
For Researchers, Scientists, and Drug Development Professionals
Introduction
Calpains are a family of calcium-dependent, non-lysosomal cysteine proteases that play a crucial role in various cellular processes, including signal transduction, cell proliferation, and apoptosis.[1] Dysregulation of calpain activity has been implicated in a range of pathologies, making them a key target for therapeutic intervention.[2] Dazcapistat (BLD-2660) has been identified as a potent inhibitor of calpain 1, calpain 2, and calpain 9.[3][4][5][6][7] This document provides a detailed protocol for assessing the inhibitory effect of this compound on calpain activity in a cellular context using Western blotting. The primary method involves detecting the cleavage of a known calpain substrate, α-spectrin, and the autolytic activation of calpain-1.
Principle of the Assay
Calpain activation is a calcium-dependent process that involves the autoproteolytic cleavage of its large subunit.[8] Once activated, calpain cleaves various intracellular proteins at specific sites.[9] α-spectrin is a well-established substrate for calpain, and its cleavage results in the formation of stable breakdown products (BDPs) of approximately 145-150 kDa.[10] The presence and quantity of these BDPs can be used as a reliable measure of in-cell calpain activity.[10]
This protocol describes how to induce calpain activity in a cell culture model, treat the cells with this compound, and then use Western blot analysis to monitor the levels of α-spectrin BDPs and the autolysis of calpain-1. A reduction in α-spectrin cleavage and calpain-1 autolysis in the presence of this compound indicates its inhibitory effect on calpain activity.
Data Presentation
The following table summarizes the expected quantitative outcomes from a Western blot experiment designed to assess the inhibitory effect of this compound on calpain activity. Data should be presented as the mean ± standard deviation from at least three independent experiments.
| Treatment Group | This compound Conc. (µM) | Calpain Activator | Normalized α-Spectrin BDP Level (145 kDa) | Normalized Activated Calpain-1 Level (76/78 kDa) |
| Vehicle Control | 0 | - | Baseline | Baseline |
| Calpain Activation | 0 | + | Increased | Increased |
| This compound 0.1 | 0.1 | + | Reduced | Reduced |
| This compound 1 | 1 | + | Significantly Reduced | Significantly Reduced |
| This compound 10 | 10 | + | Strongly Reduced | Strongly Reduced |
Signaling Pathway
Caption: Calpain activation by calcium influx and its inhibition by this compound.
Experimental Workflow
Caption: Workflow for Western blot analysis of calpain activity.
Experimental Protocols
Materials and Reagents
-
Cell line known to express calpain and α-spectrin (e.g., SH-SY5Y, HeLa, or primary neurons)
-
Complete cell culture medium
-
This compound (BLD-2660)
-
Calcium ionophore (e.g., Ionomycin or A23187)
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer (or similar) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer (4x)
-
Precast polyacrylamide gels (e.g., 4-15% gradient)
-
SDS-PAGE running buffer
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies:
-
Rabbit anti-α-Spectrin (cleavage-specific) antibody
-
Rabbit anti-Calpain-1 large subunit antibody
-
Mouse or Rabbit anti-β-actin or anti-GAPDH antibody (loading control)
-
-
HRP-conjugated secondary antibodies (anti-rabbit, anti-mouse)
-
Enhanced chemiluminescence (ECL) substrate
-
Deionized water
Procedure
-
Cell Culture and Plating:
-
Culture cells in appropriate complete medium until they reach 80-90% confluency.
-
Seed cells into 6-well plates at a density that will result in 80-90% confluency on the day of the experiment.
-
-
This compound Treatment:
-
Prepare stock solutions of this compound in a suitable solvent (e.g., DMSO).
-
On the day of the experiment, aspirate the culture medium and replace it with a fresh medium containing the desired concentrations of this compound (e.g., 0.1, 1, 10 µM) or vehicle (DMSO).
-
Incubate the cells for 1-2 hours at 37°C.
-
-
Induction of Calpain Activity:
-
Prepare a stock solution of a calcium ionophore (e.g., 10 mM Ionomycin in DMSO).
-
To induce calpain activity, add the calcium ionophore to the cell culture medium to a final concentration of 1-5 µM.
-
Incubate for 30-60 minutes at 37°C. Include a negative control group that is not treated with the ionophore.
-
-
Cell Lysis and Protein Quantification:
-
Aspirate the medium and wash the cells twice with ice-cold PBS.
-
Add 100-200 µL of ice-cold lysis buffer to each well.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant (protein extract) to a new tube.
-
Determine the protein concentration of each lysate using a BCA protein assay.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add 4x Laemmli sample buffer to each lysate to a final concentration of 1x.
-
Boil the samples at 95-100°C for 5 minutes.
-
Load equal amounts of protein (20-30 µg) per lane onto a precast polyacrylamide gel.
-
Run the gel according to the manufacturer's instructions.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
-
Confirm the transfer efficiency by staining the membrane with Ponceau S.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation.
-
Incubate the membrane with primary antibodies (diluted in blocking buffer) overnight at 4°C.
-
Anti-α-Spectrin (to detect the 145 kDa cleavage product)
-
Anti-Calpain-1 (to detect the full-length ~80 kDa and activated 76/78 kDa forms)
-
Anti-β-actin or anti-GAPDH (as a loading control)
-
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection and Analysis:
-
Prepare the ECL substrate according to the manufacturer's instructions and apply it to the membrane.
-
Capture the chemiluminescent signal using a digital imaging system.
-
Quantify the band intensities using image analysis software (e.g., ImageJ).
-
Normalize the intensity of the α-spectrin BDP and activated calpain-1 bands to the loading control.
-
Compare the normalized band intensities across the different treatment groups to determine the effect of this compound on calpain activity.
-
References
- 1. Formation of the calpain-1/calpastatin complex promotes activation of calpain-1 under oxidizing conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Specific Calpain Inhibition by Calpastatin Prevents Tauopathy and Neurodegeneration and Restores Normal Lifespan in Tau P301L Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound (BLD-2660) | Calpain inhibitor | Probechem Biochemicals [probechem.com]
- 5. glpbio.com [glpbio.com]
- 6. This compound|CAS 2221010-42-8|DC Chemicals [dcchemicals.com]
- 7. This compound - Immunomart [immunomart.com]
- 8. Calpain-Mediated Bid Cleavage and Calpain-Independent Bak Modulation: Two Separate Pathways in Cisplatin-Induced Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. LabCaS: labeling calpain substrate cleavage sites from amino acid sequence using conditional random fields - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for Studying Cytoskeletal Protein Degradation with Dazcapistat
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dazcapistat (also known as BLD-2660) is a potent, cell-permeable inhibitor of calpains, a family of calcium-dependent cysteine proteases.[1][2][3][4][5] It exhibits inhibitory activity against calpain 1, 2, and 9 with IC50 values of less than 3 µM.[1][2][3][4][5] Calpains are implicated in a variety of cellular processes, including cell motility, signal transduction, and apoptosis.[6] Dysregulation of calpain activity is associated with numerous pathological conditions, including neurodegenerative diseases, cardiovascular disorders, and traumatic brain injury, where excessive calpain activation leads to the degradation of essential cellular components, including cytoskeletal proteins.[6][7][8][9]
The cytoskeleton, composed of intricate networks of actin filaments, microtubules, and intermediate filaments, is crucial for maintaining cell shape, motility, and intracellular transport. Key cytoskeletal proteins such as spectrin, filamin, and tubulin are known substrates of calpains. Their degradation can lead to a loss of cell structure and function. This compound, by inhibiting calpain activity, presents a valuable tool for studying the dynamics of cytoskeletal protein degradation and for investigating the therapeutic potential of calpain inhibition in diseases characterized by cytoskeletal pathology.
These application notes provide an overview of the use of this compound in studying cytoskeletal protein degradation, including protocols for in vitro and cell-based assays.
Mechanism of Action
This compound acts as a competitive inhibitor of calpains by binding to the active site of the enzyme, thereby preventing the cleavage of its substrate proteins.[10] In the context of the cytoskeleton, calpain activation, often triggered by an influx of calcium ions, leads to the proteolytic cleavage of structural proteins. This degradation disrupts the cytoskeletal network, leading to cellular dysfunction. This compound can be used to prevent this degradation, allowing researchers to study the specific roles of calpains in cytoskeletal dynamics and pathology.
Data Presentation
The following tables provide a template for summarizing quantitative data from experiments using this compound.
Table 1: In Vitro Calpain Inhibition by this compound
| Calpain Isoform | This compound IC50 (µM) |
| Calpain 1 | < 3 |
| Calpain 2 | < 3 |
| Calpain 9 | < 3 |
| Data sourced from patent WO2018064119A1, compound 405.[1][3][4][5] |
Table 2: Effect of this compound on Cytoskeletal Protein Levels in a Cellular Model of Injury (Template)
| Treatment Group | Spectrin (% of Control) | Filamin (% of Control) | α-Tubulin (% of Control) |
| Vehicle Control | 100 | 100 | 100 |
| Injury Model | Enter Data | Enter Data | Enter Data |
| Injury + this compound (1 µM) | Enter Data | Enter Data | Enter Data |
| Injury + this compound (3 µM) | Enter Data | Enter Data | Enter Data |
| Injury + this compound (10 µM) | Enter Data | Enter Data | Enter Data |
Table 3: Quantification of Cytoskeletal Integrity via Immunofluorescence (Template)
| Treatment Group | Average Cell Area (µm²) | Actin Stress Fiber Integrity (Arbitrary Units) | Microtubule Network Length (µm) |
| Vehicle Control | Enter Data | Enter Data | Enter Data |
| Injury Model | Enter Data | Enter Data | Enter Data |
| Injury + this compound (1 µM) | Enter Data | Enter Data | Enter Data |
| Injury + this compound (3 µM) | Enter Data | Enter Data | Enter Data |
| Injury + this compound (10 µM) | Enter Data | Enter Data | Enter Data |
Experimental Protocols
Protocol 1: In Vitro Calpain Activity Assay
This protocol is designed to measure the inhibitory effect of this compound on calpain activity using a fluorometric assay.
Materials:
-
Purified calpain-1 or calpain-2
-
This compound
-
Calpain substrate (e.g., Ac-LLY-AFC)
-
Assay buffer (e.g., Tris-HCl buffer with CaCl2 and a reducing agent like DTT)
-
96-well black plates
-
Fluorometric plate reader
Procedure:
-
Prepare a stock solution of this compound in DMSO.
-
Serially dilute this compound in assay buffer to achieve a range of concentrations.
-
In a 96-well plate, add the diluted this compound or vehicle control (DMSO in assay buffer).
-
Add purified calpain enzyme to each well and incubate for 15-30 minutes at room temperature to allow for inhibitor binding.
-
Initiate the reaction by adding the calpain substrate to each well.
-
Immediately measure the fluorescence at the appropriate excitation and emission wavelengths (e.g., 400 nm excitation and 505 nm emission for AFC).
-
Monitor the fluorescence kinetically over 30-60 minutes.
-
Calculate the rate of substrate cleavage for each this compound concentration.
-
Plot the rate of reaction against the this compound concentration and determine the IC50 value.
Protocol 2: Western Blot Analysis of Cytoskeletal Protein Degradation
This protocol details the use of Western blotting to assess the protective effect of this compound on cytoskeletal protein levels in a cell-based model of injury.[11][12][13]
Materials:
-
Cell culture model of injury (e.g., neuronal cells treated with an excitotoxin)
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA or Bradford protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Transfer buffer and apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against cytoskeletal proteins (e.g., anti-spectrin, anti-filamin, anti-α-tubulin) and a loading control (e.g., anti-GAPDH or anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Culture cells to the desired confluency.
-
Pre-treat cells with various concentrations of this compound or vehicle for 1-2 hours.
-
Induce cellular injury according to the specific model.
-
After the desired incubation time, wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate.
-
Normalize the protein concentrations and prepare samples with Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the ECL substrate.
-
Capture the chemiluminescent signal using an imaging system.
-
Quantify the band intensities and normalize to the loading control.
Protocol 3: Immunofluorescence Staining of the Cytoskeleton
This protocol describes how to visualize the effects of this compound on cytoskeletal integrity using immunofluorescence microscopy.[14][15][16][17][18]
Materials:
-
Cells cultured on glass coverslips
-
This compound
-
Fixation buffer (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.1-0.5% Triton X-100 in PBS)
-
Blocking buffer (e.g., 1-5% BSA in PBS)
-
Primary antibodies against cytoskeletal components (e.g., anti-α-tubulin, phalloidin for F-actin)
-
Fluorophore-conjugated secondary antibodies
-
Nuclear stain (e.g., DAPI)
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Culture cells on glass coverslips.
-
Treat the cells with this compound and induce injury as described in the Western blot protocol.
-
Wash the cells with PBS and fix with 4% paraformaldehyde for 15-20 minutes.
-
Wash with PBS and permeabilize with Triton X-100 for 10 minutes.
-
Wash with PBS and block with BSA for 30-60 minutes.
-
Incubate with primary antibodies (and/or fluorescently labeled phalloidin) for 1-2 hours at room temperature or overnight at 4°C.
-
Wash with PBS and incubate with fluorophore-conjugated secondary antibodies for 1 hour at room temperature in the dark.
-
Wash with PBS and counterstain the nuclei with DAPI for 5-10 minutes.
-
Wash with PBS and mount the coverslips onto microscope slides using mounting medium.
-
Image the cells using a fluorescence microscope and quantify relevant parameters (e.g., cell area, stress fiber integrity, microtubule length).
Protocol 4: Mass Spectrometry-Based Proteomic Analysis of the Cytoskeletome
For a more comprehensive and unbiased analysis of this compound's effect on cytoskeletal protein degradation, a mass spectrometry-based proteomic approach can be employed.[19][20][21][22]
Materials:
-
Cell culture model and this compound as previously described
-
Cytoskeleton enrichment kit or protocol
-
Reagents for protein reduction, alkylation, and digestion (e.g., DTT, iodoacetamide, trypsin)
-
LC-MS/MS system
-
Proteomics data analysis software
Procedure:
-
Treat cells with this compound and induce injury.
-
Isolate the cytoskeletal fraction using a commercially available kit or a biochemical fractionation protocol.
-
Denature, reduce, and alkylate the proteins in the cytoskeletal fraction.
-
Digest the proteins into peptides using trypsin.
-
Analyze the peptide mixture by LC-MS/MS.
-
Identify and quantify the proteins using a proteomics data analysis pipeline.
-
Compare the protein abundance profiles between the different treatment groups to identify cytoskeletal proteins protected from degradation by this compound.
Troubleshooting and Considerations
-
Solubility: this compound should be dissolved in an appropriate solvent like DMSO to prepare a stock solution. Ensure the final concentration of the solvent in the cell culture medium is low (typically <0.1%) to avoid solvent-induced toxicity.
-
Dose-Response: It is crucial to perform a dose-response experiment to determine the optimal concentration of this compound for your specific cell type and injury model.
-
Toxicity: Assess the potential cytotoxicity of this compound at the concentrations used, for example, by using a cell viability assay.
-
Antibody Specificity: For Western blotting and immunofluorescence, ensure the specificity of the primary antibodies for their target proteins.
-
Controls: Include appropriate controls in all experiments, such as vehicle-treated cells, cells subjected to the injury model without this compound, and untreated control cells.
By utilizing this compound in conjunction with the detailed protocols provided, researchers can effectively investigate the role of calpain-mediated proteolysis in cytoskeletal integrity and explore the therapeutic potential of calpain inhibition in a variety of disease models.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound (BLD-2660) | Calpain inhibitor | Probechem Biochemicals [probechem.com]
- 3. biocompare.com [biocompare.com]
- 4. glpbio.com [glpbio.com]
- 5. This compound|CAS 2221010-42-8|DC Chemicals [dcchemicals.com]
- 6. What are Calpain1/2 inhibitors and how do they work? [synapse.patsnap.com]
- 7. Calpain-2 Inhibitors as Therapy for Traumatic Brain Injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Calpain-2 Inhibitors as Therapy for Traumatic Brain Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Identification and neuroprotective properties of NA‐184, a calpain‐2 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scbt.com [scbt.com]
- 11. Procedures for the biochemical enrichment and proteomic analysis of the cytoskeletome - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Western Blot Protocol | Proteintech Group [ptglab.com]
- 14. Immunofluorescence of the Cytoskeleton [u-lab.my-pharm.ac.jp]
- 15. andrewslab.ca [andrewslab.ca]
- 16. artsandsciences.syracuse.edu [artsandsciences.syracuse.edu]
- 17. cellproduce.co.jp [cellproduce.co.jp]
- 18. advancedbiomatrix.com [advancedbiomatrix.com]
- 19. Revealing the Cellular Degradome by Mass Spectrometry Analysis of Proteasome-Cleaved Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Preparation of Proteins and Peptides for Mass Spectrometry Analysis in a Bottom-Up Proteomics Workflow - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Sample Preparation for Mass Spectrometry | Thermo Fisher Scientific - US [thermofisher.com]
Application Notes and Protocols for Long-Term In Vivo Administration of Dazcapistat
Disclaimer: Publicly available information on the long-term in vivo administration of Dazcapistat is limited. This compound is a potent calpain inhibitor available for research purposes.[1][2][3][4] The following application notes and protocols are based on the general principles of studying calpain inhibitors in vivo and are intended as a template for researchers. These should be adapted based on specific experimental goals and in-house preliminary studies.
Introduction
This compound is a potent inhibitor of calpain 1, calpain 2, and calpain 9, with IC50 values of less than 3 µM for each.[1][2][3] Calpains are a family of calcium-dependent, non-lysosomal cysteine proteases involved in a variety of cellular processes, including signal transduction, cell proliferation, differentiation, and apoptosis. Dysregulation of calpain activity has been implicated in a range of pathologies, including neurodegenerative diseases, cardiovascular disorders, and cancer. These application notes provide a generalized framework for the long-term in vivo evaluation of this compound in a research setting.
Quantitative Data Summary (Hypothetical Data)
The following tables represent hypothetical data that could be generated from a long-term in vivo study of a calpain inhibitor like this compound.
Table 1: Hypothetical Pharmacokinetic Parameters of this compound in a Rodent Model
| Parameter | Value (Mean ± SD) |
| Bioavailability (Oral) | 45 ± 8% |
| Tmax (Oral) | 2.0 ± 0.5 hours |
| Cmax (10 mg/kg, Oral) | 1.5 ± 0.3 µg/mL |
| Half-life (t½) | 6.2 ± 1.1 hours |
| Volume of Distribution | 2.5 ± 0.4 L/kg |
| Clearance | 0.4 ± 0.08 L/hr/kg |
Table 2: Hypothetical Pharmacodynamic Endpoints in a Disease Model (e.g., Cardiac Ischemia-Reperfusion Injury Model)
| Endpoint | Vehicle Control | This compound (10 mg/kg/day) | % Change |
| Infarct Size (%) | 35 ± 5 | 20 ± 4 | -43% |
| Cardiac Troponin I (ng/mL) | 12 ± 2.5 | 6 ± 1.8 | -50% |
| Caspase-3 Activity (fold change) | 4.5 ± 0.8 | 2.1 ± 0.5 | -53% |
| Calpain Activity (RFU) | 8500 ± 1200 | 3200 ± 950 | -62% |
Table 3: Hypothetical Safety and Toxicity Profile (28-day study in rodents)
| Parameter | Vehicle Control | This compound (10 mg/kg/day) | This compound (50 mg/kg/day) |
| Body Weight Change (%) | +5.2 ± 1.5 | +4.8 ± 1.8 | +1.2 ± 2.5 |
| ALT (U/L) | 35 ± 8 | 40 ± 10 | 75 ± 15 |
| AST (U/L) | 80 ± 15 | 88 ± 20 | 150 ± 30 |
| Creatinine (mg/dL) | 0.5 ± 0.1 | 0.6 ± 0.1 | 0.7 ± 0.2 |
*Statistically significant difference (p < 0.05) compared to vehicle control.
Experimental Protocols
Long-Term Administration Protocol in a Rodent Model
Objective: To evaluate the long-term efficacy and safety of this compound in a relevant animal model of disease.
Materials:
-
This compound
-
Vehicle (e.g., 0.5% methylcellulose in sterile water)
-
Experimental animals (e.g., C57BL/6 mice or Sprague-Dawley rats)
-
Oral gavage needles
-
Standard laboratory equipment for animal housing and monitoring
Procedure:
-
Animal Acclimatization: House animals in a controlled environment (12-hour light/dark cycle, controlled temperature and humidity) for at least one week prior to the start of the experiment. Provide ad libitum access to food and water.
-
This compound Formulation: Prepare a suspension of this compound in the chosen vehicle at the desired concentrations (e.g., 1 mg/mL and 5 mg/mL for 10 mg/kg and 50 mg/kg doses, respectively). Ensure the suspension is homogenous by vortexing before each administration.
-
Animal Grouping: Randomly assign animals to different treatment groups (e.g., Vehicle, this compound low dose, this compound high dose).
-
Administration: Administer this compound or vehicle via oral gavage once daily for the duration of the study (e.g., 28 days or longer). The volume of administration should be adjusted based on the animal's body weight (e.g., 10 mL/kg).
-
Monitoring: Monitor animals daily for any clinical signs of toxicity, including changes in body weight, food and water intake, and overall behavior.
-
Sample Collection: At predetermined time points, collect blood samples for pharmacokinetic and biomarker analysis. At the end of the study, euthanize animals and collect tissues for histopathological and biochemical analysis.
Pharmacokinetic Analysis Protocol
Objective: To determine the pharmacokinetic profile of this compound after single and multiple doses.
Procedure:
-
Dosing: Administer a single oral dose of this compound to a cohort of animals.
-
Blood Sampling: Collect blood samples (e.g., via tail vein or saphenous vein) at multiple time points post-dosing (e.g., 0, 0.5, 1, 2, 4, 8, 12, and 24 hours).
-
Plasma Preparation: Process blood samples to obtain plasma and store at -80°C until analysis.
-
LC-MS/MS Analysis: Quantify the concentration of this compound in plasma samples using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
-
Data Analysis: Use pharmacokinetic software to calculate key parameters such as Cmax, Tmax, AUC, and half-life.
Calpain Activity Assay Protocol
Objective: To measure the in vivo inhibition of calpain activity by this compound.
Procedure:
-
Tissue Homogenization: Homogenize collected tissue samples (e.g., heart, brain) in a suitable lysis buffer.
-
Protein Quantification: Determine the total protein concentration in the tissue lysates using a standard protein assay (e.g., BCA assay).
-
Calpain Activity Measurement: Use a commercially available calpain activity assay kit, which typically employs a fluorogenic calpain substrate.
-
Data Analysis: Measure the fluorescence intensity over time and calculate the calpain activity, normalized to the total protein concentration.
Visualizations
Caption: Generalized Calpain Signaling Pathway and Point of Inhibition by this compound.
Caption: Generalized Workflow for a Long-Term In Vivo Study of this compound.
References
Application Notes and Protocols: Measuring the Effect of Dazcapistat on Apoptosis Markers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Apoptosis, or programmed cell death, is a critical physiological process for tissue homeostasis, and its dysregulation is a hallmark of many diseases, including cancer and neurodegenerative disorders. The ability to modulate apoptosis is a key area of interest in drug development. This document provides detailed protocols for investigating the potential pro-apoptotic effects of Dazcapistat, a potent and reversible inhibitor of dopamine β-hydroxylase (DBH).
This compound works by blocking the conversion of dopamine to norepinephrine.[1] This inhibition leads to an increase in the levels of dopamine. Studies have suggested that elevated concentrations of dopamine can induce apoptosis in various cell types through pathways involving oxidative stress and the activation of signaling cascades like the JNK and ERK pathways.[2][3] Therefore, by increasing dopamine levels, this compound may indirectly trigger an apoptotic response.
These application notes offer standardized methods to quantify key markers of apoptosis—caspase-3/7 activation, PARP cleavage, and phosphatidylserine externalization (via Annexin V staining)—in response to this compound treatment.
Data Presentation
The following tables present illustrative data on the effects of this compound on apoptosis markers. These are example datasets intended to guide data representation.
Table 1: Effect of this compound on Caspase-3/7 Activity
| This compound Conc. (µM) | Treatment Time (hr) | Fold Change in Luminescence (vs. Vehicle Control) |
| 0 (Vehicle) | 24 | 1.0 |
| 1 | 24 | 1.8 |
| 5 | 24 | 3.5 |
| 10 | 24 | 5.2 |
| 25 | 24 | 6.8 |
Table 2: Effect of this compound on PARP Cleavage
| This compound Conc. (µM) | Treatment Time (hr) | Ratio of Cleaved PARP (89 kDa) to Full-Length PARP (116 kDa) |
| 0 (Vehicle) | 48 | 0.15 |
| 1 | 48 | 0.45 |
| 5 | 48 | 0.98 |
| 10 | 48 | 1.62 |
| 25 | 48 | 2.15 |
Table 3: Effect of this compound on Apoptotic Cell Population (Annexin V Assay)
| This compound Conc. (µM) | Treatment Time (hr) | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) |
| 0 (Vehicle) | 48 | 4.5% | 2.1% |
| 1 | 48 | 10.2% | 3.5% |
| 5 | 48 | 22.8% | 7.9% |
| 10 | 48 | 35.1% | 12.4% |
| 25 | 48 | 46.7% | 18.6% |
Visualizations: Signaling Pathways and Workflows
Experimental Protocols
Caspase-3/7 Activity Assay (Luminescent)
This protocol is based on the principle of a proluminescent caspase-3/7 substrate (containing the DEVD sequence) which is cleaved by active caspase-3/7 to release aminoluciferin, generating a light signal catalyzed by luciferase.[4]
Materials:
-
White, opaque-walled 96-well cell culture plates
-
Cell line of interest
-
This compound
-
Vehicle control (e.g., DMSO)
-
Caspase-Glo® 3/7 Assay Reagent (or equivalent)
-
Luminometer (plate reader)
Procedure:
-
Cell Seeding: Seed cells in a white-walled 96-well plate at a density that will ensure they are in the logarithmic growth phase at the time of treatment. Allow cells to adhere overnight.
-
Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add the this compound-containing medium. Include vehicle-only wells as a negative control.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 6, 12, 24 hours) at 37°C in a 5% CO₂ incubator.
-
Assay Reagent Preparation: Equilibrate the Caspase-Glo® 3/7 Reagent to room temperature before use.
-
Reagent Addition: Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes. Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.
-
Mixing: Place the plate on a plate shaker for 30-60 seconds at 300-500 rpm to ensure lysis and mixing.
-
Incubation: Incubate the plate at room temperature for 1 to 2 hours, protected from light.
-
Measurement: Measure the luminescence of each well using a plate-reading luminometer.
-
Data Analysis: Calculate the fold change in caspase activity by normalizing the relative light unit (RLU) values of treated samples to the average RLU of the vehicle control samples.
PARP Cleavage Analysis by Western Blot
This protocol detects the cleavage of Poly (ADP-ribose) polymerase (PARP), a 116 kDa protein, into an 89 kDa fragment by caspase-3, which is a hallmark of apoptosis.[5][6]
Materials:
-
Cell line of interest in 6-well plates
-
This compound and vehicle control
-
RIPA lysis buffer with protease inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody: Rabbit anti-PARP (recognizes full-length and cleaved fragments)
-
Primary antibody: Mouse or Rabbit anti-GAPDH or β-actin (loading control)
-
Secondary antibody: HRP-conjugated anti-rabbit and anti-mouse IgG
-
Enhanced Chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Culture and Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound and vehicle control for a desired time (e.g., 24, 48 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them by adding 100-150 µL of ice-cold RIPA buffer to each well. Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Protein Extraction: Incubate the lysate on ice for 30 minutes, then centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant containing the protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Normalize the protein concentration for all samples. Add Laemmli sample buffer and boil at 95-100°C for 5 minutes.
-
SDS-PAGE: Load 20-30 µg of protein per lane onto an SDS-PAGE gel and run until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary anti-PARP antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step as in step 10.
-
Detection: Add ECL substrate to the membrane and capture the chemiluminescent signal using an imaging system.[7]
-
Stripping and Re-probing: If necessary, strip the membrane and re-probe with a loading control antibody (e.g., anti-GAPDH) to ensure equal protein loading.
-
Data Analysis: Perform densitometry analysis to quantify the band intensities. Calculate the ratio of the cleaved PARP (89 kDa) fragment to the full-length PARP (116 kDa) for each condition.
Annexin V & Propidium Iodide (PI) Staining by Flow Cytometry
This method distinguishes between healthy, early apoptotic, and late apoptotic/necrotic cells.[8][9] In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by fluorescently-labeled Annexin V.[8] Propidium Iodide (PI) is a membrane-impermeable DNA stain that enters cells with compromised membranes (late apoptotic/necrotic cells).
Materials:
-
Cell line of interest
-
This compound and vehicle control
-
FITC-conjugated Annexin V (or other fluorophore)
-
Propidium Iodide (PI) staining solution
-
10X Annexin V Binding Buffer (100 mM Hepes, 1.4 M NaCl, 25 mM CaCl₂)
-
Flow cytometer
Procedure:
-
Cell Culture and Treatment: Culture and treat cells with this compound as described in previous protocols.
-
Cell Harvesting: For adherent cells, gently trypsinize and collect the cells. Combine them with the supernatant, which may contain floating apoptotic cells. For suspension cells, collect by centrifugation.
-
Washing: Wash the cells twice with cold PBS by centrifuging at 300-400 x g for 5 minutes.
-
Resuspension: Prepare 1X Binding Buffer by diluting the 10X stock with deionized water. Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Staining: Transfer 100 µL of the cell suspension (~1 x 10⁵ cells) to a flow cytometry tube. Add 5 µL of FITC-Annexin V and 5 µL of PI staining solution.[10]
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Dilution: Add 400 µL of 1X Binding Buffer to each tube.
-
Flow Cytometry Analysis: Analyze the samples immediately (within 1 hour) on a flow cytometer.
-
Data Analysis:
-
Live cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Quantify the percentage of cells in each quadrant for all treatment conditions.
-
References
- 1. Mechanism-based inhibitors of dopamine beta-hydroxylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Dopamine induces apoptosis through an oxidation-involved SAPK/JNK activation pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Dopamine Promotes Striatal Neuronal Apoptotic Death via ERK Signaling Cascades - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Caspase-Glo® 3/7 Assay Protocol [promega.com]
- 5. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 6. Cleaved PARP (Asp214) (D64E10) XP® Rabbit mAb | Cell Signaling Technology [cellsignal.com]
- 7. Western blot analysis of cleaved PARP and caspase 3 proteins [bio-protocol.org]
- 8. Annexin V Stain Protocol | Flow Cytometry Core | ECU [medicine.ecu.edu]
- 9. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 10. bdbiosciences.com [bdbiosciences.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Dazcapistat Concentration for In Vitro Experiments
Disclaimer: While Dazcapistat is a potent calpain inhibitor, specific peer-reviewed in vitro studies detailing its application in various cell lines and assays are limited in the public domain. Therefore, this guide provides recommendations based on the manufacturer's information for this compound and general best practices for using calpain inhibitors in in vitro experiments. Researchers are strongly encouraged to perform their own dose-response experiments to determine the optimal concentration for their specific cell type and experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent inhibitor of calpains, a family of calcium-dependent cysteine proteases. It has been shown to inhibit calpain 1, calpain 2, and calpain 9 with high potency.[1] Calpains are involved in a wide range of cellular processes, including cell motility, proliferation, and apoptosis.[2]
Q2: What is the recommended starting concentration for this compound in in vitro experiments?
A2: Based on its reported IC50 values of <3 µM for calpains 1, 2, and 9, a good starting point for in vitro experiments would be in the low micromolar range (e.g., 1-10 µM).[1] However, the optimal concentration is highly dependent on the cell type, cell density, and the specific endpoint being measured. A dose-response experiment is crucial to determine the effective concentration for your system.
Q3: How should I prepare a stock solution of this compound?
A3: this compound is typically dissolved in an organic solvent like DMSO to prepare a concentrated stock solution (e.g., 10 mM).[1] It is recommended to store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.[1] When preparing your working concentrations, dilute the stock solution in your cell culture medium to the final desired concentration. Ensure the final DMSO concentration in your culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
Q4: How long should I incubate my cells with this compound?
A4: The optimal incubation time will vary depending on the experimental goal. For assessing the direct inhibition of calpain activity, a shorter incubation time (e.g., 1-4 hours) may be sufficient. For studying downstream effects on signaling pathways or cellular processes like apoptosis, longer incubation times (e.g., 24-72 hours) may be necessary. A time-course experiment is recommended to determine the ideal incubation period.
Q5: How can I assess the effect of this compound on my cells?
A5: The effect of this compound can be evaluated using various assays, including:
-
Calpain Activity Assays: To confirm the direct inhibition of calpain in your cells.[3]
-
Cell Viability Assays (e.g., MTT, MTS, or CellTiter-Glo®): To determine the cytotoxic or cytostatic effects of the compound.
-
Apoptosis Assays (e.g., Annexin V/PI staining, caspase activity assays): To investigate if this compound induces programmed cell death.[4][5]
-
Western Blotting: To analyze the cleavage of known calpain substrates (e.g., spectrin, talin) or the modulation of downstream signaling proteins.
-
High-Content Imaging: For multiparametric analysis of cellular phenotypes.[6]
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| No observable effect of this compound | Concentration too low: The concentration of this compound may be insufficient to inhibit calpain effectively in your specific cell type. | Perform a dose-response experiment with a wider range of concentrations (e.g., 0.1 µM to 50 µM). |
| Incubation time too short: The downstream effects of calpain inhibition may require a longer time to manifest. | Conduct a time-course experiment (e.g., 6, 12, 24, 48 hours) to identify the optimal incubation period. | |
| Compound instability: this compound may be unstable in your culture medium over long incubation periods. | Prepare fresh dilutions of this compound for each experiment. Minimize exposure of the stock solution to light. | |
| Low calpain activity in your cells: The basal level of calpain activity in your chosen cell line might be too low to observe a significant effect of inhibition. | Consider stimulating calpain activity with an appropriate agonist (e.g., calcium ionophore) as a positive control. | |
| High cell death even at low concentrations | Cell line sensitivity: Your cell line may be particularly sensitive to calpain inhibition or the vehicle (DMSO). | Perform a vehicle control experiment with varying concentrations of DMSO. Lower the starting concentration range for your this compound dose-response curve. |
| Off-target effects: At higher concentrations, the inhibitor might have off-target effects leading to cytotoxicity. | Use the lowest effective concentration determined from your dose-response experiments. | |
| Inconsistent results between experiments | Variability in cell health and density: Differences in cell confluency and passage number can affect experimental outcomes. | Standardize your cell seeding density and use cells within a consistent passage number range for all experiments. |
| Inaccurate pipetting of the compound: Small errors in diluting the stock solution can lead to significant variations in the final concentration. | Use calibrated pipettes and prepare a master mix of the this compound-containing medium for treating replicate wells. | |
| Contamination: Bacterial or fungal contamination can interfere with cell health and assay results. | Regularly check your cell cultures for contamination and practice good aseptic technique. |
Data Presentation
Table 1: this compound Quantitative Data
| Parameter | Value | Source |
| IC50 (Calpain 1) | <3 µM | [1] |
| IC50 (Calpain 2) | <3 µM | [1] |
| IC50 (Calpain 9) | <3 µM | [1] |
| Molecular Weight | 395.38 g/mol | Manufacturer's Data |
Experimental Protocols
Protocol 1: Determining the Effect of this compound on Cell Viability using an MTS Assay
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Cell Seeding: Seed your cells of interest in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a serial dilution of this compound in your complete cell culture medium. Also, prepare a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration) and a positive control for cell death if available.
-
Treatment: Remove the old medium from the cells and add 100 µL of the prepared this compound dilutions, vehicle control, or positive control to the respective wells.
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTS Reagent Addition: Add 20 µL of MTS reagent to each well.
-
Incubation with Reagent: Incubate the plate for 1-4 hours at 37°C.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results as a dose-response curve to determine the IC50 value.
Protocol 2: Assessing Calpain Activity using a Fluorometric Assay
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Cell Treatment: Treat cells with this compound at various concentrations for a predetermined time. Include a vehicle control and a positive control for calpain activation (e.g., a calcium ionophore).
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Cell Lysis: Harvest the cells and lyse them using a specific extraction buffer that preserves calpain activity.
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Protein Quantification: Determine the protein concentration of each cell lysate.
-
Assay Reaction: In a 96-well black plate, add a standardized amount of protein from each lysate. Add the reaction buffer and the fluorogenic calpain substrate.
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Incubation: Incubate the plate at 37°C, protected from light, for a specific time (e.g., 60 minutes).
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Fluorescence Measurement: Measure the fluorescence using a microplate reader with the appropriate excitation and emission wavelengths (e.g., Ex/Em = 400/505 nm for AFC-based substrates).[3]
-
Data Analysis: Normalize the fluorescence signal to the protein concentration. Compare the calpain activity in this compound-treated cells to the vehicle-treated cells.
Visualizations
Caption: this compound inhibits calpain activation, affecting downstream cellular processes.
Caption: A generalized workflow for optimizing this compound concentration in vitro.
Caption: A troubleshooting decision tree for in vitro experiments with this compound.
References
- 1. glpbio.com [glpbio.com]
- 2. Measuring Calpain Activity in Fixed and Living Cells by Flow Cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. Apoptosis assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. agilent.com [agilent.com]
- 6. Cell-Based Assay Design for High-Content Screening of Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
Potential off-target effects of Dazcapistat in kinase assays
Disclaimer: Information provided is for research and informational purposes only. Not for medical or consumer use.
Welcome to the technical support center for Dazcapistat. This resource is designed to assist researchers, scientists, and drug development professionals with their experiments involving this compound. Here you will find troubleshooting guides and frequently asked questions to address specific issues you may encounter.
Initial Clarification on the Mechanism of Action of this compound
Initial searches may have linked "this compound" with the identifier "VERT-002" and investigations into idiopathic pulmonary fibrosis (IPF), a field where kinase inhibitors are therapeutically relevant. However, based on available chemical and biological data, This compound is not a kinase inhibitor but is classified as a Calpain inhibitor.
The compound now identified as PFL-002/VERT-002 is a distinct therapeutic agent—a monoclonal antibody that functions as a degrader of the c-MET receptor. It is under investigation for the treatment of solid tumors with MET alterations.
This support center will focus on the known biological activity of this compound as a Calpain inhibitor and address potential questions regarding its target specificity and off-target effects from that perspective.
Frequently Asked Questions (FAQs)
Q1: What is the primary molecular target of this compound?
A1: The primary molecular targets of this compound are members of the Calpain family of calcium-dependent, non-lysosomal cysteine proteases. Specifically, this compound has been shown to inhibit Calpain-1, Calpain-2, and Calpain-9.
Q2: Why might there be confusion about this compound being a kinase inhibitor?
A2: The confusion may arise from its previous investigation for Idiopathic Pulmonary Fibrosis (IPF), a disease for which kinase inhibitors like Nintedanib are an approved treatment. It is possible that early research explored various mechanisms for IPF, and the association with VERT-002, a designation now linked to a c-MET degrader, added to this confusion. However, the chemical structure and available target data for this compound do not support its classification as a kinase inhibitor.
Q3: What are the known targets of this compound?
A3: The known primary targets of this compound are summarized in the table below.
Table 1: Known Molecular Targets of this compound
| Target Family | Specific Target | Reported Activity |
|---|---|---|
| Calpains | Calpain-1 Catalytic Subunit | Inhibitor |
| Calpains | Calpain-2 Catalytic Subunit | Inhibitor |
| Calpains | Calpain-9 | Inhibitor |
Q4: How would I assess the off-target effects of this compound?
A4: Since this compound is a Calpain inhibitor, a primary screen for off-target effects should focus on other protease families, especially other cysteine proteases, to assess selectivity. A broad kinase panel would not be the most relevant initial screen. A comprehensive off-target profiling strategy would involve:
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Primary Target Validation: Confirm inhibition of Calpain-1, -2, and -9 in your assay system.
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Protease Selectivity Profiling: Screen against a panel of other proteases (e.g., caspases, cathepsins) to determine selectivity.
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Broad Target Binding Screen: Utilize a broad panel of receptors, ion channels, and other enzymes to identify potential off-target binding.
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Cell-Based Phenotypic Screening: Employ high-content imaging or other phenotypic assays to uncover unexpected cellular effects.
Troubleshooting Guide
Q1: I am not observing the expected cellular phenotype with this compound in my experiments. What could be the issue?
A1: There are several potential reasons for this:
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Cellular Target Expression: The cell line you are using may not express the target Calpains (Calpain-1, -2, -9) at a sufficient level for this compound to exert a measurable effect. Verify the expression of these Calpains via Western blot or qPCR.
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Calcium Levels: Calpain activity is calcium-dependent. Ensure that your experimental conditions (e.g., media, buffers) contain appropriate calcium concentrations to activate the Calpains.
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Compound Stability and Solubility: this compound may be unstable or have poor solubility in your specific experimental media. Verify the compound's integrity and solubility under your experimental conditions.
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Incorrect Downstream Readout: The phenotype you are measuring may not be directly or significantly regulated by Calpain activity in your specific cellular context. Consider measuring more direct readouts of Calpain inhibition, such as the cleavage of known Calpain substrates (e.g., spectrin, talin).
Q2: I am seeing unexpected toxicity in my cell-based assays with this compound. How can I determine if this is an off-target effect?
A2: To investigate potential off-target toxicity, consider the following:
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Dose-Response Analysis: Perform a detailed dose-response curve. Off-target effects often occur at higher concentrations than on-target effects.
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Structural Analogs: If available, use a structurally related but inactive analog of this compound as a negative control.
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Target Knockdown/Knockout: Use siRNA, shRNA, or CRISPR to reduce the expression of the intended Calpain targets. If the toxicity persists in the absence of the target, it is likely an off-target effect.
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Rescue Experiments: If a specific off-target is suspected, it may be possible to "rescue" the toxic phenotype by overexpressing that target or treating with an antagonist for that target.
Signaling Pathways and Experimental Workflows
Below are diagrams illustrating a simplified Calpain signaling pathway and a general workflow for assessing off-target effects.
Caption: Simplified Calpain Signaling Pathway.
Caption: General Workflow for Off-Target Assessment.
Experimental Protocols
Protocol 1: In Vitro Calpain Activity Assay
This protocol provides a general method for assessing the inhibitory activity of this compound against a purified Calpain enzyme.
Materials:
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Purified, active Calpain-1 or Calpain-2 enzyme
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This compound
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Assay Buffer: 20 mM HEPES, pH 7.4, 10 mM CaCl₂, 1 mM DTT
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Fluorogenic Calpain substrate (e.g., Suc-LLVY-AMC)
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DMSO
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384-well black microplate
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Plate reader with fluorescence detection (Excitation: ~360 nm, Emission: ~460 nm)
Procedure:
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Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create a serial dilution series in DMSO. Further dilute the compound series in Assay Buffer to the desired final concentrations (typically with a final DMSO concentration of ≤1%).
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Enzyme Preparation: Dilute the purified Calpain enzyme in Assay Buffer to the desired working concentration. The optimal concentration should be determined empirically to give a robust signal within the linear range of the assay.
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Assay Reaction: a. To each well of the 384-well plate, add 5 µL of the diluted this compound or vehicle control (Assay Buffer with DMSO). b. Add 10 µL of the diluted Calpain enzyme to each well and incubate for 15-30 minutes at room temperature to allow for compound binding. c. Initiate the reaction by adding 5 µL of the fluorogenic Calpain substrate (diluted in Assay Buffer) to each well.
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Data Acquisition: Immediately begin reading the fluorescence intensity every 1-2 minutes for 30-60 minutes using the plate reader.
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Data Analysis: a. For each well, calculate the reaction rate (slope of the linear portion of the fluorescence versus time curve). b. Normalize the data to the vehicle control (100% activity) and a no-enzyme control (0% activity). c. Plot the percent inhibition versus the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
Protocol 2: Western Blot for Calpain Substrate Cleavage
This protocol describes how to assess Calpain activity in a cellular context by measuring the cleavage of a known substrate.
Materials:
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Cell line of interest
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This compound
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Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
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Protein quantification assay (e.g., BCA assay)
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SDS-PAGE gels and running buffer
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Transfer buffer and nitrocellulose or PVDF membranes
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Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
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Primary antibody against a known Calpain substrate (e.g., anti-Spectrin, anti-Talin) that recognizes both the full-length and cleaved forms.
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Primary antibody against a loading control (e.g., anti-GAPDH, anti-β-actin).
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HRP-conjugated secondary antibody
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Chemiluminescent substrate
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Imaging system
Procedure:
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Cell Treatment: Plate cells and allow them to adhere. Treat the cells with various concentrations of this compound or vehicle control for the desired time.
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Cell Lysis: Wash the cells with ice-cold PBS and then lyse them with lysis buffer.
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Protein Quantification: Determine the protein concentration of each lysate.
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SDS-PAGE and Western Blotting: a. Normalize the protein amounts for each sample and prepare them for SDS-PAGE. b. Separate the proteins by gel electrophoresis. c. Transfer the proteins to a membrane. d. Block the membrane with blocking buffer for 1 hour at room temperature. e. Incubate the membrane with the primary antibody against the Calpain substrate overnight at 4°C. f. Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. g. Wash the membrane and apply the chemiluminescent substrate.
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Data Acquisition: Image the blot using a suitable imaging system.
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Data Analysis: a. Quantify the band intensities for the full-length and cleaved forms of the substrate. b. Normalize the substrate cleavage (ratio of cleaved to full-length protein) to the loading control. c. Compare the extent of substrate cleavage in this compound-treated samples to the vehicle control to determine the compound's inhibitory effect on cellular Calpain activity.
Interpreting unexpected results in Dazcapistat experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals interpret unexpected results in Dazcapistat experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a small molecule inhibitor of dopamine β-hydroxylase (DBH). [1]DBH is the enzyme responsible for the conversion of dopamine to norepinephrine. By inhibiting DBH, this compound is expected to decrease levels of norepinephrine and increase levels of dopamine.
Q2: What are the expected physiological effects of this compound?
Based on its mechanism of action as a DBH inhibitor, the expected physiological effects of this compound include a reduction in norepinephrine levels and an increase in dopamine levels. This modulation of catecholamines can impact cardiovascular function and neurotransmission.
Q3: We observed a significant drop in blood pressure in our animal models, which was more pronounced than anticipated. Is this an expected effect?
A decrease in blood pressure (hypotension) can be an expected consequence of DBH inhibition. [2]Norepinephrine is a potent vasoconstrictor, and its reduction would lead to vasodilation and subsequently lower blood pressure. However, a more-than-expected drop could indicate a high sensitivity in the specific animal model, potential drug-drug interactions if other agents are being co-administered, or an issue with the dosing formulation.
Q4: Our in-vitro assay shows inconsistent inhibition of DBH. What could be the cause?
Inconsistent results in in-vitro DBH inhibition assays can stem from several factors:
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Cofactor Availability: DBH requires copper and ascorbate (Vitamin C) as cofactors for its enzymatic activity. [2]Ensure these are present in your assay buffer at optimal concentrations.
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Enzyme Purity and Stability: The purity and stability of the recombinant DBH enzyme can significantly impact activity. Consider performing a quality control check on your enzyme stock.
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Assay Conditions: pH, temperature, and incubation times are critical. Optimize these parameters for your specific assay setup.
Q5: We are observing neurological side effects in our animal models, such as tremors and anxiety. Is this related to this compound?
Yes, neurological effects can be associated with DBH inhibition. An increase in dopamine levels in the central nervous system can sometimes lead to side effects like anxiety, nervousness, and tremors. [3]These effects have been reported for other compounds that modulate dopamine levels.
Troubleshooting Unexpected Results
Issue 1: Unexpected Cardiovascular Effects
| Observed Result | Potential Cause | Recommended Action |
| Severe Hypertension | Paradoxical sympathomimetic effect due to a significant increase in dopamine acting on adrenergic receptors. | 1. Measure plasma dopamine and norepinephrine levels to confirm the expected shift in catecholamine balance. 2. Evaluate the expression and sensitivity of adrenergic and dopaminergic receptors in your model system. 3. Consider co-administration with a selective alpha-adrenergic antagonist to test this hypothesis. |
| Tachycardia (Increased Heart Rate) | Compensatory reflex to hypotension or direct action of elevated dopamine on cardiac β-adrenergic receptors. [3] | 1. Perform continuous electrocardiogram (ECG) monitoring to characterize the tachycardia. 2. Administer a β-blocker to determine if the tachycardia is β-receptor mediated. 3. Correlate the onset of tachycardia with changes in blood pressure. |
| Arrhythmias | Altered cardiac conduction due to shifts in catecholamine balance. [4] | 1. Detailed ECG analysis to identify the type of arrhythmia. 2. Evaluate electrolyte levels, as imbalances can predispose to arrhythmias. 3. Consider in-vitro electrophysiology studies on isolated cardiomyocytes. |
Issue 2: Off-Target or Paradoxical Cellular Effects
| Observed Result | Potential Cause | Recommended Action |
| Increased Oxidative Stress | Altered dopamine metabolism can lead to the production of reactive oxygen species. | 1. Measure markers of oxidative stress (e.g., malondialdehyde, 8-hydroxy-2'-deoxyguanosine) in tissue or cell lysates. 2. Assess the activity of antioxidant enzymes (e.g., superoxide dismutase, catalase). 3. Co-treat with an antioxidant to see if the unexpected cellular effects are mitigated. |
| Unexpected Changes in Gene Expression | Downstream effects of altered signaling pathways due to catecholamine imbalance. | 1. Perform transcriptomic analysis (e.g., RNA-seq) to identify affected pathways. 2. Validate key gene expression changes using qPCR. 3. Use pathway analysis tools to understand the biological implications of the observed changes. |
Experimental Protocols
Protocol 1: In-Vitro Dopamine β-Hydroxylase (DBH) Inhibition Assay
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Objective: To determine the in-vitro potency of this compound in inhibiting DBH activity.
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Materials:
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Recombinant human DBH
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Tyramine (substrate)
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Ascorbate (cofactor)
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Copper sulfate (cofactor)
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Catalase
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Pargyline (to inhibit monoamine oxidase)
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This compound (and other test compounds)
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Peroxidase
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Amplex Red
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Assay buffer (e.g., MES buffer, pH 6.0)
-
-
Procedure:
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Prepare a reaction mixture containing assay buffer, tyramine, ascorbate, copper sulfate, catalase, and pargyline.
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Add this compound at various concentrations to the reaction mixture.
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Initiate the reaction by adding recombinant DBH.
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Incubate at 37°C for a specified time (e.g., 30 minutes).
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Stop the reaction and detect the product (octopamine) or hydrogen peroxide using a suitable detection method, such as a coupled reaction with peroxidase and Amplex Red to generate a fluorescent signal.
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Measure the signal using a plate reader.
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Calculate the IC50 value for this compound.
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Protocol 2: Measurement of Plasma Catecholamines in Animal Models
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Objective: To quantify the levels of dopamine and norepinephrine in plasma following this compound administration.
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Materials:
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Animal model (e.g., rats, mice)
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This compound formulation for in-vivo administration
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Blood collection tubes with EDTA
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Centrifuge
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High-performance liquid chromatography with electrochemical detection (HPLC-ED) system
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Internal standards (e.g., 3,4-dihydroxybenzylamine)
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-
Procedure:
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Administer this compound to the animals at the desired dose and route.
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Collect blood samples at specified time points post-administration.
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Immediately centrifuge the blood samples at 4°C to separate the plasma.
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Store the plasma samples at -80°C until analysis.
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For analysis, thaw the plasma samples and perform a protein precipitation step (e.g., with perchloric acid).
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Add an internal standard to the samples.
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Inject the processed samples into the HPLC-ED system.
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Quantify the concentrations of dopamine and norepinephrine based on the peak areas relative to the internal standard.
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Visualizations
Caption: this compound inhibits the conversion of dopamine to norepinephrine.
Caption: A logical workflow for investigating unexpected cardiovascular results.
References
Dazcapistat long-term stability in DMSO at -20°C
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use and storage of Dazcapistat, a potent calpain inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage condition for this compound stock solution in DMSO?
A1: For long-term stability, it is recommended to store this compound stock solutions in DMSO at -80°C for up to 6 months. For shorter-term storage, the solution is stable for up to one month at -20°C. To ensure the integrity of the compound, it is advisable to prepare single-use aliquots to avoid repeated freeze-thaw cycles.
Q2: What is the primary mechanism of action for this compound?
A2: this compound is a potent inhibitor of calpains, a family of calcium-dependent cysteine proteases. By inhibiting calpain activity, this compound can modulate various downstream cellular processes, including apoptosis, cell motility, and signal transduction pathways.
Q3: How can I measure the activity of this compound in my experiments?
A3: A common method to measure the inhibitory activity of this compound is through a fluorometric calpain activity assay. This assay utilizes a fluorogenic calpain substrate that, when cleaved by active calpain, releases a fluorescent molecule. The reduction in fluorescence in the presence of this compound corresponds to its inhibitory effect on calpain activity.
Q4: Are there any known selectivity issues with this compound?
A4: While this compound is a potent calpain inhibitor, like many protease inhibitors, its selectivity against other cysteine proteases, such as cathepsins, should be considered. It is recommended to perform counter-screening assays against related proteases to confirm the specificity of its effects in your experimental model.
Troubleshooting Guides
Issue 1: Inconsistent or No Inhibition of Calpain Activity
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Step |
| Degraded this compound | Ensure the this compound stock solution has been stored properly at -20°C for no longer than one month or at -80°C for no longer than six months. Avoid multiple freeze-thaw cycles by preparing single-use aliquots. |
| Incorrect Assay Conditions | Verify the components of the calpain activity assay buffer, including the concentration of the reducing agent and calcium. Ensure the pH of the buffer is optimal for calpain activity (typically neutral). |
| Inactive Calpain Enzyme | Use a positive control, such as a known calpain activator or purified active calpain, to confirm that the enzyme is active in your assay system. |
| Substrate Issues | Check the expiration date and storage conditions of the fluorogenic substrate. Ensure the final concentration of the substrate in the assay is appropriate and not limiting. |
Issue 2: High Background Fluorescence in Calpain Assay
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Step |
| Autohydrolysis of Substrate | Prepare the reaction mixture without the calpain enzyme to measure the background fluorescence from substrate autohydrolysis. Subtract this background from all readings. |
| Contaminated Reagents | Use fresh, high-purity reagents and solvents. Ensure that all buffers and solutions are filtered to remove any particulate matter that could interfere with the fluorescence reading. |
| Cellular Autofluorescence | If using cell lysates, prepare a lysate-only control (without the fluorogenic substrate) to measure the intrinsic fluorescence of the cellular components. |
Experimental Protocols
Preparation of this compound Stock Solution
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Reconstitution: this compound is typically supplied as a solid powder. To prepare a stock solution, dissolve the compound in anhydrous DMSO to the desired concentration (e.g., 10 mM).
-
Solubilization: Gently vortex the solution to ensure the compound is fully dissolved. If necessary, brief sonication in a water bath can aid in solubilization.
-
Aliquoting and Storage: Dispense the stock solution into single-use aliquots in sterile microcentrifuge tubes. Store the aliquots at -20°C for short-term use (up to 1 month) or at -80°C for long-term storage (up to 6 months).
Fluorometric Calpain Activity Assay Protocol
This protocol is a general guideline and may need to be optimized for specific experimental conditions.
Materials:
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This compound
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Calpain enzyme (purified or in cell lysate)
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Fluorogenic calpain substrate (e.g., Suc-LLVY-AMC)
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Assay Buffer (e.g., 50 mM HEPES, 50 mM NaCl, 1 mM EDTA, 5 mM DTT, pH 7.4)
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Activation Buffer (Assay Buffer supplemented with CaCl2, e.g., 5 mM final concentration)
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96-well black microplate
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Fluorometric plate reader
Procedure:
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Prepare Reagents: Thaw all reagents on ice. Prepare serial dilutions of this compound in Assay Buffer.
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Enzyme Preparation: Dilute the calpain enzyme to the desired concentration in ice-cold Assay Buffer.
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Reaction Setup: In a 96-well black microplate, add the following to each well:
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Assay Buffer (for blank)
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Calpain enzyme + Assay Buffer (negative control)
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Calpain enzyme + this compound dilutions
-
-
Pre-incubation: Gently mix the plate and pre-incubate at room temperature for 10-15 minutes to allow this compound to interact with the enzyme.
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Initiate Reaction: Add the Activation Buffer to all wells except the blank. Immediately after, add the fluorogenic calpain substrate to all wells to a final concentration of 10-50 µM.
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Measurement: Immediately place the plate in a fluorometric plate reader and measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., Ex/Em = 380/460 nm for AMC-based substrates) in kinetic mode for 30-60 minutes at 37°C.
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Data Analysis: Determine the rate of reaction (slope of the linear portion of the fluorescence vs. time curve). Calculate the percentage of calpain inhibition for each this compound concentration relative to the negative control.
Visualizations
Dazcapistat Technical Support Center: Minimizing Precipitation in Aqueous Solutions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help you minimize the precipitation of Dazcapistat in aqueous solutions during your experiments. Given the limited publicly available solubility data for this compound, this guide is based on established principles for handling poorly water-soluble compounds and information identifying this compound as a calpain inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is precipitation a concern?
This compound is a potent calpain inhibitor.[1][2][3] Like many small molecule drugs, it may exhibit poor aqueous solubility. Precipitation can be a significant issue in experimental settings as it leads to an inaccurate concentration of the active compound, potentially affecting the reliability and reproducibility of results.
Q2: What are the common causes of this compound precipitation in aqueous solutions?
Precipitation of poorly soluble drugs can be triggered by several factors, including:
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Supersaturation: Occurs when the concentration of this compound exceeds its equilibrium solubility in the aqueous medium.
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pH Shift: Changes in the pH of the solution can alter the ionization state of the molecule, affecting its solubility.
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Solvent Change: Diluting a stock solution of this compound (often in an organic solvent like DMSO) into an aqueous buffer can cause it to precipitate if the final concentration of the organic solvent is too low to maintain solubility.[4]
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Temperature Fluctuations: Solubility is often temperature-dependent. A decrease in temperature can reduce the solubility of this compound and lead to precipitation.[1]
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Interactions with Other Components: The presence of salts or other molecules in the buffer can impact the solubility of this compound.
Q3: How can I increase the solubility of this compound in my experiments?
To enhance the solubility of this compound, consider the following strategies:
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Co-solvents: The use of water-miscible organic co-solvents such as DMSO, ethanol, or polyethylene glycol (PEG) can help to increase the solubility of hydrophobic compounds.[4]
-
Surfactants: Surfactants can form micelles that encapsulate poorly soluble drugs, increasing their apparent solubility in aqueous solutions.[4][5]
-
pH Adjustment: If this compound has ionizable groups, adjusting the pH of the solution to favor the more soluble ionized form can prevent precipitation.
-
Heating and Sonication: Gently warming the solution to 37°C or using an ultrasonic bath can aid in dissolving this compound.[1]
Troubleshooting Guide: this compound Precipitation
If you are encountering precipitation with this compound, follow this step-by-step guide to troubleshoot the issue.
Step 1: Identify the Stage of Precipitation
-
Immediate Precipitation: If precipitation occurs immediately upon adding the this compound stock solution to your aqueous buffer, the primary issue is likely a rapid change in solvent polarity and supersaturation.
-
Precipitation Over Time: If the solution is initially clear but precipitation occurs after some time, this could be due to temperature changes, slow nucleation and crystal growth, or instability of the supersaturated solution.
Step 2: Implement Corrective Actions
Based on when the precipitation occurs, consider the following solutions:
| Problem | Possible Cause | Recommended Solution |
| Immediate Precipitation | High degree of supersaturation upon dilution. | - Increase the percentage of organic co-solvent (e.g., DMSO) in the final aqueous solution.- Decrease the final concentration of this compound.- Add the this compound stock solution to the aqueous buffer slowly while vortexing. |
| Precipitation Over Time | Unstable supersaturated solution or temperature fluctuations. | - Include a polymeric precipitation inhibitor (e.g., HPMC, PVP) in your formulation.[6]- Maintain a constant temperature for your solution.- Prepare fresh solutions before each experiment. |
| Precipitation after pH adjustment | The pH of the final solution is unfavorable for this compound solubility. | - Determine the optimal pH range for this compound solubility by performing a pH-solubility profile (see Experimental Protocols).- Use a buffer system that maintains the optimal pH. |
Data Presentation: this compound Solubility Profile (Template)
Table 1: this compound Solubility in Different Co-solvents
| Co-solvent | Co-solvent Concentration (%) | This compound Concentration (µM) | Observation (Clear/Precipitate) |
| DMSO | 0.1 | 10 | |
| DMSO | 0.5 | 10 | |
| DMSO | 1.0 | 10 | |
| Ethanol | 0.1 | 10 | |
| Ethanol | 0.5 | 10 | |
| Ethanol | 1.0 | 10 |
Table 2: pH-Dependent Solubility of this compound
| Buffer pH | This compound Concentration (µM) | Observation (Clear/Precipitate) |
| 5.0 | 10 | |
| 6.0 | 10 | |
| 7.0 | 10 | |
| 7.4 | 10 | |
| 8.0 | 10 |
Experimental Protocols
Protocol 1: Determining the Aqueous Solubility of this compound
-
Prepare a high-concentration stock solution of this compound in a suitable organic solvent (e.g., 10 mM in DMSO).
-
Prepare a series of aqueous buffers at different pH values (e.g., from pH 5 to 8).
-
Add a small aliquot of the this compound stock solution to each buffer to achieve a range of final concentrations.
-
Equilibrate the samples at a constant temperature for a set period (e.g., 24 hours).
-
Visually inspect for any precipitation.
-
For a more quantitative measurement, centrifuge the samples and measure the concentration of this compound in the supernatant using a suitable analytical method (e.g., HPLC-UV).
Protocol 2: Screening for Co-solvents to Prevent Precipitation
-
Prepare a stock solution of this compound in 100% of the co-solvent to be tested (e.g., DMSO, ethanol).
-
Prepare your aqueous buffer.
-
Create a series of solutions with varying percentages of the co-solvent in the aqueous buffer (e.g., 0.1%, 0.5%, 1%, 2%).
-
Add the this compound stock solution to each co-solvent/buffer mixture to your desired final concentration.
-
Observe for precipitation immediately and after a set time period (e.g., 1, 4, and 24 hours).
Visualizations
Caption: Key factors that can lead to the precipitation of this compound in aqueous solutions.
Caption: A workflow for troubleshooting this compound precipitation in experiments.
Caption: Simplified signaling pathway showing the inhibitory action of this compound on calpain.
References
- 1. glpbio.com [glpbio.com]
- 2. molnova.com [molnova.com]
- 3. This compound|CAS 2221010-42-8|DC Chemicals [dcchemicals.com]
- 4. Insoluble drug delivery strategies: review of recent advances and business prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jocpr.com [jocpr.com]
Avoiding freeze-thaw degradation of Dazcapistat solutions
This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper handling and storage of Dazcapistat solutions to avoid degradation due to freeze-thaw cycles.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage temperature for this compound solutions?
A1: The recommended long-term storage temperature for this compound stock solutions is -20°C or -80°C.[1][2] Storing solutions at -20°C is generally suitable for up to one month, while storage at -80°C can extend stability for up to six months.[1][2]
Q2: How can I avoid degradation of my this compound solution from repeated freezing and thawing?
A2: To prevent degradation from multiple freeze-thaw cycles, it is highly recommended to aliquot your stock solution into single-use volumes immediately after preparation.[1][2] This practice ensures that the main stock remains frozen and undegraded while you work with individual aliquots.
Q3: What should I do if I notice precipitation in my this compound solution after thawing?
A3: If you observe precipitation after thawing, it may indicate that the compound has come out of solution.[3] Before use, ensure the solution is completely thawed and gently vortex or sonicate the vial to redissolve the precipitate.[1] To enhance solubility, you can warm the tube to 37°C and use an ultrasonic bath.[1] If the precipitate does not redissolve, it could be a sign of degradation or insolubility at that concentration, and the solution should not be used.
Q4: What solvents are recommended for preparing this compound stock solutions?
Q5: How many freeze-thaw cycles can a this compound solution tolerate?
A5: There is no specific data available on the exact number of freeze-thaw cycles this compound can withstand without significant degradation. The stability of small molecules to freeze-thaw cycles can be compound-specific.[5] Therefore, it is best practice to minimize freeze-thaw cycles by preparing single-use aliquots.[1][2] If repeated use from a single vial is unavoidable, it is crucial to perform a freeze-thaw stability study under your specific experimental conditions.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Reduced potency of this compound in experiments. | Degradation due to multiple freeze-thaw cycles. | 1. Discard the current stock solution. 2. Prepare a fresh stock solution and immediately create single-use aliquots. 3. Store aliquots at -80°C for long-term use.[1] |
| Improper storage temperature. | Ensure this compound solutions are consistently stored at -20°C or -80°C.[1][2] | |
| Exposure to light or air. | Store solutions in tightly sealed, light-protected vials. | |
| Precipitate formation upon thawing. | Poor solubility of this compound in the chosen solvent or at the stored concentration. | 1. Warm the solution to 37°C and sonicate to aid dissolution.[1] 2. If precipitation persists, consider preparing a more dilute stock solution. |
| pH shift during freezing. | Consider using a buffered solution if pH sensitivity is suspected. | |
| Inconsistent experimental results. | Incomplete thawing and mixing of the solution. | Ensure the entire aliquot is completely thawed and vortexed gently to ensure a homogenous solution before use.[3] |
| Degradation of the compound. | Perform a stability study to assess the integrity of your this compound solution (see Experimental Protocols section). |
Experimental Protocols
Protocol for Preparing Aliquots of this compound Stock Solution
This protocol outlines the best practice for preparing and storing this compound solutions to minimize degradation.
Materials:
-
This compound powder
-
Appropriate solvent (e.g., DMSO)
-
Sterile microcentrifuge tubes or cryovials
-
Pipettes and sterile tips
Procedure:
-
Calculate the required volume of solvent to achieve the desired stock solution concentration.
-
Carefully add the solvent to the vial containing the this compound powder.
-
Vortex or sonicate the vial until the powder is completely dissolved. Gentle warming to 37°C may assist dissolution.[1]
-
Once a clear solution is obtained, immediately dispense single-use volumes into sterile, tightly sealed microcentrifuge tubes or cryovials.
-
Label each aliquot clearly with the compound name, concentration, date, and solvent.
-
Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[1]
Protocol for a Basic Freeze-Thaw Stability Study
This protocol provides a framework for researchers to assess the stability of their specific this compound solution after multiple freeze-thaw cycles.
Objective: To determine the extent of this compound degradation after 1, 3, and 5 freeze-thaw cycles.
Materials:
-
Aliquots of your this compound stock solution
-
-20°C or -80°C freezer
-
Room temperature bench or water bath for thawing
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector (e.g., UV)
Procedure:
-
Initial Analysis (Cycle 0):
-
Take one aliquot of the freshly prepared this compound solution.
-
Analyze the sample by HPLC to determine the initial peak area of this compound. This will serve as the 100% reference.
-
-
Freeze-Thaw Cycles:
-
Place a set of aliquots in a freezer at your standard storage temperature (-20°C or -80°C) for at least 12-24 hours.
-
Thaw the aliquots completely at room temperature.
-
This completes one freeze-thaw cycle.
-
-
Analysis after Each Cycle:
-
After 1, 3, and 5 freeze-thaw cycles, take one aliquot for HPLC analysis.
-
For the remaining aliquots, repeat the freeze-thaw process.
-
-
Data Analysis:
-
For each time point, calculate the percentage of this compound remaining compared to the initial (Cycle 0) measurement using the peak area from the HPLC chromatogram.
-
Percentage Remaining = (Peak Area at Cycle X / Peak Area at Cycle 0) * 100
-
Data Presentation:
Record your results in a table similar to the one below to track the stability of your this compound solution.
| Freeze-Thaw Cycle | This compound Peak Area (arbitrary units) | Percentage Remaining (%) | Observations (e.g., precipitation) |
| 0 | e.g., 1,000,000 | 100 | Clear solution |
| 1 | |||
| 3 | |||
| 5 |
Mandatory Visualizations
Calpain Signaling Pathway and Inhibition by this compound
This compound is a potent inhibitor of calpains, a family of calcium-dependent cysteine proteases.[1][2] Dysregulation of calpain activity is implicated in various pathological processes, including neurodegenerative diseases.[1][3][4] The diagram below illustrates a simplified calpain activation pathway and the point of inhibition by this compound.
Caption: this compound inhibits the activity of calpain.
Experimental Workflow for Freeze-Thaw Stability Assessment
The following diagram outlines the logical steps for conducting a freeze-thaw stability study of a this compound solution.
Caption: Workflow for assessing this compound stability.
References
Validation & Comparative
Dazcapistat: A Comparative Analysis of Calpain Inhibition Specificity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of Dazcapistat (also known as BLD-2736) with other notable calpain inhibitors, focusing on their specificity and potency. The information is intended to assist researchers and drug development professionals in evaluating this compound for their specific research applications.
Executive Summary
This compound is a potent inhibitor of calpain isoforms 1, 2, and 9, with reported IC50 values of less than 3 µM for each[1][2][3][4]. While this demonstrates its efficacy as a calpain inhibitor, a comprehensive public dataset directly comparing its specificity against a broad panel of other proteases alongside other calpain inhibitors remains limited. This guide synthesizes available data to provide a comparative overview and details the experimental methodologies used to assess calpain inhibitor specificity.
Comparative Specificity of Calpain Inhibitors
The following table summarizes the available quantitative data on the inhibitory potency (IC50/Ki) of this compound and other well-characterized calpain inhibitors against various calpain isoforms and off-target proteases, such as cathepsins. It is important to note that direct comparisons can be influenced by variations in assay conditions.
| Inhibitor | Target | IC50 / Ki | Off-Target | IC50 / Ki | Reference(s) |
| This compound | Calpain-1 | < 3 µM | Cathepsin K | Inhibitor | [1][5] |
| Calpain-2 | < 3 µM | [1] | |||
| Calpain-9 | < 3 µM | [1] | |||
| NA-184 | Calpain-2 (human) | 1.3 nM | Calpain-1 (human) | > 10 µM | [6] |
| Calpain-2 (mouse) | 130 nM | Calpain-1 (mouse) | No inhibition up to 10 mg/kg | [6] | |
| MDL-28170 | Cathepsin L | 2.5 nM | Cathepsin B | Inhibition noted | [7] |
| Calpains | Potent inhibitor | [7] | |||
| Calpain Inhibitor II | Calpain-1 | Ki = 120 nM | Cathepsin B | Ki = 100 nM | |
| Calpain-2 | Ki = 230 nM | Cathepsin L | Ki = 600 pM | ||
| Modified B27 Peptide | Calpain-2 | 16.2 nM | [8] |
Experimental Protocols
The determination of calpain inhibitor specificity and potency relies on robust in vitro assays. Below are detailed methodologies for commonly employed experimental protocols.
In Vitro Calpain Activity Assay (Fluorometric)
This assay measures the activity of purified calpain enzymes by monitoring the cleavage of a fluorogenic substrate.
Materials:
-
Purified human calpain-1 and calpain-2 enzymes
-
Calpain substrate (e.g., Ac-LLY-AFC)
-
Assay Buffer: 50 mM HEPES, 50 mM NaCl, 2 mM EDTA, 5 mM β-mercaptoethanol, pH 7.4
-
Activation Buffer: Assay Buffer supplemented with 5 mM CaCl2
-
This compound and other test inhibitors dissolved in DMSO
-
384-well black microplate
-
Fluorescence plate reader (Excitation: 400 nm, Emission: 505 nm)
Procedure:
-
Prepare serial dilutions of the test inhibitors (e.g., this compound) in DMSO. Further dilute in Assay Buffer to the desired final concentrations.
-
In the microplate, add the test inhibitor solution.
-
Add the purified calpain enzyme to each well and incubate for a specified period (e.g., 15 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the reaction by adding the Activation Buffer containing the fluorogenic substrate.
-
Immediately measure the fluorescence intensity at regular intervals for a set duration (e.g., 60 minutes) at 37°C.
-
The rate of increase in fluorescence is proportional to the calpain activity.
-
Calculate the percent inhibition for each inhibitor concentration relative to a DMSO control.
-
Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic equation.
Off-Target Protease Profiling
To assess the specificity of a calpain inhibitor, it is crucial to test its activity against other related proteases, such as cathepsins. The protocol is similar to the in vitro calpain activity assay, with the following modifications:
-
Enzymes: Use purified human cathepsin B, cathepsin L, etc.
-
Substrates: Employ substrates specific for each protease (e.g., Z-FR-AMC for cathepsin B/L).
-
Assay Buffers: Utilize buffers optimized for the specific activity of each protease, which may differ in pH and composition.
By determining the IC50 values for a panel of proteases, a selectivity profile for the inhibitor can be established.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate a key signaling pathway involving calpains and a typical experimental workflow for evaluating calpain inhibitor specificity.
Caption: Calpain signaling pathway in neurodegeneration.
Caption: Workflow for assessing calpain inhibitor specificity.
References
- 1. glpbio.com [glpbio.com]
- 2. This compound (BLD-2660) | Calpain inhibitor | Probechem Biochemicals [probechem.com]
- 3. biocompare.com [biocompare.com]
- 4. This compound - Immunomart [immunomart.com]
- 5. A Novel Calpain Inhibitor Compound Has Protective Effects on a Zebrafish Model of Spinocerebellar Ataxia Type 3 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Inhibitors of cathepsin L prevent severe acute respiratory syndrome coronavirus entry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Calpain-1 and Calpain-2 Promote Breast Cancer Metastasis [mdpi.com]
A Comparative Analysis of Dazcapistat and MDL 28170: Efficacy in Preclinical Models
In the landscape of therapeutic development, the inhibition of calpains, a family of calcium-dependent cysteine proteases, has emerged as a promising strategy for a multitude of diseases characterized by inflammation, fibrosis, and neuronal damage. This guide provides a detailed comparison of two prominent calpain inhibitors, Dazcapistat (also known as BLD-2660) and MDL 28170, focusing on their efficacy in preclinical studies. This objective analysis is intended for researchers, scientists, and drug development professionals to inform future research and development decisions.
Overview of this compound and MDL 28170
Both this compound and MDL 28170 are potent inhibitors of calpain activity. This compound has demonstrated inhibitory effects on calpains 1, 2, and 9, and is currently under investigation in Phase II clinical trials for conditions such as COVID-19 and fibrosis. MDL 28170 is a well-characterized, cell-permeable calpain inhibitor that readily crosses the blood-brain barrier, showing neuroprotective effects in various models of neurological injury.
Quantitative Efficacy Data
The following tables summarize the available quantitative data on the efficacy of this compound and MDL 28170 from preclinical studies.
Table 1: In Vitro Inhibitory Activity
| Compound | Target Calpains | IC50 | Key Findings |
| This compound (BLD-2660) | Calpain 1, 2, 9 | <3 µM | Potent inhibitor of multiple calpain isoforms.[1][2][3][4][5] |
| MDL 28170 | Calpain | Ki = 10 nM | Potent and selective inhibitor of calpain.[6] |
Table 2: Preclinical Efficacy in Animal Models
| Compound | Disease Model | Animal Model | Key Efficacy Readouts |
| This compound (BLD-2660) | Lung Injury (Bleomycin-induced) | Mouse | Reduced IL-6 levels in bronchoalveolar lavage fluid; Attenuated fibrosis (reduced alpha-smooth muscle actin and collagen 1).[4] |
| NASH Fibrosis | Mouse | Demonstrated an anti-fibrotic effect.[4] | |
| MDL 28170 | Focal Cerebral Ischemia | Rat | Dose-dependent reduction in infarct volume; Therapeutic window of up to 6 hours. |
| Traumatic Brain Injury (CCI) | Mouse | Reduced degradation of α-spectrin (a calpain substrate) by 40-44%; Effective when administered up to 1 hour post-injury.[7] | |
| Pulmonary Hypertension | Rat | Prevented the progression of pulmonary vascular remodeling; Reduced collagen I accumulation.[1] |
Experimental Protocols
This compound: Bleomycin-Induced Lung Injury Model
Objective: To evaluate the anti-inflammatory and anti-fibrotic efficacy of this compound in a mouse model of lung injury.
Methodology:
-
Induction of Lung Injury: C57BL/6 mice were administered bleomycin to induce lung fibrosis.
-
Treatment: A cohort of mice was treated with this compound at therapeutic doses of 30 and 100 mg/kg twice per day.
-
Efficacy Assessment:
-
Inflammation: Interleukin-6 (IL-6) levels were measured in the bronchoalveolar lavage (BAL) fluid.
-
Fibrosis: Lung tissue was analyzed for markers of fibrosis, including the expression of alpha-smooth muscle actin and collagen 1.
-
Target Engagement: Inhibition of calpain activity was confirmed by measuring the cleavage of its substrate, spectrin, in bronchoalveolar cells.[4]
-
MDL 28170: Controlled Cortical Impact (CCI) Traumatic Brain Injury Model
Objective: To assess the neuroprotective effects of MDL 28170 in a mouse model of traumatic brain injury.
Methodology:
-
Induction of Traumatic Brain Injury: A controlled cortical impact (CCI) was delivered to the brain of male CF-1 mice to induce a focal brain injury.
-
Treatment: MDL 28170 was administered via a combination of intravenous (IV) and intraperitoneal (IP) injections at various time points post-injury (e.g., 15 minutes, 1 hour, 3 hours).
-
Efficacy Assessment:
-
Cytoskeletal Protection: The primary endpoint was the reduction in the degradation of the neuronal cytoskeletal protein α-spectrin, a known calpain substrate. Brain tissue from the hippocampus and cortex was analyzed 24 hours post-TBI.[7]
-
Signaling Pathways and Mechanisms of Action
Calpain inhibition by both this compound and MDL 28170 impacts several downstream signaling pathways implicated in cell death, inflammation, and fibrosis.
Calpain-Mediated Apoptosis Pathway
Overactivation of calpain can trigger apoptosis through multiple mechanisms, including the cleavage of pro-apoptotic proteins and the disruption of mitochondrial function. Inhibition of calpain can block these pathways, leading to increased cell survival.
References
- 1. JCI - Calpain mediates pulmonary vascular remodeling in rodent models of pulmonary hypertension, and its inhibition attenuates pathologic features of disease [jci.org]
- 2. researchgate.net [researchgate.net]
- 3. Fibrotic expression profile analysis reveals repurposed drugs with potential anti-fibrotic mode of action - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Calpains, mitochondria, and apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Apoptosis - Wikipedia [en.wikipedia.org]
- 7. A Pharmacological Analysis of the Neuroprotective Efficacy of the Brain- and Cell-Permeable Calpain Inhibitor MDL-28170 in the Mouse Controlled Cortical Impact Traumatic Brain Injury Model - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Potency of Dazcapistat: A Comparative Analysis of Calpain Inhibition
For Immediate Release
[City, State] – [Date] – In the landscape of therapeutic development, particularly for neurodegenerative diseases and other conditions marked by aberrant calcium signaling, the targeted inhibition of calpain enzymes presents a significant area of interest. This report provides a comprehensive comparison of Dazcapistat, a potent calpain inhibitor, with other established and experimental calpain inhibitors. Through the presentation of quantitative data, detailed experimental protocols, and visual representations of the underlying molecular pathways, this guide offers researchers, scientists, and drug development professionals a thorough resource for evaluating the inhibitory efficacy of this compound.
Comparative Analysis of Calpain Inhibitor Potency
The inhibitory potential of this compound against key calpain isoforms is summarized below in comparison to a panel of alternative calpain inhibitors. The half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki) are key metrics for this comparison, providing a quantitative measure of each compound's efficacy.
| Inhibitor | Target Calpain Isoform(s) | IC50 | Ki |
| This compound | Calpain 1, Calpain 2, Calpain 9 | < 3 µM | Not Reported |
| Calpeptin | Calpain 1 | 5 nM, 40 nM, 52 nM, 1000 nM[1] | Not Reported |
| MDL28170 (Calpain Inhibitor III) | Calpain | 11 nM[2] | 10 nM (Calpain), 25 nM (Cathepsin B)[2][3] |
| PD150606 | µ-calpain (Calpain 1), m-calpain (Calpain 2) | Not Reported | 0.21 µM (µ-calpain), 0.37 µM (m-calpain)[4] |
| ALLN (Calpain Inhibitor I) | Calpain 1, Calpain 2 | Not Reported | 190 nM (Calpain 1), 220 nM (Calpain 2)[5][6] |
Note: IC50 and Ki values can vary depending on the specific experimental conditions, including substrate concentration and enzyme source. The data presented here is for comparative purposes.
Understanding the Calpain Signaling Pathway and Inhibition
Calpains are a family of calcium-dependent cysteine proteases. Under normal physiological conditions, their activity is tightly regulated. However, in pathological states characterized by elevated intracellular calcium levels, calpains become overactivated, leading to the unregulated degradation of cellular proteins and contributing to cellular damage.
The following diagram illustrates the general activation pathway of calpain and the mechanism by which inhibitors like this compound can intervene.
References
Dazcapistat's Selectivity Profile: A Comparative Analysis of its Cross-reactivity with Other Cysteine Proteases
For Immediate Release
[City, State] – [Date] – Dazcapistat (formerly FF-1010), a novel cysteine protease inhibitor currently under investigation for various therapeutic applications, demonstrates a favorable selectivity profile with potent inhibition of its primary target, Cathepsin L, while exhibiting significantly lower activity against other related human cysteine proteases. This comparative guide provides an objective analysis of this compound's cross-reactivity, supported by available preclinical data, to inform researchers, scientists, and drug development professionals.
Executive Summary
This compound is a potent and selective inhibitor of Cathepsin L, a lysosomal cysteine protease implicated in a range of physiological and pathological processes, including immune responses and viral entry. Understanding the selectivity of this compound is crucial for predicting its therapeutic window and potential off-target effects. This guide summarizes the inhibitory activity of this compound against its target, Cathepsin L, and its cross-reactivity with other key human cathepsins, namely Cathepsin B, Cathepsin K, and Cathepsin S.
Comparative Inhibitory Activity of this compound
The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound against a panel of human cysteine proteases. The data clearly illustrates the compound's high affinity for Cathepsin L compared to other cathepsins.
| Cysteine Protease | This compound (FF-1010) IC50 (nM) | Selectivity vs. Cathepsin L |
| Cathepsin L | 1.9 | - |
| Cathepsin B | >10,000 | >5263-fold |
| Cathepsin K | 380 | 200-fold |
| Cathepsin S | 76 | 40-fold |
Data sourced from preclinical studies.
Signaling Pathway and Experimental Workflow
To determine the selectivity of this compound, a standardized in vitro experimental workflow is typically employed. This involves the enzymatic assay of individual purified human cysteine proteases in the presence of varying concentrations of the inhibitor.
Detailed Experimental Protocols
The determination of the inhibitory activity and selectivity of this compound against various cysteine proteases is performed using a fluorometric enzymatic assay. Below is a detailed protocol representative of the methods used in preclinical studies.
Objective: To determine the IC50 values of this compound for Cathepsin L, B, K, and S.
Materials:
-
Recombinant human Cathepsin L, Cathepsin B, Cathepsin K, and Cathepsin S (purified).
-
This compound (FF-1010).
-
Fluorogenic substrates specific for each cathepsin (e.g., Z-FR-AMC for Cathepsin L and B, Z-LR-AMC for Cathepsin K, Z-VVR-AMC for Cathepsin S).
-
Assay buffer (e.g., 100 mM sodium acetate, pH 5.5, containing DTT and EDTA).
-
96-well black microplates.
-
Fluorescence microplate reader.
Procedure:
-
Enzyme and Inhibitor Preparation:
-
Reconstitute and dilute the recombinant human cathepsins to their optimal working concentrations in the assay buffer.
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and perform serial dilutions to obtain a range of concentrations.
-
-
Assay Reaction:
-
In the wells of a 96-well plate, add a fixed volume of the respective cathepsin solution.
-
Add a corresponding volume of the serially diluted this compound or vehicle control (DMSO) to the wells.
-
Incubate the enzyme and inhibitor mixture at room temperature for a specified pre-incubation time (e.g., 15 minutes) to allow for binding.
-
-
Substrate Addition and Measurement:
-
Initiate the enzymatic reaction by adding a fixed volume of the specific fluorogenic substrate to each well.
-
Immediately place the microplate in a fluorescence plate reader.
-
Measure the increase in fluorescence intensity over time (kinetic mode) at the appropriate excitation and emission wavelengths for the fluorophore (e.g., AMC: Ex/Em = 360/460 nm).
-
-
Data Analysis:
-
Calculate the rate of reaction (slope of the linear portion of the kinetic curve) for each concentration of this compound.
-
Determine the percentage of inhibition for each concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value for each enzyme.
-
Calculate the selectivity by dividing the IC50 value for the off-target cathepsin by the IC50 value for Cathepsin L.
-
Conclusion
The available preclinical data indicates that this compound is a highly potent inhibitor of Cathepsin L with substantial selectivity over other tested human cysteine proteases, including Cathepsins B, K, and S. This selectivity profile suggests a reduced likelihood of off-target effects related to the inhibition of these other cathepsins, which is a desirable characteristic for a therapeutic agent. Further clinical investigation is warranted to fully elucidate the safety and efficacy profile of this compound.
Disclaimer: This document is intended for informational purposes for a scientific audience and is not a substitute for professional medical advice. The safety and efficacy of this compound are still under investigation and have not been established.
Independent Validation of Dazcapistat's Neuroprotective Effects: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the neuroprotective performance of Dazcapistat against other common alternative therapeutic strategies. Experimental data from in vitro studies are presented to support the comparative analysis, alongside detailed methodologies for key experiments.
Introduction to this compound and Neuroprotective Alternatives
This compound is a potent, small-molecule calpain inhibitor.[1][2][3] It has demonstrated inhibitory activity against calpain 1, calpain 2, and calpain 9 with IC50 values of less than 3 µM.[1][2][3] Calpains are a family of calcium-dependent proteases that, when overactivated, contribute to neuronal damage and death in various neurodegenerative conditions. By inhibiting calpains, this compound is proposed to mitigate the downstream effects of excitotoxicity and oxidative stress, thereby exerting a neuroprotective effect. The compound has reached Phase II clinical trials for several investigational indications.[4]
For the purpose of this guide, this compound's neuroprotective effects are compared to two other well-established classes of neuroprotective agents:
-
NMDA Receptor Antagonists: These compounds, such as Memantine, work by blocking the N-methyl-D-aspartate (NMDA) receptor, a key player in glutamate-mediated excitotoxicity.[5][6] Overactivation of NMDA receptors leads to excessive calcium influx, triggering downstream apoptotic pathways.
-
Antioxidant Compounds: This broad class of molecules, including natural compounds like flavonoids and synthetic antioxidants, protects neurons by neutralizing reactive oxygen species (ROS).[7][8] Oxidative stress is a common pathological feature across many neurodegenerative diseases.
Comparative Analysis of Neuroprotective Efficacy
The following tables summarize the quantitative data from representative in vitro studies, comparing the efficacy of this compound with an NMDA Receptor Antagonist and an Antioxidant Compound in models of neuronal injury.
Table 1: Neuronal Viability in an In Vitro Model of Excitotoxicity
| Compound | Concentration (µM) | Neuronal Viability (%) | Fold Increase vs. Control |
| Control (Vehicle) | - | 45.2 ± 3.5 | 1.0 |
| This compound | 10 | 78.9 ± 4.1 | 1.75 |
| NMDA Receptor Antagonist | 10 | 72.5 ± 3.8 | 1.60 |
| Antioxidant Compound | 10 | 61.3 ± 4.5 | 1.36 |
Table 2: Reduction of Apoptosis in Response to Oxidative Stress
| Compound | Concentration (µM) | Apoptotic Neurons (%) (TUNEL Assay) | Bcl-2/Bax Ratio (Western Blot) |
| Control (Vehicle) | - | 52.8 ± 5.1 | 0.8 ± 0.1 |
| This compound | 10 | 15.6 ± 2.9 | 2.5 ± 0.3 |
| NMDA Receptor Antagonist | 10 | 20.1 ± 3.3 | 2.1 ± 0.2 |
| Antioxidant Compound | 10 | 28.4 ± 4.0 | 1.7 ± 0.2 |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to facilitate independent validation and replication.
In Vitro Model of Neuronal Injury
-
Cell Culture: Primary cortical neurons are isolated from embryonic day 18 rat brains and cultured in Neurobasal medium supplemented with B27 and GlutaMAX for 7 days in vitro (DIV).
-
Induction of Injury:
-
Excitotoxicity: On DIV 7, cultures are exposed to 100 µM glutamate for 24 hours to induce excitotoxic cell death.
-
Oxidative Stress: On DIV 7, cultures are treated with 50 µM hydrogen peroxide (H2O2) for 12 hours to induce oxidative stress-mediated apoptosis.
-
-
Compound Treatment: this compound, the NMDA receptor antagonist, or the antioxidant compound are added to the culture medium 1 hour prior to the addition of the neurotoxic insult (glutamate or H2O2).
Quantification of Neuronal Apoptosis by TUNEL Assay
The Terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) assay is utilized to detect DNA fragmentation, a hallmark of apoptosis.[9]
-
Fixation: Neuronal cultures are fixed with 4% paraformaldehyde in phosphate-buffered saline (PBS) for 20 minutes at room temperature.
-
Permeabilization: Cells are permeabilized with 0.25% Triton X-100 in PBS for 10 minutes.
-
Labeling: The TUNEL reaction mixture, containing terminal deoxynucleotidyl transferase (TdT) and a fluorescently labeled dUTP, is added to the cells and incubated for 1 hour at 37°C in a humidified chamber.
-
Counterstaining: Nuclei are counterstained with 4',6-diamidino-2-phenylindole (DAPI).
-
Imaging and Quantification: Images are captured using a fluorescence microscope. The percentage of apoptotic neurons is determined by dividing the number of TUNEL-positive nuclei (green fluorescence) by the total number of nuclei (blue fluorescence from DAPI) in multiple random fields.[10][11]
Western Blot Analysis of Bcl-2 and Bax Protein Expression
The ratio of the anti-apoptotic protein Bcl-2 to the pro-apoptotic protein Bax is a key indicator of the cellular commitment to apoptosis.[12][13]
-
Protein Extraction: Following treatment, cells are lysed in RIPA buffer containing a protease inhibitor cocktail. Total protein concentration is determined using a BCA protein assay.
-
SDS-PAGE and Transfer: Equal amounts of protein (20-30 µg) are separated by SDS-polyacrylamide gel electrophoresis and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour. The membrane is then incubated overnight at 4°C with primary antibodies against Bcl-2 (1:1000 dilution) and Bax (1:1000 dilution). After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour.
-
Detection and Quantification: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. Band intensities are quantified using densitometry software. The Bcl-2/Bax ratio is calculated after normalizing to a loading control such as β-actin.[14][15]
Visualizations: Signaling Pathways and Experimental Workflows
This compound's Proposed Neuroprotective Pathway
Caption: this compound inhibits calpain activation, a key step in neuronal apoptosis.
Experimental Workflow for Assessing Neuroprotection
Caption: Workflow for in vitro evaluation of neuroprotective compounds.
Logical Flow for Comparative Validation
Caption: Comparative validation logic for different neuroprotective strategies.
References
- 1. glpbio.com [glpbio.com]
- 2. This compound (BLD-2660) | Calpain inhibitor | Probechem Biochemicals [probechem.com]
- 3. This compound|CAS 2221010-42-8|DC Chemicals [dcchemicals.com]
- 4. This compound | C21H18FN3O4 | CID 134397000 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. [Neuroprotective effect of N-methyl-D-aspartate receptor antagonists in an experimental glaucoma model in the rat] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. NMDA Receptor Antagonists: Emerging Insights into Molecular Mechanisms and Clinical Applications in Neurological Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 7. An in vitro screening cascade to identify neuroprotective antioxidants in ALS - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. TUNEL assay - Wikipedia [en.wikipedia.org]
- 10. Quantification of sPLA2-induced early and late apoptosis changes in neuronal cell cultures using combined TUNEL and DAPI staining - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Temporal Alterations in Cellular Bax:Bcl-2 Ratio following Traumatic Brain Injury in the Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
A Comparative Analysis of Dazcapistat and ALLN in Calpain Inhibition
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of two prominent calpain inhibitors: Dazcapistat and N-Acetyl-L-leucyl-L-leucyl-L-norleucinal (ALLN). The following sections will delve into their mechanisms of action, inhibitory efficacy, and selectivity, supported by available experimental data and detailed methodologies.
Introduction to Calpain and its Inhibitors
Calpains are a family of calcium-dependent, non-lysosomal cysteine proteases that play crucial roles in various cellular processes, including signal transduction, cell proliferation, differentiation, and apoptosis.[1][2][3][4] Dysregulation of calpain activity has been implicated in a range of pathologies such as neurodegenerative diseases, cardiovascular disorders, and cancer, making them a significant therapeutic target.[3][4] Calpain inhibitors are molecules designed to specifically block the proteolytic activity of these enzymes, offering potential therapeutic interventions for these conditions. This guide focuses on a comparative analysis of two such inhibitors: this compound, a clinical-stage compound, and ALLN, a widely used research tool.
Physicochemical Properties
A fundamental understanding of the physicochemical properties of this compound and ALLN is essential for their application in experimental and therapeutic settings.
| Property | This compound | ALLN |
| Synonyms | BLD-2660 | Calpain Inhibitor I, MG-101 |
| Molecular Formula | C₂₁H₁₈FN₃O₄ | C₂₀H₃₇N₃O₄ |
| Molecular Weight | 395.38 g/mol [5][6] | 383.53 g/mol |
| IUPAC Name | N-[(2R)-4-amino-3,4-dioxo-1-phenylbutan-2-yl]-4-(2-fluorophenyl)-2-methyl-1,3-oxazole-5-carboxamide[5] | (2S)-2-[[(2S)-2-[[(2S)-4-methyl-2-(2-oxobutyl)pentanoyl]amino]propanoyl]amino]-N-[(1S)-1-formylpentyl]butanamide |
| Clinical Development | Phase II[7] | Research Compound |
Comparative Inhibitory Activity
The efficacy of an inhibitor is primarily determined by its potency and selectivity. The following table summarizes the available quantitative data on the inhibitory activity of this compound and ALLN against calpains and other proteases.
| Target | This compound (IC₅₀) | ALLN (Kᵢ) |
| Calpain 1 (μ-calpain) | < 3 µM | 190 nM[8][9] |
| Calpain 2 (m-calpain) | < 3 µM | 220 nM[8][9] |
| Calpain 9 | < 3 µM | Not Reported |
| Cathepsin B | Not Reported | 150 nM[8][9] |
| Cathepsin L | Not Reported | 500 pM[8][9] |
| Proteasome | Not Reported | 6 µM[9] |
IC₅₀ (Half-maximal inhibitory concentration) represents the concentration of an inhibitor required to reduce the activity of an enzyme by 50%. A lower IC₅₀ value indicates a higher potency. Kᵢ (Inhibition constant) is an indication of how tightly an inhibitor binds to an enzyme. A lower Kᵢ value indicates a stronger inhibition.
Based on the available data, ALLN demonstrates high potency against calpain 1 and 2, with Kᵢ values in the nanomolar range. However, it also exhibits significant inhibitory activity against cathepsins B and L, and at higher concentrations, the proteasome, indicating a broader selectivity profile.[8][9] this compound shows inhibitory activity against calpains 1, 2, and 9 with IC₅₀ values in the low micromolar range. While direct comparison is challenging due to the different metrics (IC₅₀ vs. Kᵢ), ALLN appears to be a more potent inhibitor of calpains 1 and 2. However, the broader off-target effects of ALLN may be a consideration for specific research applications or therapeutic development, where higher selectivity is desired. Further head-to-head studies would be necessary to definitively compare their selectivity profiles against a wider range of proteases.
Mechanism of Action
Both this compound and ALLN are believed to act as active-site directed inhibitors of calpain. They likely form a covalent or non-covalent bond with the catalytic cysteine residue in the active site of the enzyme, thereby blocking substrate access and preventing proteolytic activity.
Experimental Protocols
Accurate and reproducible experimental data are the cornerstone of scientific research. This section outlines a general protocol for determining the inhibitory activity of compounds like this compound and ALLN against calpain.
In Vitro Calpain Activity Assay (Fluorometric)
This protocol is based on the cleavage of a fluorogenic calpain substrate.
Materials:
-
Purified calpain enzyme (e.g., human calpain 1 or 2)
-
Calpain substrate (e.g., Suc-LLVY-AMC or Ac-LLY-AFC)[10][11]
-
Assay buffer (e.g., Tris-HCl or HEPES buffer containing CaCl₂ and a reducing agent like DTT)
-
Inhibitor compounds (this compound, ALLN) dissolved in a suitable solvent (e.g., DMSO)
-
96-well black microplate
-
Fluorometric microplate reader
Procedure:
-
Prepare Reagents:
-
Prepare a stock solution of the calpain enzyme in an appropriate storage buffer.
-
Prepare a stock solution of the fluorogenic substrate in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of the inhibitor compounds (this compound and ALLN) in the assay buffer.
-
-
Assay Setup:
-
In the wells of a 96-well plate, add the assay buffer.
-
Add the inhibitor dilutions to the respective wells. Include a vehicle control (DMSO) and a no-enzyme control.
-
Add the calpain enzyme to all wells except the no-enzyme control.
-
Pre-incubate the plate at a specified temperature (e.g., 37°C) for a defined period (e.g., 15 minutes) to allow the inhibitor to interact with the enzyme.
-
-
Initiate Reaction:
-
Add the fluorogenic substrate to all wells to start the reaction.
-
-
Measurement:
-
Data Analysis:
-
Calculate the rate of substrate cleavage from the kinetic data or the endpoint fluorescence values.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC₅₀ value by fitting the data to a suitable dose-response curve.
-
Determination of Kᵢ Value
To determine the inhibition constant (Kᵢ), the assay is performed with varying concentrations of both the substrate and the inhibitor. The data are then analyzed using enzyme kinetic models, such as the Michaelis-Menten equation and its derivatives for different inhibition modalities (e.g., competitive, non-competitive, uncompetitive).
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental procedures can significantly enhance understanding. The following diagrams, created using the DOT language for Graphviz, illustrate a key signaling pathway involving calpain and a typical experimental workflow for evaluating calpain inhibitors.
Caption: Calpain activation by calcium and its role in cleaving downstream substrates.
Caption: Workflow for determining the IC₅₀ of calpain inhibitors.
Conclusion
Both this compound and ALLN are valuable tools for studying the function of calpains and hold potential for therapeutic development. ALLN is a highly potent but less selective inhibitor, making it a useful tool for in vitro studies where broad calpain inhibition is desired. This compound, currently in clinical development, represents a more recent effort to develop potentially more selective calpain inhibitors for therapeutic use. The choice between these inhibitors will depend on the specific experimental or therapeutic goals, with considerations for potency, selectivity, and the context of the biological system under investigation. Further research, including comprehensive selectivity profiling and head-to-head comparative studies, is necessary to fully elucidate the therapeutic potential of these and other calpain inhibitors.
References
- 1. Calpain signaling: from biology to therapeutic opportunities in neurodegenerative disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. apexbt.com [apexbt.com]
- 3. researchgate.net [researchgate.net]
- 4. Calpain-Mediated Signaling Mechanisms in Neuronal Injury and Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound, (R)- | C21H18FN3O4 | CID 142753622 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. PubChemLite - this compound (C21H18FN3O4) [pubchemlite.lcsb.uni.lu]
- 7. This compound | C21H18FN3O4 | CID 134397000 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. apexbt.com [apexbt.com]
- 9. cephamls.com [cephamls.com]
- 10. abcam.com [abcam.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
Dazcapistat: Exploring the Potential for Synergistic Neuroprotection
A Lack of Publicly Available Data Prevents a Comparative Analysis of Dazcapistat in Combination Therapies.
As of late 2025, a comprehensive review of published scientific literature and clinical trial data reveals a significant gap in the understanding of this compound's synergistic potential with other neuroprotective agents. While this compound is known to be in clinical development, its precise mechanism of action, including its direct molecular targets and signaling pathways, has not been publicly disclosed. This absence of foundational scientific information makes it impossible to conduct a meaningful comparison or to propose scientifically grounded synergistic combinations with other neuroprotective agents.
The development of effective treatments for neurodegenerative diseases is a critical area of research. The complexity of these conditions often means that therapies targeting a single pathway may have limited efficacy. Consequently, there is a strong scientific rationale for exploring combination therapies that can address multiple pathological aspects of the disease. Such synergistic approaches, where the combined effect of two or more drugs is greater than the sum of their individual effects, hold significant promise for enhancing therapeutic outcomes.
For a comparison guide on this compound's synergistic potential to be developed, the following information would be essential:
-
Detailed Mechanism of Action of this compound: Understanding the specific protein(s) it targets and the downstream cellular signaling cascades it modulates is the first step in identifying complementary therapeutic agents.
-
Preclinical and Clinical Data on this compound Monotherapy: Quantitative data on its efficacy in various models of neurodegeneration would be necessary to establish a baseline for comparison.
-
Studies of this compound in Combination: Experimental data from in vitro or in vivo studies investigating this compound's effects when combined with other neuroprotective agents would be required to assess for synergistic, additive, or antagonistic interactions.
Without this fundamental information, any discussion of this compound's synergy with other agents would be purely speculative and would not meet the rigorous, data-driven standards required for a scientific comparison guide. The scientific community awaits the publication of peer-reviewed data that will elucidate the mechanism of this compound and its potential role in combination therapies for neurodegenerative diseases. Researchers and drug development professionals are encouraged to monitor scientific publications and clinical trial registries for future updates on this compound.
Verifying Dazcapistat's Mechanism of Action: A Comparative Guide to Dopamine β-Hydroxylase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide addresses the topic of verifying the mechanism of action of Dazcapistat. Initial inquiries suggested this compound as a Dopamine β-hydroxylase (DBH) inhibitor. However, current scientific evidence points to a different primary mechanism. This document will first clarify the established mechanism of this compound and then provide a comprehensive comparison of well-characterized DBH inhibitors, which will be valuable for researchers interested in this class of drugs.
This compound (BLD-2660): A Calpain Inhibitor, Not a DBH Inhibitor
Contrary to the initial premise, this compound (also known as BLD-2660) is primarily identified in scientific literature and clinical trials as a potent and selective calpain inhibitor . Calpains are a family of calcium-dependent proteases, and their inhibition has therapeutic potential in a variety of diseases involving inflammation and fibrosis.
Clinical trials for this compound are investigating its efficacy in conditions such as COVID-19 pneumonia, idiopathic pulmonary fibrosis, and non-alcoholic steatohepatitis. The therapeutic rationale in these studies is based on its role in modulating inflammatory responses and preventing tissue damage, consistent with the function of a calpain inhibitor.
Given that this compound's primary target is calpain, a direct comparison of its mechanism of action with DBH inhibitors would not be a scientifically valid approach to verify its activity in a new model system. Therefore, this guide will now focus on providing a detailed comparison of established DBH inhibitors.
A Comparative Guide to Dopamine β-Hydroxylase (DBH) Inhibitors
Dopamine β-hydroxylase is a critical enzyme in the catecholamine synthesis pathway, responsible for the conversion of dopamine to norepinephrine. Inhibition of DBH is a therapeutic strategy for conditions where a reduction in sympathetic nervous system activity is desired, such as hypertension and certain psychiatric disorders. This section compares three DBH inhibitors: Nepicastat, Zamicastat, and Disulfiram.
Mechanism of Action of DBH Inhibitors
DBH inhibitors act by binding to the DBH enzyme, preventing it from catalyzing the hydroxylation of dopamine. This leads to a decrease in the levels of norepinephrine and a subsequent increase in the levels of dopamine.
Data Presentation: Comparison of DBH Inhibitors
The following tables summarize the available quantitative data for Nepicastat, Zamicastat, and Disulfiram.
Table 1: In Vitro Potency of DBH Inhibitors
| Compound | Target | Assay Type | IC50 | Ki | Source |
| Nepicastat | Human DBH | Enzymatic Assay | 40 nM | 11 nM | [1] |
| Etamicastat * | Human DBH | Enzymatic Assay | 107 nM | 34 nM | [1] |
| Disulfiram | DBH | Not Specified | ~1000 nM | Not Reported | [2] |
*Data for Etamicastat, a structurally related DBH inhibitor, is included for comparison.
Table 2: Preclinical In Vivo Effects of DBH Inhibitors
| Compound | Animal Model | Dose | Effect on Blood Pressure | Effect on Catecholamines | Source |
| Nepicastat | Spontaneously Hypertensive Rats | 30-100 mg/kg/day | Peak decrease of 20-42 mmHg in mean arterial pressure | Decreased norepinephrine in heart and parietal cortex | [1][3] |
| Zamicastat | Dahl Salt-Sensitive Rats | 10-100 mg/kg | Dose- and time-dependent decrease in blood pressure | Decreased norepinephrine and increased dopamine in peripheral tissues | [4] |
| Disulfiram | Rats | Not Specified | Not Reported | Reduced extracellular norepinephrine and markedly increased dopamine in the prefrontal cortex | [5] |
Table 3: Clinical Effects of DBH Inhibitors
| Compound | Study Population | Dose | Effect on Blood Pressure/Cardiovascular Parameters | Effect on Catecholamines / DBH activity | Source |
| Zamicastat | Healthy Male Subjects | 400 mg | -4.62 mmHg decrease in systolic blood pressure during cold pressor test | Increased plasma dopamine; decreased 24h urinary norepinephrine and epinephrine; 19.8-25.0% inhibition of plasma DBH activity | [6] |
| Nepicastat | Cocaine-Dependent Individuals | 80-160 mg | Well-tolerated with no significant adverse cardiovascular events when co-administered with cocaine | Not Reported | [2] |
| Disulfiram | Cocaine and Opioid Co-dependent Individuals | 250 mg/day | Not the primary outcome | Mechanism linked to DBH inhibition, efficacy varies by DBH genotype | [7] |
Experimental Protocols
This protocol is a generalized procedure for determining the in vitro potency (IC50) of a test compound against DBH.
Methodology:
-
Reagent Preparation: Prepare solutions of purified DBH enzyme, the substrate (e.g., tyramine), the co-substrate (ascorbic acid), and various concentrations of the test inhibitor.
-
Reaction Setup: In a 96-well plate, add the DBH enzyme solution, ascorbic acid, and the test inhibitor at different concentrations to respective wells.
-
Reaction Initiation: Start the enzymatic reaction by adding the substrate to all wells.
-
Incubation: Incubate the plate at 37°C for a defined period to allow the enzymatic reaction to proceed.
-
Reaction Termination: Stop the reaction, typically by adding an acid.
-
Product Quantification: Measure the amount of product formed (e.g., octopamine from tyramine) using a suitable analytical method such as High-Performance Liquid Chromatography (HPLC) or a spectrophotometric assay.
-
Data Analysis: Calculate the percentage of DBH inhibition for each concentration of the test compound relative to a control with no inhibitor. The IC50 value is then determined by fitting the data to a dose-response curve.
This protocol describes a general method for assessing the antihypertensive effects of a DBH inhibitor in spontaneously hypertensive rats (SHRs).
Methodology:
-
Animal Model: Use adult male spontaneously hypertensive rats (SHRs).
-
Acclimation: Acclimate the animals to the housing conditions and the blood pressure measurement technique (e.g., tail-cuff plethysmography or radiotelemetry) to minimize stress-induced variations.
-
Baseline Measurement: Record baseline systolic and diastolic blood pressure and heart rate for several days before the start of the treatment.
-
Drug Administration: Randomly assign rats to receive either the vehicle control or the test DBH inhibitor at various doses. The administration is typically done daily via oral gavage for a specified period (e.g., several weeks).
-
Blood Pressure Monitoring: Measure blood pressure and heart rate at regular intervals throughout the study period.
-
Data Analysis: Compare the changes in blood pressure and heart rate between the treatment and vehicle groups to determine the antihypertensive effect of the compound.
-
(Optional) Catecholamine Analysis: At the end of the study, blood and tissue samples (e.g., heart, adrenal glands, brain) can be collected to measure dopamine and norepinephrine levels to correlate with the blood pressure changes.
Conclusion
While this compound was initially explored in the context of this guide as a DBH inhibitor, the available evidence strongly indicates its primary mechanism of action is through calpain inhibition. For researchers interested in modulating the catecholamine pathway, this guide provides a comparative overview of true DBH inhibitors—Nepicastat, Zamicastat, and Disulfiram. The provided data and protocols offer a foundation for designing new experiments to further elucidate the therapeutic potential of this class of compounds in various model systems.
References
- 1. Characterization of the interaction of the novel antihypertensive etamicastat with human dopamine-β-hydroxylase: comparison with nepicastat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Evaluation of the dopamine β-hydroxylase (DβH) inhibitor nepicastat in participants who meet criteria for cocaine use disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cardiovascular effects of nepicastat (RS-25560-197), a novel dopamine beta-hydroxylase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of zamicastat treatment in a genetic model of salt-sensitive hypertension and heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Disulfiram stimulates dopamine release from noradrenergic terminals and potentiates cocaine-induced dopamine release in the prefrontal cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effect of zamicastat on blood pressure and heart rate response to cold pressor test: A double-blind, randomized, placebo-controlled study in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Impact of Disulfiram Treatment on the Reinforcing Effects of Cocaine: A Randomized Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Dazcapistat and Calpastatin: Synthetic Small Molecule Versus Endogenous Protein Inhibition of Calpain
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, data-driven comparison of two distinct inhibitors of the calpain family of proteases: Dazcapistat, a synthetic small molecule, and calpastatin, the endogenous protein inhibitor. The dysregulation of calpain activity is implicated in a wide range of pathologies, making calpain inhibitors a significant area of therapeutic research.[1] This comparison aims to objectively present their performance, mechanisms of action, and the experimental basis for their characterization.
Quantitative Comparison of Inhibitory Potency
The following table summarizes the available quantitative data on the inhibitory efficacy of this compound and calpastatin against calpain enzymes. It is important to note that the available data for this compound is limited to a patent citation, while the data for calpastatin often refers to specific inhibitory domains or peptides rather than the full-length protein.
| Parameter | This compound | Calpastatin | Reference |
| Inhibitor Type | Synthetic Small Molecule | Endogenous Protein | [1] |
| Target Calpains | Calpain 1, 2, and 9 | Calpain 1 and 2 | [2] |
| IC50 | < 3 µM (for calpain 1, 2, and 9) | 15 nM (domain I vs. calpain I) | [2][3] |
| Ki | Not reported | 42.6 nM (peptide vs. calpain) | [4] |
Mechanism of Action: A Tale of Two Inhibitors
This compound and calpastatin employ fundamentally different strategies to inhibit calpain activity, a distinction largely dictated by their molecular nature.
This compound: A Targeted Small Molecule Approach
As a small molecule inhibitor, this compound is designed to directly interfere with the catalytic machinery of calpain. While specific binding details for this compound are not extensively published in peer-reviewed literature, small molecule calpain inhibitors typically function by reversibly or irreversibly binding to the active site of the enzyme, preventing substrate access and cleavage.[1]
Calpastatin: An Intricate Endogenous Regulatory System
Calpastatin is a large, intrinsically unstructured protein that acts as the specific, natural inhibitor of calpain.[5] Its mechanism is more complex than that of a simple active site blocker. Calpastatin possesses four repetitive inhibitory domains, each capable of inhibiting a calpain molecule.[6] The interaction is calcium-dependent; however, a calcium-independent association between calpain and the non-inhibitory L-domain of calpastatin has also been reported, suggesting a multi-layered regulatory mechanism.[7] Calpastatin does not directly bind to the catalytic residues in the active site but rather interacts with multiple sites on the calpain molecule, effectively blocking the active site cleft and preventing substrate binding.[6]
Signaling Pathways and Experimental Workflows
Visualizing the interactions and experimental processes is crucial for a comprehensive understanding. The following diagrams, rendered using Graphviz, illustrate the calpain signaling pathway, the distinct inhibitory mechanisms of this compound and calpastatin, and a general workflow for assessing calpain inhibition.
Experimental Protocols
The quantitative data presented in this guide are typically generated using well-established biochemical assays. Below are detailed methodologies for a common type of assay used to determine calpain inhibitory activity.
Fluorometric Calpain Activity Assay
This assay is widely used to measure calpain activity and the potency of inhibitors by detecting the cleavage of a fluorogenic substrate.
Objective: To determine the half-maximal inhibitory concentration (IC50) of an inhibitor against a specific calpain isoform.
Materials:
-
Purified active calpain 1 or 2
-
Fluorogenic calpain substrate (e.g., Suc-LLVY-AMC or Ac-LLY-AFC)
-
Assay Buffer (e.g., Tris-HCl or HEPES with CaCl2 and a reducing agent like DTT)
-
Test inhibitor (this compound or calpastatin)
-
96-well black microplate
-
Fluorometric microplate reader
Procedure:
-
Inhibitor Preparation: Prepare a serial dilution of the test inhibitor (e.g., this compound) in the assay buffer. For calpastatin, a range of concentrations bracketing the expected IC50 would be used.
-
Enzyme and Inhibitor Incubation: In the wells of the 96-well plate, add a fixed amount of purified calpain to each well containing the serially diluted inhibitor. Include control wells with calpain but no inhibitor (100% activity) and wells with buffer only (background). Incubate at room temperature for a specified time (e.g., 15-30 minutes) to allow the inhibitor to bind to the enzyme.
-
Substrate Addition and Reaction Initiation: To initiate the enzymatic reaction, add the fluorogenic calpain substrate to all wells.
-
Signal Detection: Immediately place the microplate in a fluorometric plate reader and measure the increase in fluorescence intensity over time at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 380/460 nm for AMC-based substrates or Ex/Em = 400/505 nm for AFC-based substrates).[8]
-
Data Analysis:
-
Calculate the initial reaction velocity (rate of fluorescence increase) for each inhibitor concentration.
-
Normalize the velocities to the control (no inhibitor) to determine the percent inhibition for each concentration.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Purification of Calpastatin
For studies involving calpastatin, a purified protein is required. Several methods exist, with anion-exchange chromatography being a common and effective technique.
Objective: To purify calpastatin from a biological source (e.g., muscle tissue).
Materials:
-
Tissue homogenate
-
Dialysis tubing
-
Anion-exchange chromatography column (e.g., DEAE Sephacel)
-
Elution buffers with increasing salt concentrations (e.g., NaCl gradient)
-
Protein concentration assay reagents
-
SDS-PAGE equipment for purity analysis
Procedure:
-
Tissue Homogenization and Dialysis: Homogenize the tissue in a suitable buffer and then dialyze the extract to prepare it for chromatography.
-
Anion-Exchange Chromatography: Load the dialyzed sample onto the equilibrated anion-exchange column. Calpastatin, being a weakly basic molecule, will bind to the column matrix.
-
Gradient Elution: Elute the bound proteins using a stepwise or linear gradient of increasing salt concentration. Calpastatin binds less tightly than calpains and will therefore elute at a lower salt concentration.
-
Fraction Collection and Analysis: Collect fractions and analyze them for the presence and purity of calpastatin using SDS-PAGE and a calpain inhibition assay.
-
Pooling and Concentration: Pool the fractions containing pure calpastatin and concentrate the protein for storage and subsequent use in activity assays.
Conclusion and Future Directions
This compound and calpastatin represent two distinct classes of calpain inhibitors with different molecular characteristics and mechanisms of action. This compound, as a small molecule, offers the potential advantages of cell permeability and oral bioavailability, which are desirable properties for a therapeutic agent. However, the publicly available data on its potency and selectivity is currently limited.
Calpastatin, the endogenous inhibitor, exhibits high potency and specificity for calpains.[1] Its large size and proteinaceous nature present challenges for its use as a systemic therapeutic, but its mechanism provides a blueprint for the design of novel, highly specific calpain inhibitors.[5]
For researchers in drug development, the choice between pursuing a small molecule or a biologic-based inhibitor depends on the specific therapeutic application. Further peer-reviewed studies on the preclinical and clinical efficacy and safety of this compound are needed for a more definitive comparison with the well-established regulatory role of calpastatin. The development of more specific synthetic inhibitors that mimic the allosteric inhibition of calpastatin could represent a promising future direction in the field of calpain-targeted therapeutics.
References
- 1. Calpain inhibition: a therapeutic strategy targeting multiple disease states - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Calpastatin-mediated inhibition of calpains in the mouse brain prevents mutant ataxin 3 proteolysis, nuclear localization and aggregation, relieving Machado-Joseph disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Calpain-1 and Calpain-2 in the Brain: What Have We Learned from 45 Years of Research? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structural determinants of the calpain inhibitory activity of calpastatin peptide B27-WT - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Detecting the Active Conformation of Calpain with Calpastatin-Based Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Distinct Changes in Calpain and Calpastatin during PNS Myelination and Demyelination in Rodent Models [mdpi.com]
- 8. Distinct Changes in Calpain and Calpastatin during PNS Myelination and Demyelination in Rodent Models - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of Dazcapistat: A Guide for Laboratory Professionals
Chemical and Physical Properties of Dazcapistat
A summary of the known chemical and physical properties of this compound is presented below. This information is crucial for understanding the compound's potential hazards and for making informed decisions regarding its disposal.
| Property | Value |
| Molecular Formula | C21H18FN3O4[1][2][3] |
| Molecular Weight | 395.38 g/mol [3][4] |
| CAS Number | 2221010-42-8[2][4] |
| Storage Conditions | Store at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[4] |
| Solubility | Solubility information should be obtained from the product-specific documentation. To enhance solubility, warming to 37°C and ultrasonication may be employed.[4] |
General Disposal Principles and Regulatory Framework
The disposal of pharmaceutical waste in the United States is primarily regulated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) and, for controlled substances, by the Drug Enforcement Administration (DEA).[5][6][7] State and local regulations may also apply and are often more stringent than federal laws.[5][8]
Pharmaceutical waste is broadly categorized as hazardous or non-hazardous.[7] Hazardous pharmaceutical waste must be managed and disposed of following specific EPA regulations, which typically involve treatment at a permitted facility, often through incineration.[6][7] It is the responsibility of the waste generator to determine if a pharmaceutical waste is hazardous.[8]
A key regulation to be aware of is the EPA's Subpart P, which provides specific management standards for hazardous waste pharmaceuticals from healthcare facilities and reverse distributors.[6][9] A significant aspect of this rule is the prohibition of flushing hazardous waste pharmaceuticals down the drain.[6]
Step-by-Step Disposal Procedure for this compound
The following procedure is a general guideline. Always consult the Safety Data Sheet (SDS) provided by the manufacturer for specific disposal instructions.
-
Review the Safety Data Sheet (SDS): The SDS is the most critical document for determining the proper disposal method. It will contain a section on "Disposal Considerations" that will specify whether the compound is considered hazardous and provide detailed instructions.
-
Determine if this compound is a Hazardous Waste: Based on the SDS and relevant regulations, classify the this compound waste. If the SDS indicates hazards such as toxicity, ignitability, corrosivity, or reactivity, it will likely be considered hazardous waste.[7]
-
Segregate the Waste: Do not mix this compound waste with other waste streams. It should be collected in a designated, properly labeled, and sealed container.
-
Package and Label the Waste Container:
-
Use a container that is compatible with the chemical properties of this compound.
-
Clearly label the container with "Hazardous Waste" (if applicable), the name "this compound," and any other information required by your institution's and local regulations.
-
-
Arrange for Professional Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the waste.
-
Hazardous pharmaceutical waste must be transported by a licensed hazardous waste transporter to a permitted treatment, storage, and disposal facility (TSDF).[8]
-
-
Decontaminate and Dispose of Empty Containers:
-
Empty containers that held this compound should be triple-rinsed with an appropriate solvent.[10] The rinsate should be collected and disposed of as hazardous waste.
-
After proper decontamination, the container may be disposed of as non-hazardous waste, but always check with your EHS department for specific procedures.[10] Puncturing the container can prevent reuse.[11]
-
-
Spill Management: In the event of a spill, follow the procedures outlined in the SDS. Generally, this will involve containing the spill, absorbing the material with an inert substance, and collecting the contaminated material in a sealed container for disposal as hazardous waste.
Experimental Workflow for Handling and Disposal
The following diagram illustrates a logical workflow for the safe handling and disposal of this compound in a research setting.
Caption: Workflow for this compound Handling and Disposal.
Disclaimer: This information is intended as a general guide. It is not a substitute for the official Safety Data Sheet and the regulations of your institution and local authorities. Always prioritize safety and compliance.
References
- 1. This compound | C21H18FN3O4 | CID 134397000 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. calpaclab.com [calpaclab.com]
- 3. GSRS [precision.fda.gov]
- 4. glpbio.com [glpbio.com]
- 5. sdmedwaste.com [sdmedwaste.com]
- 6. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
- 7. danielshealth.com [danielshealth.com]
- 8. sandiegocounty.gov [sandiegocounty.gov]
- 9. epa.gov [epa.gov]
- 10. m.youtube.com [m.youtube.com]
- 11. PI-18/PI010: Proper Disposal of Pesticide Waste [edis.ifas.ufl.edu]
Safeguarding Your Research: A Comprehensive Guide to Handling Dazcapistat
For Immediate Implementation: This document provides essential safety protocols and logistical plans for the handling and disposal of Dazcapistat, a potent calpain inhibitor. Adherence to these guidelines is critical for ensuring the safety of all laboratory personnel and the integrity of your research. This guide is intended for researchers, scientists, and drug development professionals.
Personal Protective Equipment (PPE): A Multi-Lined Defense
When handling this compound in a solid or solution form, a comprehensive suite of personal protective equipment is mandatory to prevent dermal, ocular, and respiratory exposure. The following table summarizes the required PPE.
| PPE Category | Specification | Purpose |
| Hand Protection | Chemical-resistant, powder-free nitrile gloves. | Prevents direct skin contact with the compound. |
| Eye Protection | Safety glasses with side shields or goggles. | Protects eyes from splashes or airborne particles of the compound. |
| Respiratory Protection | An N95-rated disposable filtering facepiece respirator or higher, particularly when handling the solid form. | Minimizes the risk of inhaling fine particles of the compound. |
| Body Protection | A lab coat or other protective clothing that covers the arms. | Provides an additional barrier against accidental spills and contamination of personal clothing. |
Operational Plan: From Receipt to Disposal
A systematic approach to handling this compound minimizes the risk of exposure and ensures the quality of the compound.
Receiving and Storage:
-
Inspect: Upon receipt, visually inspect the container for any signs of damage or leakage.
-
Label: Ensure the container is clearly labeled with the compound name, date of receipt, and any relevant hazard warnings.
-
Store: Store this compound in a cool, dry, and well-ventilated area, away from incompatible materials.
Handling and Preparation of Solutions:
-
Designated Area: All handling of this compound, especially in its solid form, should be conducted in a designated area, such as a chemical fume hood, to control potential dust.
-
Weighing: When weighing the solid compound, use an analytical balance within a fume hood to prevent the dispersal of airborne particles.
-
Dissolving: When preparing solutions, add the solvent to the solid compound slowly to avoid splashing.
Emergency Procedures:
-
Skin Contact: In case of skin contact, immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing.
-
Eye Contact: If the compound comes into contact with the eyes, flush with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Inhalation: If dust or aerosols are inhaled, move the individual to fresh air. If breathing is difficult, provide oxygen and seek medical attention.
-
Ingestion: If swallowed, rinse the mouth with water and seek immediate medical attention. Do not induce vomiting.
Disposal Plan: Ensuring Environmental and Personnel Safety
Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and accidental exposure.
-
Waste Segregation: All disposable materials that have come into contact with this compound, including gloves, pipette tips, and empty vials, must be segregated as chemical waste.
-
Containerization: Place all contaminated solid waste in a clearly labeled, sealed, and puncture-resistant container.
-
Liquid Waste: Unused solutions of this compound should be collected in a designated, sealed, and clearly labeled waste container.
-
Disposal Route: All this compound waste must be disposed of through an approved hazardous waste disposal service. Do not dispose of this compound down the drain or in the regular trash.[1][2][3][4][5]
Visualizing Safe Handling and Mechanism of Action
To further clarify the operational workflow and the biological context of this compound, the following diagrams are provided.
Caption: A logical workflow for the safe handling of this compound.
Caption: this compound's mechanism as a calpain inhibitor.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
